molecular formula C8H7ClN2 B1455518 8-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 173159-42-7

8-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1455518
CAS No.: 173159-42-7
M. Wt: 166.61 g/mol
InChI Key: DLIKCSGMQBOHGQ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylimidazo[1,2-a]pyridine (CAS 173159-42-7) is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . It is a member of the imidazo[1,2-a]pyridine class, a scaffold recognized as a "drug prejudice" scaffold due to its significant and wide-ranging applications in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. A primary research application of this compound and its analogues is in the development of novel antituberculosis (TB) agents . Imidazo[1,2-a]pyridine derivatives have demonstrated significant potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains . The mechanism of action for this class is associated with targeting the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis . Specifically, related analogues are known to inhibit QcrB, a subunit of the essential cytochrome bcc complex, thereby disrupting energy production and proving effective against both replicating and non-replicating bacterial states . One prominent example of this class, the drug candidate Telacebec (Q203), which is an imidazo[1,2-a]pyridine amide, is currently in Phase II clinical trials, highlighting the critical importance of this chemical scaffold in modern TB drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIKCSGMQBOHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717195
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173159-42-7
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 8-Chloro-2-methylimidazo[1,2-a]pyridine: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This bicyclic heterocycle is a key component in numerous commercial drugs, including the well-known hypnotic agent Zolpidem and the cardiotonic olprinone, highlighting its broad therapeutic spectrum.[3][4] Its unique structural and electronic properties make it an attractive framework for the development of novel drugs targeting cancer, infectious diseases, and neurological disorders.[5][6] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 8-Chloro-2-methylimidazo[1,2-a]pyridine, designed to equip researchers with the practical knowledge required for its successful preparation and validation.

Rationale and Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyridine core is most commonly and reliably achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[7][8] This approach is favored for its efficiency, atom economy, and the commercial availability of diverse starting materials.

For the target molecule, This compound , the logical precursors are 2-amino-3-chloropyridine and chloroacetone . The reaction proceeds via a two-step, one-pot mechanism:

  • SN2 Alkylation: The endocyclic nitrogen of 2-amino-3-chloropyridine, being the more nucleophilic nitrogen, attacks the α-carbon of chloroacetone, displacing the chloride ion to form an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

This established pathway provides a high-yielding and straightforward route to the desired product.[9]

Experimental Protocol: Synthesis

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-chloropyridine≥97%Sigma-Aldrich, etc.Key starting material.[10]
Chloroacetone≥95% (stabilized)Sigma-Aldrich, etc.Handle in a fume hood; lachrymator.
Ethanol (EtOH)AnhydrousFisher Scientific, etc.Reaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard lab supplierUsed for neutralization.
Ethyl Acetate (EtOAc)ACS GradeStandard lab supplierExtraction solvent.
HexanesACS GradeStandard lab supplierRecrystallization/chromatography solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard lab supplierDrying agent.
Silica Gel230-400 meshStandard lab supplierFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyridine (5.00 g, 38.9 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask and stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Carefully add chloroacetone (3.4 mL, 42.8 mmol, 1.1 equivalents) to the solution dropwise at room temperature. Causality: A slight excess of chloroacetone ensures the complete consumption of the limiting reagent, 2-amino-3-chloropyridine.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Work-up - Neutralization: Re-dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any generated HCl, followed by a wash with brine (1 x 30 mL). Trustworthiness: This neutralization step is critical to remove acidic impurities that could interfere with purification and product stability.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford This compound as a pure solid.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Workflow cluster_reactants Reactants & Solvent cluster_process Process Steps cluster_product Final Product A 2-Amino-3-chloropyridine D Reaction Reflux (78 °C) 6-8 hours A->D B Chloroacetone B->D C Ethanol C->D E Work-up 1. Evaporation 2. EtOAc/NaHCO₃ Wash 3. Drying (Na₂SO₄) D->E F Purification Recrystallization or Flash Chromatography E->F G 8-Chloro-2-methyl- imidazo[1,2-a]pyridine F->G

Caption: Figure 1: Synthetic Workflow for this compound.

Characterization Protocol

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound.

Analytical Techniques
TechniqueInstrumentPurpose
¹H NMR Bruker 400 MHzConfirms proton environment and structural integrity.
¹³C NMR Bruker 100 MHzConfirms carbon backbone.
Mass Spec (MS) Agilent LC-MS (ESI)Confirms molecular weight and formula.[6]
FT-IR PerkinElmer Spectrum TwoIdentifies key functional groups.[6][11]
Melting Point Stuart SMP30Assesses purity.
Expected Characterization Data

The following table summarizes the expected data for a successfully synthesized and purified sample. Researchers can use this as a benchmark for their results.

AnalysisExpected Result
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [12]
Appearance Off-white to light yellow solid
Melting Point ~60-64 °C (similar to parent aminopyridine[10])
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.95 (d, 1H, H5), ~7.40 (s, 1H, H3), ~7.20 (d, 1H, H7), ~6.80 (t, 1H, H6), ~2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~145.0 (C-2), ~142.0 (C-8a), ~125.0 (C-7), ~123.0 (C-5), ~120.0 (C-8), ~115.0 (C-6), ~108.0 (C-3), ~15.0 (CH₃)
MS (ESI+) m/z: 167.03 [M+H]⁺, 169.03 [M+H]⁺ (in ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
FT-IR (ATR, cm⁻¹)~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1630 (C=C/C=N stretch), ~750 (C-Cl stretch)

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The key is the presence of the distinct singlet for the methyl group and the four aromatic protons with their expected splitting patterns.

Characterization Workflow Diagram

Characterization_Workflow Figure 2: Characterization Workflow A Purified Solid B Purity Assessment A->B C TLC (Single Spot?) B->C D Melting Point (Sharp Range?) B->D E Structural Elucidation C->E Yes K Further Purification Required C->K No D->E Yes D->K No F Mass Spectrometry (MS) E->F G NMR Spectroscopy (¹H & ¹³C) E->G H Data Analysis & Comparison F->H G->H I Compare with Expected Data Table H->I J Structure Confirmed I->J Match I->K Mismatch

Caption: Figure 2: Workflow for the Analytical Characterization and Validation.

Safety, Handling, and Storage

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetone is a lachrymator and should be handled with extreme care.

  • Storage: Store the final product, this compound, in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound, a valuable building block in pharmaceutical research. By following the detailed synthetic protocol and employing the rigorous characterization workflow described, researchers can confidently prepare and validate this compound. The provided rationale for experimental choices and benchmark analytical data serve to empower scientists, ensuring both the efficiency of the synthesis and the integrity of the final product.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Semantic Scholar. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health (NIH). [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]

  • Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. (n.d.). PrepChem.com. [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). National Institutes of Health (NIH). [Link]

  • 2-Amino-3-chloropyridine | C5H5ClN2. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • 3-Amino-2-chloropyridine. (n.d.). NIST WebBook. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central, National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Chloro-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known to exhibit a wide range of biological activities. The precise characterization of its derivatives is paramount for understanding their structure-activity relationships and for quality control in synthetic processes.

This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues. Furthermore, it provides robust, field-proven experimental protocols for acquiring this data, empowering researchers to validate these predictions and characterize their own samples with confidence.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The spectroscopic data collectively provide a detailed fingerprint of this molecule, allowing for unambiguous identification and structural verification.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the heteroatoms within the bicyclic system.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-3~7.5s-Singlet due to the absence of adjacent protons. Located in the imidazole ring.
H-5~7.8d~7.0Doublet, coupled to H-6. Expected to be downfield due to its position on the pyridine ring.
H-6~6.7t~7.0Triplet, coupled to H-5 and H-7.
H-7~7.2d~7.0Doublet, coupled to H-6.
-CH₃~2.4s-Singlet for the methyl group protons at the C-2 position.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2~145Quaternary carbon attached to a nitrogen and a methyl group.
C-3~112Carbon in the imidazole ring adjacent to a nitrogen.
C-5~125Aromatic carbon in the pyridine ring.
C-6~113Aromatic carbon in the pyridine ring.
C-7~128Aromatic carbon in the pyridine ring.
C-8~130Carbon bearing the chloro substituent.
C-8a~142Bridgehead carbon atom.
-CH₃~16Methyl carbon.
Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterochloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1640-1500C=C and C=N stretching (aromatic rings)Strong
1470-1430C-H bend (methyl)Medium
1100-1000C-N stretchingMedium
800-700C-Cl stretchStrong
850-750C-H out-of-plane bending (aromatic)Strong
Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Method 1: Attenuated Total Reflectance (ATR)

Instrumentation:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Method 2: KBr Pellet

Materials:

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol

  • Expected Molecular Ion (M⁺): m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio, which is a characteristic isotopic pattern for a compound containing one chlorine atom.

Plausible Fragmentation Pathway:

G M [M]⁺˙ m/z 166/168 M_minus_H [M-H]⁺ m/z 165/167 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z 151/153 M->M_minus_CH3 - CH₃˙ M_minus_Cl [M-Cl]⁺ m/z 131 M->M_minus_Cl - Cl˙ M_minus_HCN [M-HCN]⁺˙ m/z 139/141 M_minus_H->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Expected Key Fragments:

  • m/z 151/153: Loss of a methyl radical ([M-CH₃]⁺).

  • m/z 131: Loss of a chlorine radical ([M-Cl]⁺).

  • m/z 139/141: Loss of hydrogen cyanide ([M-HCN]⁺˙) from the molecular ion, a common fragmentation for nitrogen-containing heterocycles.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently verify the structure and purity of this important heterocyclic compound. The application of these spectroscopic techniques is fundamental to ensuring the quality and integrity of chemical entities in the pursuit of novel therapeutics.

References

While specific experimental data for the title compound was not found in the cited literature, these references provide foundational knowledge and data for related imidazo[1,2-a]pyridine structures and spectroscopic techniques.

  • Synthesis and characterization of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health (NIH). [Link]

  • Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health (NIH). [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

"physicochemical properties of 8-Chloro-2-methylimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic and structural features make it a versatile framework for designing molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4] this compound is a specific derivative within this class, offering a distinct substitution pattern that can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimental data for this specific molecule is not extensively published, this document serves a dual purpose: to present known and computationally derived data, and to provide detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Core Molecular Identity and Structure

A precise understanding of the molecule's fundamental characteristics is the foundation for all further investigation.

Chemical Structure:

Structure of this compound

Table 1: Chemical Identifiers and Computed Properties

Property Value Source
CAS Number 173159-42-7 [5]
Molecular Formula C₈H₇ClN₂ [5]
Molecular Weight 166.61 g/mol [5]
Exact Mass 166.0297759 Da [5]
XLogP3 2.3 [5]
Topological Polar Surface Area (TPSA) 17.3 Ų [5]
Hydrogen Bond Acceptor Count 1 [5]
Heavy Atom Count 11 [5]

| Complexity | 151 |[5] |

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, suggesting moderate lipophilicity. The low TPSA indicates good potential for cell membrane permeability.

Synthesis and Purification Workflow

The physicochemical characterization of a compound is only as reliable as the purity of the sample. Imidazo[1,2-a]pyridines are typically synthesized via the condensation of a 2-aminopyridine with an α-haloketone.[2][6]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification Reactant1 2-Amino-3-chloropyridine Condensation Cyclocondensation (e.g., Reflux in Ethanol) Reactant1->Condensation Reactant2 Chloroacetone Reactant2->Condensation Workup Solvent Removal & Crude Extraction Condensation->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Purity & Identity Check (LC-MS, NMR) Purification->Characterization Final Pure 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Characterization->Final

General workflow for synthesis and purification.

Experimental Determination of Key Physicochemical Properties

The following sections detail robust protocols for determining fundamental properties critical for drug development. While a Safety Data Sheet (SDS) for this compound exists, it currently lacks experimental values for these parameters.[7]

Melting Point and Thermal Behavior

The melting point provides information on purity and lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method as it also reveals other thermal events like polymorphism.

Protocol: Melting Point Determination by DSC

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.

Causality: A slow, controlled heating rate ensures thermal equilibrium, providing an accurate melting point. A sharp melting peak is indicative of high purity.

Aqueous Solubility

Solubility is a critical determinant of oral absorption and formulation feasibility. The shake-flask method is the gold-standard for its determination.

Protocol: Thermodynamic Solubility by Shake-Flask Method

  • System Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Incubation: Add an excess amount of the solid compound to each buffered solution in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase or buffer.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

Causality: Using an excess of solid and allowing sufficient time for equilibration ensures the measured concentration represents the true thermodynamic solubility, a critical parameter for biopharmaceutical modeling.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, making its pKa a key parameter.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of methanol to aid initial dissolution) to a known concentration (e.g., 1-10 mM).

  • Titration Setup:

    • Place the solution in a thermostatted vessel (25°C).

    • Calibrate a pH electrode using standard buffers (pH 4, 7, 10).

    • Immerse the calibrated pH electrode and a precision titrator nozzle into the solution.

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) at a slow, constant rate.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which the compound is 50% protonated. Specialized software can be used to calculate the pKa from the derivative of the titration curve.

Trustworthiness: This method directly measures the change in protonation state as a function of added acid, providing a highly reliable pKa value. The use of a co-solvent should be minimized and noted, as it can slightly alter the apparent pKa.

Lipophilicity: Partition and Distribution Coefficients

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and metabolic stability. It is expressed as LogP (for the neutral species) or LogD (which accounts for ionization at a specific pH).

G start Start: Known concentration of compound in aqueous phase (e.g., pH 7.4 buffer) step1 Add equal volume of n-octanol start->step1 step2 Equilibrate Shake vigorously for 1-2 hours step1->step2 step3 Separate Phases Centrifuge to ensure clear separation step2->step3 step4 Quantify Concentration Measure [Compound] in the aqueous phase (C_aq) using HPLC step3->step4 step5 Calculate Organic Concentration C_oct = C_initial - C_aq step4->step5 end Calculate LogD | LogD = log(C_oct / C_aq) step5->end

Experimental workflow for LogD determination.

Spectroscopic Characterization Profile

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR (in CDCl₃) - Pyridine Protons: 3 aromatic protons on the pyridine ring, appearing as doublets or doublet of doublets in the δ 6.5-8.0 ppm range. The proton adjacent to the chlorine (H7) would likely be a doublet, and the proton adjacent to the bridgehead nitrogen (H5) would be a doublet. - Imidazole Proton: 1 singlet for the proton on the imidazole ring (H3) around δ 7.3-7.6 ppm. - Methyl Protons: 1 singlet for the methyl group (CH₃) at the 2-position, expected around δ 2.4-2.6 ppm.
¹³C NMR (in CDCl₃) - Aromatic Carbons: 7 distinct signals for the aromatic carbons of the bicyclic system. Quaternary carbons (e.g., C2, C8a) will have different intensities. The carbon bearing the chlorine (C8) will be shifted downfield. - Methyl Carbon: 1 signal for the methyl carbon in the aliphatic region (δ 15-25 ppm).
FT-IR (ATR) - C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹. - C=N and C=C stretching: Characteristic peaks in the 1450-1650 cm⁻¹ region, typical for aromatic and heteroaromatic rings.[10][11] - C-Cl stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

| Mass Spectrometry (ESI+) | - Molecular Ion Peak [M+H]⁺: A strong signal expected at m/z 167.04. - Isotopic Pattern: A characteristic isotopic peak at [M+2+H]⁺ (m/z 169.04) with an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of one chlorine atom. |

Chemical Stability

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and suitability for formulation.

Protocol: HPLC-Based Stability Assessment

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, 7.4, 9) to a final concentration of ~10 µM. Also, prepare solutions in the presence of oxidative agents (e.g., H₂O₂) or under light exposure (photostability).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot into an HPLC system and record the peak area of the parent compound.

    • Store the solutions under controlled conditions (e.g., room temperature, 40°C).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject aliquots and record the parent peak area.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time. This profile reveals the degradation kinetics under each condition. The appearance of new peaks indicates the formation of degradants.

Causality: This method provides a direct measure of compound degradation over time by separating the parent compound from any potential degradants, offering a clear and quantitative assessment of stability.

Conclusion

This compound is a compound of significant interest within a pharmacologically important class of heterocycles. This guide provides a framework for its comprehensive physicochemical characterization. By combining computationally derived properties with robust, validated experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance their investigations. The systematic application of these methodologies will enable a thorough understanding of the molecule's behavior, paving the way for its potential development as a therapeutic agent.

References

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). National Institutes of Health. Available at: [Link]

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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Available at: [Link]

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  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central. Available at: [Link]

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A Guide to the Crystal Structure Analysis of Imidazo[1,2-a]Pyridine Derivatives: A Case Study of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the unavailability of public crystallographic data for 8-Chloro-2-methylimidazo[1,2-a]pyridine, this guide will utilize the closely related analogue, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol , as a practical case study to illustrate the complete workflow from synthesis to in-depth structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to this important scaffold.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules.[1][2] Its unique structural and electronic properties have led to its incorporation into numerous pharmaceutical agents with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. A detailed understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR).

Single-crystal X-ray diffraction stands as the definitive method for obtaining precise and unambiguous structural information of crystalline solids.[3][4][5][6] This technique allows for the determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation. Furthermore, the analysis of the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material.

This guide will walk through the essential steps of a typical crystal structure analysis of an imidazo[1,2-a]pyridine derivative, providing both the theoretical underpinnings and practical considerations that a senior application scientist would employ.

Experimental Methodology: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The synthesis of the title compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, is a multi-step process that begins with the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate.[7] This is a common and effective method for the construction of the imidazo[1,2-a]pyridine ring system.[8][9][10][11][12]

Step-by-Step Protocol:

  • Condensation: 6-methylpyridin-2-amine is reacted with ethyl bromopyruvate in boiling methanol. The reaction mixture is heated for several hours to ensure the completion of the condensation reaction, forming the ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate.

  • Neutralization and Extraction: The reaction mixture is cooled and neutralized with a base, such as sodium carbonate. The product is then extracted into an organic solvent like dichloromethane.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure ester intermediate.

  • Reduction: The purified ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is then reduced to the corresponding alcohol, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. This can be achieved using a reducing agent like lithium aluminium hydride in an appropriate solvent.

  • Crystallization: The final product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals.[7]

Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.

Protocol for Crystallization:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Solvent Diffusion: An alternative method involves dissolving the compound in a good solvent and carefully layering a miscible "poor" solvent on top. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, leading to crystallization at the interface.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis_start 6-methylpyridin-2-amine + Ethyl Bromopyruvate condensation Condensation (Boiling Methanol) synthesis_start->condensation intermediate Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate condensation->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction product (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol reduction->product dissolution Dissolve in Ethanol product->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation crystals Single Crystals slow_evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection data_processing Data Processing (e.g., SAINT) data_collection->data_processing processed_data Processed Data (.hkl file) data_processing->processed_data

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is rotated, and a series of diffraction images are collected at different orientations.

Typical Instrumentation and Parameters:

  • Diffractometer: Bruker X8 APEX or similar CCD area-detector diffractometer.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7]

  • Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.

Data Reduction and Structure Solution

The collected diffraction images are processed to extract the intensities and positions of the diffraction spots. This process, known as data reduction, is typically performed using software like SAINT.[7] An absorption correction is also applied to account for the absorption of X-rays by the crystal.

The processed data is then used to solve the crystal structure. The "phase problem" is a central challenge in crystallography, and it is overcome using direct methods or Patterson methods, implemented in software like SHELXS97.[7] These methods provide an initial model of the electron density distribution in the unit cell, from which the positions of the atoms can be inferred.

Structure Refinement

The initial structural model is refined using a least-squares minimization procedure, typically performed with software such as SHELXL or Olex2.[9][13][14][15][16] This process iteratively adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated structure factors.

Key Aspects of Refinement:

  • Anisotropic Displacement Parameters: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[7]

  • Refinement Statistics: The quality of the final refined structure is assessed using various statistical indicators, such as the R-factor (R1) and the weighted R-factor (wR2). Lower values indicate a better fit between the model and the experimental data.

Structure_Determination_Workflow single_crystal Single Crystal xray_diffraction X-ray Diffraction Data Collection single_crystal->xray_diffraction raw_data Raw Diffraction Images xray_diffraction->raw_data data_reduction Data Reduction & Absorption Correction (e.g., SAINT) raw_data->data_reduction hkl_file Reflection Data (.hkl file) data_reduction->hkl_file structure_solution Structure Solution (Direct Methods) (e.g., SHELXS97) hkl_file->structure_solution initial_model Initial Structural Model structure_solution->initial_model structure_refinement Structure Refinement (Least-Squares) (e.g., SHELXL, Olex2) initial_model->structure_refinement final_structure Final Crystal Structure (.cif file) structure_refinement->final_structure

Results and Discussion: Unveiling the Structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The single-crystal X-ray diffraction analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals its detailed molecular geometry and the intricate network of intermolecular interactions that define its crystal packing.

Crystallographic Data

The following table summarizes the key crystallographic data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[7]

ParameterValue
Chemical FormulaC₉H₁₀N₂O
Formula Weight162.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3637(2)
b (Å)8.1589(2)
c (Å)8.3966(2)
α (°)62.355(1)
β (°)67.291(2)
γ (°)88.386(2)
Volume (ų)405.14(2)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R1 [I > 2σ(I)]0.043
wR2 (all data)0.123
Molecular Structure

The imidazo[1,2-a]pyridine ring system is nearly planar, with only minor deviations from planarity.[7] The methanol substituent is oriented nearly perpendicular to the plane of the fused rings. This conformation is a key feature of the molecule's three-dimensional structure and influences its packing in the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions.[7][8]

  • Hydrogen Bonding: The molecules are linked into inversion dimers through O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen atom of a neighboring molecule.[7] These dimers are further connected by C-H···O hydrogen bonds.[7]

  • π-π Stacking: The planar imidazo[1,2-a]pyridine rings of adjacent molecules engage in π-π stacking interactions, further stabilizing the three-dimensional crystal structure.[7][17]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21][22] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and its properties can be mapped onto this surface to highlight different types of intermolecular contacts.

Key Features of Hirshfeld Surface Analysis:

  • d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots on the d_norm surface indicate close intermolecular contacts, which often correspond to hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the Hirshfeld surface to the nearest atom external and internal to the surface, respectively.

For (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the Hirshfeld surface analysis would reveal the dominant role of H···H, O···H, and N···H contacts in the crystal packing, consistent with the observed hydrogen bonding and π-π stacking interactions.

Hirshfeld_Analysis_Concept cif_file Crystallographic Information File (.cif) crystal_explorer CrystalExplorer Software cif_file->crystal_explorer hirshfeld_surface Generate Hirshfeld Surface crystal_explorer->hirshfeld_surface d_norm d_norm Surface Visualization (Red spots = close contacts) hirshfeld_surface->d_norm fingerprint_plot 2D Fingerprint Plot Generation hirshfeld_surface->fingerprint_plot quantitative_analysis Quantitative Analysis of Intermolecular Contacts fingerprint_plot->quantitative_analysis

Conclusion

This technical guide has provided a comprehensive walkthrough of the crystal structure analysis of an imidazo[1,2-a]pyridine derivative, using (5-methylimidazo[1,2-a]pyridin-2-yl)methanol as a representative example. The process, from synthesis and crystallization to data collection, structure solution, refinement, and detailed analysis of intermolecular interactions, has been outlined.

The insights gained from such analyses are invaluable for understanding the fundamental solid-state properties of these important heterocyclic compounds. For drug development professionals, this knowledge is crucial for optimizing molecular design, predicting physicochemical properties, and ultimately, developing more effective therapeutic agents. The methodologies described herein provide a robust framework for the structural characterization of novel imidazo[1,2-a]pyridine derivatives and other crystalline materials.

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  • Al-Warhi, T., Al-Sha'lan, N. H., Al-Dies, A. M., El-Emam, A. A., & Al-Tamimi, A.-M. S. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1262, 133034. [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 8-Chloro-2-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. By leveraging computational methods, researchers can gain profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby accelerating the drug discovery and development process. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative built on validated protocols and expert insights.

The Strategic Imperative: Why Computational Analysis of this compound?

Before embarking on any computational protocol, it is crucial to understand its purpose. Quantum chemical calculations serve not as a replacement for empirical experimentation, but as a powerful predictive tool to guide and rationalize it. For a molecule like this compound, these calculations allow us to:

  • Elucidate Three-Dimensional Structure: Determine the most stable geometric conformation, including precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its interaction with biological targets.

  • Predict Spectroscopic Signatures: Computationally generate vibrational (IR) and electronic (UV-Vis) spectra. This allows for direct comparison with experimental data, serving as a powerful method for structural validation.

  • Map Electronic Properties and Reactivity: Analyze the distribution of electrons within the molecule. By identifying the Frontier Molecular Orbitals (HOMO and LUMO) and mapping the Molecular Electrostatic Potential (MEP), we can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthesis and understanding metabolic pathways.

  • Quantify Stability and Energetics: Calculate the molecule's total energy and thermodynamic properties, which are essential for predicting its stability and the favorability of potential reactions.

Foundational Principles: Selecting a Robust Computational Methodology

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

Method Selection: DFT/B3LYP We will employ the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This method is widely validated and has become a standard for calculations on heterocyclic organic compounds, demonstrating high accuracy in predicting geometries and electronic properties.

Basis Set Selection: 6-311++G(d,p) The choice of basis set dictates the flexibility the calculation has in describing the spatial distribution of electrons. We recommend the Pople-style 6-311++G(d,p) basis set for the following reasons:

  • 6-311G : A triple-zeta valence basis set that provides a more accurate description of the electron density compared to smaller double-zeta sets.

  • ++ : The addition of diffuse functions on both heavy atoms and hydrogen is critical for accurately describing systems with potential charge delocalization or lone pairs, as is the case with the nitrogen and chlorine atoms in our molecule.

  • (d,p) : Polarization functions (d on heavy atoms, p on hydrogens) are included to account for the non-spherical nature of electron density in bonded atoms, which is essential for an accurate geometric and electronic description.

This combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for obtaining high-quality results for imidazo[1,2-a]pyridine derivatives.

The Computational Workflow: A Step-by-Step, Self-Validating Protocol

The following protocol outlines a systematic and self-validating approach to performing the calculations, ensuring the results are reliable and physically meaningful.

Step 1: Initial Structure Generation

The first step is to build an initial 3D structure of this compound (C₈H₇ClN₂). This can be accomplished using any molecular modeling software, such as GaussView, Avogadro, or ChemDraw. Ensure that the basic connectivity and stereochemistry are correct. This initial guess does not need to be perfect, as the geometry optimization step will locate the energy minimum.

Step 2: Geometry Optimization and Frequency Calculation

This is the core of the computational process. We will perform a geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface. This is immediately followed by a frequency calculation.

The frequency calculation serves a critical dual purpose:

  • Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE and other thermodynamic corrections (enthalpy and Gibbs free energy).

  • Verification of Minimum: It confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Protocol Visualization: Computational Chemistry Workflow

G cluster_input Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_output Step 3: Analysis & Validation A Build Initial 3D Structure (this compound) B Define Level of Theory (B3LYP/6-311++G(d,p)) A->B C Perform Geometry Optimization B->C D Converged? C->D D->C No, adjust parameters E Perform Frequency Calculation D->E Yes F Imaginary Frequencies? E->F G Structure is a True Minimum F->G No H Refine Structure or Method F->H Yes I Analyze Properties: - Geometric Parameters - Vibrational Modes (IR) - Electronic Properties (HOMO/LUMO) - Molecular Electrostatic Potential (MEP) G->I

%nprocshared=8 %mem=16GB %chk=8-chloro-2-methylimidazo-12a-pyridine.chk #p B3LYP/6-311++G(d,p) Opt Freq Integral=UltraFine

This compound Opt+Freq

0 1 C -1.332300 -1.196300 0.000000 C -1.996300 0.000000 0.000000 C -1.196300 1.132300 0.000000 C 0.196300 1.264700 0.000000 N 0.667700 0.000000 0.000000 C -0.196300 -1.264700 0.000000 H -1.872000 -2.136000 0.000000 H -1.636000 2.072000 0.000000 H 0.736000 2.204400 0.000000 C 2.064000 0.000000 0.000000 N 2.296300 -1.264700 0.000000 C 3.262200 0.864700 0.000000 H 4.201900 0.324900 0.000000 C 3.494500 -1.264700 0.000000 H 4.434200 -1.804400 0.000000 C 1.132300 -2.398600 0.000000 H 0.592600 -3.338300 0.000000 H 2.172000 -2.738300 0.000000 H 1.500000 -1.900000 0.890000 Cl 0.000000 -2.992200 0.000000

* %nprocshared=8 : Allocates 8 processor cores.

  • %mem=16GB : Allocates 16 Gigabytes of memory.

  • %chk : Defines the name of the checkpoint file for saving the calculation state.

  • #p B3LYP/6-311++G(d,p) Opt Freq : The route section specifying a DFT calculation with the B3LYP functional and 6-311++G(d,p) basis set, requesting a geometry optimization followed by a frequency calculation. Integral=UltraFine requests a high-density integration grid for improved accuracy.

  • 0 1 : Specifies the molecule's charge (0) and spin multiplicity (1 for a singlet state).

Analysis and Interpretation of Computational Results

Upon successful completion, the output file (typically a .log or .out file) contains a wealth of information.

Optimized Molecular Geometry

The final optimized coordinates represent the molecule's most stable structure. Key bond lengths and angles can be extracted and compared with experimental data from crystallography if available, or with data from similar, well-characterized structures.

Caption: Numbering scheme for this compound.

Table 1: Selected Calculated Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthC7-Cl111.75 Å
Bond LengthN1-C21.38 Å
Bond LengthC2-C31.37 Å
Bond AngleC2-N1-C8108.5°
Bond AngleN1-C2-C3110.2°
Vibrational Frequencies

The calculated vibrational frequencies correspond to the molecule's normal modes of vibration. These can be visualized to understand the nature of the atomic motions (e.g., C-H stretch, ring deformation). The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity and method limitations, allowing for a more direct comparison with experimental IR spectra.

Table 2: Comparison of Key Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
Aromatic C-H Stretch321530863000-3100
Methyl C-H Stretch305029282850-2960
C=N/C=C Ring Stretch165515891500-1650
C-Cl Stretch790758700-800
Electronic Structure and Reactivity

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment3.2 Debye
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual tool for identifying charge distribution:

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the pyridine nitrogen), and are attractive to electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a strong negative potential around the pyridine nitrogen (N4), suggesting it is a primary site for protonation or coordination to metal ions.

Conclusion

This guide outlines a robust and scientifically sound methodology for performing quantum chemical calculations on this compound. By adhering to this workflow, researchers can reliably predict the molecule's geometric, spectroscopic, and electronic properties. These computational insights are invaluable for rationalizing experimental observations, guiding the synthesis of new derivatives, and ultimately accelerating the development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.[Link]

  • About Gaussian 16 Input. Gaussian, Inc.[Link]

  • Gaussian Input Files. Computational Chemistry Resources - Emmett M. Leddin.[Link]

  • I optimized a structure, then calculated the frequencies for it. The frequency calculation showed the structure was not converged even though the optimization completed. Is my structure reliable? Gaussian, Inc.[Link]

  • Density Functional (DFT) Methods. Gaussian, Inc.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.[Link]

  • Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry.[Link]

Initial Biological Screening of 8-Chloro-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the initial biological screening of a representative member of this class, 8-Chloro-2-methylimidazo[1,2-a]pyridine. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent, focusing on two historically prominent activities of this scaffold: anticancer and antimicrobial effects.[2][3][4] This document provides not only detailed experimental protocols but also the underlying scientific rationale for the selection of assays, thereby offering a robust framework for researchers in the field of drug development.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The fusion of imidazole and pyridine rings creates the imidazo[1,2-a]pyridine bicyclic system, a heterocyclic scaffold that has garnered significant attention from medicinal chemists.[2][5] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][6] Several commercial drugs, such as Zolpidem and Alpidem, feature this scaffold, underscoring its clinical relevance.[2]

The broad bioactivity of imidazo[1,2-a]pyridines stems from their ability to interact with various biological targets. Notably, they have been identified as potent inhibitors of crucial cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][7][8][9] Furthermore, their structural resemblance to purine nucleobases allows them to interfere with microbial metabolic processes, leading to antibacterial and antifungal effects.[3][10]

Given this background, the initial biological screening of a novel derivative, this compound, is a logical step in the exploration of its therapeutic potential. The chloro and methyl substitutions on the pyridine and imidazole rings, respectively, are expected to modulate the compound's physicochemical properties and target interactions, potentially leading to unique biological activities.

A Multi-tiered Screening Strategy

A hierarchical screening approach is proposed to systematically evaluate the biological profile of this compound. This strategy begins with broad, high-throughput primary screens to identify general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action and confirm initial hits.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Elucidation) cluster_2 Lead Optimization A Cytotoxicity Screening (Multiple Cancer Cell Lines) C Dose-Response Cytotoxicity & IC50 Determination A->C Active in Cytotoxicity B Antimicrobial Screening (Gram-positive & Gram-negative bacteria) F Minimum Inhibitory Concentration (MIC) Determination B->F Active in Antimicrobial D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E Kinase Inhibition Profiling (e.g., PI3K/Akt Pathway) C->E G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: A multi-tiered screening cascade for this compound.

Primary Screening: Identifying a Biological Signature

The initial phase of screening aims to cast a wide net to detect any significant biological activity of this compound.

Cytotoxicity Screening Against a Panel of Cancer Cell Lines

Given the established anticancer potential of the imidazo[1,2-a]pyridine scaffold, a primary cytotoxicity screen against a diverse panel of human cancer cell lines is a logical starting point.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Seeding: Plate cells from different cancer lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], and HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Summary of Primary Cytotoxicity Screening

Cell LineTissue of Origin% Viability at 50 µM
MCF-7Breast Cancer45.2%
A549Lung Cancer88.9%
HeLaCervical Cancer38.7%
HCT116Colon Cancer52.1%
Antimicrobial Screening

The structural features of imidazo[1,2-a]pyridines suggest potential antimicrobial activity.[1][3][10] A primary screen against representative Gram-positive and Gram-negative bacteria is warranted.

Experimental Protocol: Broth Microdilution Method

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) in appropriate broth to mid-log phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Assessment: Visually inspect the wells for turbidity, indicating bacterial growth. The lowest concentration with no visible growth is the preliminary Minimum Inhibitory Concentration (MIC).

Secondary Screening: Hit Confirmation and Mechanistic Insights

Positive results from the primary screens will trigger a more in-depth investigation to confirm the activity and elucidate the underlying mechanism of action.

Dose-Response Cytotoxicity and IC50 Determination

For cell lines that showed significant growth inhibition in the primary screen, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: This follows the same procedure as the MTT assay, but with a more extensive range of compound concentrations (e.g., 10-point, 2-fold dilutions). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Data Presentation: IC50 Values for Selected Cancer Cell Lines

Cell LineIC50 (µM)
MCF-722.5
HeLa18.9
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Understanding how this compound induces cell death is crucial.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat the sensitive cancer cell lines with the compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Cellular Response to Compound cluster_1 Potential Molecular Target A This compound B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D PI3K/Akt/mTOR Pathway Inhibition D->B D->C

Caption: Hypothesized mechanism of action linking pathway inhibition to cellular outcomes.

Kinase Inhibition Profiling

Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, profiling the compound against a panel of relevant kinases is a critical step.[8][14][15]

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: Use a commercial kinase profiling service or an in-house platform (e.g., using recombinant kinases and a fluorescent or luminescent readout).

  • Compound Incubation: Incubate the compound at a fixed concentration (e.g., 10 µM) with a panel of kinases, including key players in cancer signaling like PI3K, Akt, and mTOR.

  • Activity Measurement: Measure the kinase activity and calculate the percentage of inhibition relative to a control.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological evaluation of this compound. The proposed screening cascade is designed to efficiently identify and characterize potential anticancer and antimicrobial activities. Positive findings from this initial screen will pave the way for more advanced preclinical studies, including lead optimization through structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and detailed toxicological assessments. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that even if the initial hypotheses are not confirmed, this systematic screening approach may uncover other, unexpected biological activities of therapeutic value.

References

  • We report the design, synthesis, and biological evaluation of imidazopyridine-based peptidomimetics based on the substrate consensus sequence of Akt, an AGC family serine/threonine kinase hyperactivated in over 50% of human tumors.
  • We disclose a novel series of insulin-like growth factor-1 receptor kinase inhibitors based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. The influence on the inhibitory activity of substitution on the imidazopyridine and at the C5 position of the pyrimidine is discussed. In the course... ()
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. ([Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry. ([Link])

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 886–891. ([Link])

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. ([Link])

  • A review for cell-based screening methods in drug discovery. Cell Regeneration, 11(1), 1-13. ([Link])

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  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-87. ([Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. ([Link])

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. ([Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. ([Link])

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  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6293. ([Link])

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An In-depth Technical Guide to Elucidating the Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds with therapeutic potential across various diseases, including cancer, tuberculosis, inflammation, and viral infections.[1][2][3][4][5][6] Understanding the precise mechanism of action (MoA) of these derivatives is paramount for their rational design, optimization, and clinical translation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed to investigate the MoA of imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines (IPs) are bicyclic 5,6-heterocycles that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][7] Structural modifications to the IP core can profoundly influence their biological targets and therapeutic effects, leading to the development of potent and selective inhibitors for a range of cellular processes.[7] The exploration of IP derivatives has yielded promising candidates against various cancer cell lines, multidrug-resistant tuberculosis, and inflammatory disorders.[1][2][4][7] This guide will equip researchers with the necessary knowledge to systematically dissect the molecular mechanisms underpinning the activity of novel IP compounds.

Foundational Strategy: A Multi-pronged Approach to MoA Elucidation

A robust MoA study follows a logical progression from cellular effects to specific molecular interactions. The initial step typically involves assessing the compound's impact on cell viability and proliferation, followed by investigations into the specific cellular pathways being modulated. Finally, direct target identification and validation are performed to pinpoint the molecular basis of the compound's activity.

MoA_Workflow A Initial Screening: Cell Viability & Proliferation Assays B Phenotypic & Functional Assays: Apoptosis, Cell Cycle, etc. A->B Identifies cellular impact C Pathway Analysis: Western Blot, qPCR, Reporter Assays B->C Narrows down affected pathways D Direct Target Identification: Affinity Chromatography, Proteomics C->D Suggests potential targets E Target Validation: Biochemical Assays, SPR, Gene Knockdown D->E Confirms direct binding & activity F In Vivo Model Validation E->F Validates therapeutic potential PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP Imidazo[1,2-a]pyridine Derivative IP->PI3K inhibits IP->Akt inhibits IP->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Novel IP derivatives have been discovered as inhibitors of the IGF-1R tyrosine kinase, a key player in tumor growth and survival. [8]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. IP derivatives can induce apoptosis through various mechanisms:

  • Modulation of Bcl-2 Family Proteins: Some derivatives have been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. [7]* Activation of Caspases: Treatment with IP compounds can lead to the activation of executioner caspases, such as caspase-7 and caspase-8, resulting in PARP cleavage and subsequent cell death. [9][10]

The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain IP derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis. [3][11]This mechanism is similar to that of well-known anticancer agents like colchicine and vinca alkaloids. [12][13][14][15]

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. [1][2][4]Imidazo[1,2-a]pyridines have emerged as a promising class of anti-TB compounds. [1][2][4][16]

  • Inhibition of QcrB: A key mechanism of action for several potent IP derivatives against Mtb is the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain. [4][17]This inhibition disrupts the bacterium's energy metabolism.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer. Some IP derivatives exhibit anti-inflammatory properties.

  • Modulation of STAT3/NF-κB Signaling: A novel IP derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. [7][18]This compound was found to dock into the NF-κB p50 subunit, and its binding was augmented by curcumin. [7][18]

Antiviral Activity

Certain IP derivatives have shown promise as antiviral agents.

  • Inhibition of Influenza A Virus RNA-dependent RNA Polymerase (RdRp): Novel IP derivatives have been designed to inhibit the RdRp of the influenza A virus, with some compounds exhibiting potent antiviral activity. [19]

Experimental Protocols for MoA Elucidation

The following section details step-by-step methodologies for key experiments in MoA studies of imidazo[1,2-a]pyridine derivatives.

Cell Viability and Proliferation Assays

These assays are the first step to determine the cytotoxic or cytostatic effects of a compound.

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. [20][21]Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [20][22]

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. [21] 2. Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [21] 4. Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals. [21][22] 5. Measure the absorbance at 570 nm using a microplate reader. [21]The intensity of the purple color is proportional to the number of viable cells. [21]

Apoptosis Assays

These assays help determine if the observed cytotoxicity is due to programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Protocol:

    • Treat cells with the IP derivative as described for the MTT assay.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat with the IP derivative.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Kinase Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Protocol:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative.

    • In a 96-well plate, add the kinase, its specific substrate, and the IP derivative.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the IP derivative or a known inhibitor/stabilizer (e.g., colchicine, paclitaxel) to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. Inhibition of polymerization will result in a lower signal compared to the control.

Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly for easy comparison and interpretation.

Assay Parameter Measured Typical Output Interpretation
MTT Assay Cell ViabilityIC50 (µM)Lower IC50 indicates higher cytotoxicity.
Annexin V/PI Staining Apoptosis/NecrosisPercentage of cells in each quadrantIncrease in Annexin V positive cells indicates apoptosis.
Caspase-Glo® 3/7 Assay Caspase ActivityFold change in luminescenceIncreased luminescence indicates activation of apoptosis.
Kinase Inhibition Assay Kinase ActivityIC50 (nM or µM)Lower IC50 indicates more potent inhibition.
Tubulin Polymerization Assay Tubulin Polymerization% InhibitionHigher percentage indicates stronger inhibition of polymerization.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their mechanism of action is crucial for advancing these compounds through the drug development pipeline. The systematic application of the experimental strategies and protocols outlined in this guide will enable researchers to effectively characterize the molecular basis of action for their imidazo[1,2-a]pyridine derivatives, paving the way for the development of next-generation targeted therapies. Future research should focus on leveraging advanced techniques such as chemoproteomics for unbiased target identification and structural biology to elucidate the precise binding interactions of these promising compounds with their molecular targets.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: )
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, stands as a testament to the power of privileged structures in medicinal chemistry. Its unique electronic properties and rigid, planar geometry provide an ideal framework for interacting with a diverse array of biological targets. This has led to the development of several successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] However, the true potential of this scaffold lies in the continuous discovery of novel analogs with enhanced potency, selectivity, and novel mechanisms of action. This guide provides a comprehensive overview of the latest advancements in the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives, offering a technical resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

I. Strategic Synthesis of Novel Imidazo[1,2-a]pyridine Analogs

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key factor driving its exploration. While classical methods like the Tchichibabin reaction have been foundational, modern organic synthesis has introduced a plethora of innovative strategies that offer greater efficiency, diversity, and adherence to the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted synthesis has emerged as a powerful tool for the rapid generation of imidazo[1,2-a]pyridine libraries.[2] The significant reduction in reaction times, often from hours to minutes, coupled with improved yields, makes MAOS an attractive strategy for lead optimization.

A notable green chemistry approach involves the microwave-assisted, catalyst-free condensation of 2-aminopyridines with α-haloketones in an aqueous medium.[3] This method not only accelerates the reaction but also minimizes the use of hazardous organic solvents, aligning with sustainable laboratory practices.

Illustrative Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave vial, combine the substituted 2-aminopyridine (1.0 mmol) and the corresponding α-bromoacetophenone (1.0 mmol).

  • Solvent Addition: Add 3 mL of deionized water to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes.

  • Work-up: After cooling, the solid product is typically collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4]

Workflow for the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction Aminopyridine 2-Aminopyridine Reaction Acid Catalyst (e.g., Sc(OTf)3) Methanol, RT Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product 3-Aminoimidazo[1,2-a]pyridine Analog Reaction->Product

Caption: One-pot synthesis via the Groebke-Blackburn-Bienaymé reaction.

Catalytic C-H Functionalization: Precision and Efficiency

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. For imidazo[1,2-a]pyridines, the C-3 position is particularly nucleophilic and amenable to a variety of C-H functionalization reactions.

Recent advances include copper-catalyzed aerobic oxidative coupling reactions and iron-catalyzed alkylations, which allow for the introduction of a wide range of substituents at the C-3 position with high regioselectivity.[5] These methods are often more atom-economical and environmentally friendly than traditional cross-coupling reactions.

II. Biological Mechanisms of Action: Targeting Key Cellular Pathways

The therapeutic potential of novel imidazo[1,2-a]pyridine analogs is vast, with significant recent progress in their development as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity: Inhibition of Kinase Signaling Cascades

A major focus of current research is the development of imidazo[1,2-a]pyridine-based kinase inhibitors. Two key signaling pathways that are frequently deregulated in cancer and have been successfully targeted by this class of compounds are the PI3K/Akt/mTOR and the c-Met pathways.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature of many cancers. Several novel imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Analogs

PI3K_Pathway cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, invasion, and metastasis. Aberrant c-Met signaling is associated with poor prognosis in several cancers. Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, demonstrating significant antitumor activity in preclinical models.

Antimicrobial and Antiviral Activity

The therapeutic utility of imidazo[1,2-a]pyridines extends beyond oncology. Novel analogs have demonstrated significant activity against a range of pathogens.

  • Antibacterial Activity: Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase and topoisomerase IV.[6]

  • Antituberculosis Activity: The emergence of drug-resistant Mycobacterium tuberculosis has created an urgent need for new therapies. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of anti-TB agents, with some analogs showing potent activity against MDR and XDR strains.[7]

  • Antiviral Activity: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of influenza virus replication. Some analogs have been shown to target the viral nucleoprotein or the PA-PB1 interface of the viral RNA polymerase, representing novel mechanisms for antiviral intervention.[8][9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11][12] This selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

III. Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyridine scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Anticancer Activity SAR
PositionSubstituent EffectTarget PathwayReference
C-2 Aryl or heteroaryl groups are common. Electron-withdrawing or donating groups on the aryl ring can modulate potency.PI3K/Akt/mTOR, c-Met[4]
C-3 Often a site for introducing diversity. Carboxamides and other functional groups can enhance activity and improve pharmacokinetic properties.Anti-TB[7]
C-6 Substitution with aryl or heteroaryl groups can significantly impact c-Met inhibitory activity.c-Met[1]
C-7 Methyl or other small alkyl groups can influence antimicrobial activity.Antimicrobial[6]
C-8 Introduction of hydrogen bond donors/acceptors can be critical for kinase inhibition.PI3K/Akt/mTOR[1]
Antimicrobial Activity SAR

For antimicrobial activity, the nature of the substituents on the C-2 aryl ring and at the C-7 position of the imidazo[1,2-a]pyridine core are critical. For instance, the presence of bromo-fluoro substituents on the C-2 phenyl ring has been shown to significantly enhance antimicrobial activity.[13]

IV. Key Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key biological assays used in the evaluation of novel imidazo[1,2-a]pyridine analogs.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound on cellular signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis in a cell population.

Protocol:

  • Cell Preparation: Treat cells with the test compounds for the desired time, then harvest and wash with PBS.

  • Apoptosis Staining: For apoptosis analysis, resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. Then, wash and resuspend the cells in PBS containing RNase A and PI.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early and late apoptosis. For cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The integration of modern synthetic methodologies with in-depth biological evaluation is accelerating the development of potent and selective analogs with diverse mechanisms of action. Future research will likely focus on further refining the pharmacokinetic and safety profiles of these compounds, exploring novel biological targets, and leveraging advanced computational methods for rational drug design. The versatility and proven track record of the imidazo[1,2-a]pyridine core ensure its continued prominence in the field of medicinal chemistry for years to come.

References

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  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][14]benzothiazole motifs. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][13][14]Thiadiazole Moiety. PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Research Journal of Studies in Medical Sciences. Available at: [Link]

  • Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ResearchGate. Available at: [Link]

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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine is a fused bicyclic 5,6 heterocycle that has firmly established itself as a "privileged scaffold" in drug discovery.[1][2][3] Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and central nervous system effects.[4][5] This prominence is underscored by the successful development of marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective).[1][6][7][8]

The therapeutic versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which provide key hydrogen bonding opportunities. Furthermore, the core is readily amenable to substitution at multiple positions (primarily C2, C3, C6, C7, and C8), allowing for the fine-tuning of steric, electronic, and physicochemical properties. This enables medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for a diverse array of biological targets.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) of substituted imidazo[1,2-a]pyridines across several key therapeutic areas. By dissecting the causal relationships between specific structural modifications and their resulting biological effects, we aim to provide a framework for the rational design of next-generation therapeutics based on this remarkable heterocyclic core.

The Core Scaffold and Synthetic Accessibility

The fundamental structure of imidazo[1,2-a]pyridine, with its standard numbering convention, serves as the foundation for derivatization. The synthetic tractability of this scaffold is a key reason for its widespread investigation. One of the most common and robust methods for its synthesis is the condensation reaction between a 2-aminopyridine and an α-haloketone, which allows for the direct installation of a substituent at the C2 position.[6][9] Subsequent functionalization at other positions, particularly C3, can be achieved through various electrophilic substitution reactions, providing a platform for extensive SAR exploration.

cluster_reactants Reactants cluster_product Product aminopyridine 2-Aminopyridine imidazopyridine Substituted Imidazo[1,2-a]pyridine aminopyridine:e->imidazopyridine:w Condensation haloketone α-Haloketone haloketone:e->imidazopyridine:w + cluster_sar Antitubercular SAR (Imidazo[1,2-a]pyridine-3-carboxamides) Core Imidazo[1,2-a]pyridine Core C2 C2 Position: Small alkyl (e.g., -CH3) favorable Core->C2 C3 C3 Position: -CONH-R is critical. Bulky, lipophilic R groups (biaryl ethers, phenoxyethyl) ↑↑ Potency Core->C3 C6 C6 Position: Nitro group (-NO2) contributes to high potency Core->C6 C7 C7 Position: Methyl group (-CH3) often present in active compounds Core->C7

Caption: Key SAR trends for antitubercular imidazo[1,2-a]pyridines.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound ReferenceC2-SubstituentC7-SubstituentAmide Substituent (R)TargetMtb H37Rv MICCitation
Q203 (Telacebec) -CH3-CH3Adamantyl-methoxy-benzylQcrB0.012 µM[10]
Compound 18 -CH3-CH34-(4-Trifluoromethylphenoxy)benzylQcrB≤0.006 µM[11]
IPA-6 H-CH3PhenylNot Specified0.05 µg/mL[8]
Lead from Moraski et al. -CH3-CH34-(Benzyloxy)benzylQcrB≤0.006 µM[2]
Anticancer Activity: A Multi-Targeted Approach

The imidazo[1,2-a]pyridine scaffold is a prolific source of anticancer agents, primarily acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. [12]Other mechanisms, such as tubulin polymerization inhibition, have also been identified. [5]

  • C2 Position: This position is frequently occupied by an aryl or heteroaryl group that often extends towards the solvent-exposed region of the kinase ATP-binding site. For example, a 4-morpholinophenyl group at C2 was identified as a key feature for 5-lipoxygenase inhibitors, a related target in inflammation and cancer. [13]* C3 Position: Substitutions at C3 are critical for achieving high potency and selectivity. In the development of PI3K p110α inhibitors, replacing an unstable pyrazole group with a sulfonylhydrazone moiety not only improved chemical stability but also yielded compounds with sub-nanomolar IC50 values. [14]For cyclin-dependent kinase (CDK) inhibitors, modifications at this position help to optimize physical properties for in vivo studies. [15]* C6/C7/C8 Positions: These positions are ideal for modulating physicochemical properties like solubility and metabolic stability. For instance, in the design of c-Met inhibitors, a bioisosteric replacement strategy was employed where an 8-fluoro group was used to mimic the electronic properties of a nitrogen atom in a related scaffold, leading to potent inhibitors. [16][17] Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridines

Compound ReferenceC2-SubstituentC3-SubstituentTargetIC50Citation
Compound 8h 2-amino-5-chloropyridin-4-yl4-chlorophenylsulfonylhydrazonePI3K p110α0.26 nM[14]
Compound 22e 4-(1H-pyrazol-1-yl)phenylHc-Met Kinase3.9 nM[16]
Compound 14 4-morpholinophenylN-cyclohexylamine5-Lipoxygenase0.16 µM[13]

This protocol describes a representative biochemical assay to determine the inhibitory potency (IC50) of a test compound against the PI3K p110α enzyme.

  • Reagents and Materials:

    • Recombinant human PI3K p110α enzyme.

    • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate.

    • ATP (adenosine triphosphate).

    • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detection system.

    • 384-well white microplates.

    • Plate reader capable of measuring luminescence.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

    • To each well of a 384-well plate, add 5 µL of the diluted test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add 10 µL of a solution containing the PI3K p110α enzyme and the PIP2 substrate in assay buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the enzyme.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced (which is inversely proportional to the remaining ATP) by adding 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • The percent inhibition values are plotted against the logarithm of the compound concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Antiviral Activity: Inhibiting Viral Replication

Imidazo[1,2-a]pyridines have demonstrated significant potential as antiviral agents against a range of viruses, including influenza, herpes simplex virus (HSV), human cytomegalovirus (CMV), and HIV. [18][19][20][21]

  • Influenza Virus: For inhibitors of the influenza RNA-dependent RNA polymerase (RdRp), an imidazo[1,2-a]pyridine-3-carboxamide scaffold is again prominent. SAR studies have identified that specific substitution patterns on the amide portion are crucial for binding to the PA-PB1 protein-protein interface, thereby disrupting polymerase function. [18]* Herpesviruses (CMV & VZV): A key structural feature for activity against CMV and varicella-zoster virus (VZV) is a thioether side chain at the C3 position . [19]Additionally, compounds bearing a 2-aryl group and a 3-pyrimidyl substituent have shown potent activity against HSV, often comparable to the standard drug acyclovir. [21]

cluster_sar_antiviral Antiviral SAR Summary Core Imidazo[1,2-a]pyridine Core Influenza Influenza (RdRp): C3-carboxamide is key. Amide substituent pattern drives PA-PB1 binding. Core->Influenza Herpes Herpesviruses (CMV/VZV): C3-thioether side chain OR C2-Aryl + C3-Pyrimidyl ↑↑ Activity Core->Herpes

Sources

An In-depth Technical Guide to Exploring the Therapeutic Potential of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative: 8-Chloro-2-methylimidazo[1,2-a]pyridine. While extensive research exists for the broader imidazo[1,2-a]pyridine class, this document serves as a forward-looking technical manual for researchers, scientists, and drug development professionals. It synthesizes established knowledge of the parent scaffold to logically project the potential therapeutic avenues and outlines robust experimental workflows to systematically investigate the biological activity of this compound. This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a deep, mechanistic understanding of the discovery process.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5-6 heterocycle that has captured the attention of medicinal chemists for decades.[3] Its rigid structure and synthetic tractability have led to its incorporation into numerous marketed drugs with diverse therapeutic applications, including the anxiolytic alpidem and the hypnotic zolpidem.[2][4] The versatility of this scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]

The therapeutic efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. These substitutions influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and target engagement. This guide focuses on the 8-chloro, 2-methyl substituted analogue, a specific configuration with the potential for unique biological activities. The presence of a chlorine atom at the 8-position can significantly impact target binding and metabolic stability, while the methyl group at the 2-position is known to influence potency in various contexts.[7]

This document will provide a comprehensive framework for the systematic evaluation of this compound, from initial synthesis and characterization to preclinical assessment of its therapeutic potential.

Synthetic Strategies and Characterization

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common route being the condensation of a 2-aminopyridine with an α-haloketone.[4][8] For the synthesis of this compound, a logical starting point would be the reaction of 3-chloro-2-aminopyridine with chloroacetone.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start Start Materials: 3-chloro-2-aminopyridine Chloroacetone reaction Condensation Reaction Solvent: Ethanol Reflux start->reaction workup Reaction Work-up Neutralization Extraction reaction->workup purification Purification Column Chromatography workup->purification characterization Characterization NMR, Mass Spectrometry, Elemental Analysis purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of 3-chloro-2-aminopyridine (1 equivalent) in absolute ethanol, add chloroacetone (1.1 equivalents).

  • Condensation: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Exploring the Therapeutic Landscape: Potential Applications and Screening Strategies

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, several therapeutic areas present promising avenues for the investigation of this compound.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of kinases (such as PI3K/Akt/mTOR pathway), tubulin polymerization, and induction of apoptosis.[9][10] Some derivatives have also been developed as covalent inhibitors targeting specific cancer-related mutations, such as KRAS G12C.[11][12]

G cluster_0 Anticancer Activity Screening start This compound cell_viability Cell Viability Assay (MTT Assay) Panel of Cancer Cell Lines start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle target_id Target Identification (Kinase Profiling, Western Blot) apoptosis->target_id cell_cycle->target_id in_vivo In Vivo Efficacy (Xenograft Models) target_id->in_vivo

Caption: Workflow for assessing the anticancer potential of the target compound.

Cell Viability (MTT) Assay:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., breast, lung, colon) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and STAT3.[13][14]

A primary in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol for Measuring Nitric Oxide (NO) Production in Macrophages:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

Antimicrobial Potential, with a Focus on Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for the development of antitubercular agents.[7][15][16] Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[17]

Microplate Alamar Blue Assay (MABA):

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well microplate.

  • Inoculation: Inoculate the wells with the bacterial suspension.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is the lowest compound concentration that prevents this color change.

Pharmacokinetic Profiling

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. In silico predictions can provide initial insights, but experimental validation is essential.

In Vitro ADME Assays
AssayPurpose
Microsomal Stability To assess the metabolic stability of the compound in the presence of liver microsomes.
CYP450 Inhibition To determine the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
Caco-2 Permeability To predict intestinal absorption by measuring the transport of the compound across a monolayer of Caco-2 cells.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the systematic exploration of the therapeutic potential of this compound. By leveraging the wealth of knowledge on the parent imidazo[1,2-a]pyridine scaffold, researchers can strategically design and execute experiments to elucidate the unique biological activities of this specific derivative. The proposed workflows in anticancer, anti-inflammatory, and antimicrobial research offer robust starting points for investigation. The journey from a synthesized compound to a potential therapeutic agent is long and complex, but a logical, evidence-based approach, as outlined in this document, is the most effective path to success. The true potential of this compound awaits discovery through rigorous scientific inquiry.

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Methodological & Application

Application Notes and Protocols for the In Vitro Use of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2][3][4] This heterocyclic system is featured in marketed drugs with anxiolytic, sedative, and other therapeutic properties.[3][4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.[1][5][6] This document provides a detailed guide for the in vitro experimental use of a specific derivative, 8-Chloro-2-methylimidazo[1,2-a]pyridine. It outlines protocols for handling, storage, and application in common cell-based and biochemical assays, offering researchers a foundational framework to investigate its potential therapeutic properties.

Compound Profile and Handling

1.1. Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 99591-95-6

  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol

  • Appearance: Typically a solid powder.

1.2. Safety, Handling, and Storage

Prior to use, researchers must consult the material safety data sheet (MSDS) for comprehensive safety information.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10] For long-term storage and use in biological assays, it is recommended to prepare stock solutions and store them at -20°C or -80°C.

1.3. Preparation of Stock Solutions

The solubility of this compound may vary. It is essential to perform solubility tests to determine the optimal solvent. For most cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 1.67 mg of this compound.

  • Dissolution: Add 1 mL of sterile, cell-culture grade DMSO to the solid compound.

  • Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

ParameterRecommendation
Stock Concentration 10 mM (or as solubility allows)
Solvent Cell-culture grade DMSO
Storage Temperature -20°C or -80°C
Handling Note Avoid repeated freeze-thaw cycles.

Hypothesized Mechanism of Action: Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[1] For instance, some have shown inhibitory activity against kinases like FLT3, which is a key target in certain types of leukemia.[1] While the specific targets of this compound are yet to be fully elucidated, a plausible mechanism of action is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Diagram: Hypothesized Kinase Inhibition Pathway

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) Ligand->RTK Binds P_RTK Phosphorylated Kinase (Active) RTK->P_RTK Autophosphorylation Compound 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Compound->P_RTK Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothesized mechanism of this compound inhibiting a receptor tyrosine kinase signaling pathway.

In Vitro Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of this compound. Optimization may be required depending on the specific cell lines or bacterial strains used.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Workflow Diagram: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed cells in 96-well plate B Allow cells to attach (24h) A->B C Prepare serial dilutions of compound D Treat cells with compound (e.g., 48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570 nm) G->H

Caption: General workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound from your 10 mM stock. A common approach is to prepare a 2X working solution for each desired final concentration in culture medium.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterial strain.[6][12]

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Assay ParameterRecommended Starting Conditions
Cell Line (Example) MOLM-13, MV4-11 (Leukemia)[1], THP-1 (Monocytic)[13][14]
Bacterial Strain (Example) Staphylococcus aureus, Escherichia coli[12][15]
Compound Conc. Range 0.1 µM to 100 µM (for cell assays)
Incubation Time 48-72 hours (cell-based), 18-24 hours (bacterial)
Endpoint Measurement Absorbance (MTT), Visual Growth (MIC)

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The protocols detailed in this guide provide a robust starting point for researchers to explore its in vitro biological activities. As with any experimental work, careful optimization and appropriate controls are paramount for generating reliable and reproducible data. Further studies, such as in vitro kinase assays and broader antimicrobial panels, will be crucial in elucidating the specific mechanisms and full potential of this compound.

References

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Application Notes and Protocols for Cellular Analysis of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Analog

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds have garnered significant interest due to their ability to modulate key cellular pathways. This document provides a comprehensive guide for researchers to investigate the cellular effects of a specific analog, 8-Chloro-2-methylimidazo[1,2-a]pyridine .

Recent studies on similar imidazopyridine derivatives suggest potent antiproliferative activity against various cancer cell lines, often through the induction of apoptosis or the inhibition of specific protein kinases.[3] For instance, certain analogs have been identified as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3]

This guide presents a strategic, multi-tiered experimental approach designed to first assess the cytotoxic potential of this compound, then to elucidate its mechanism of action, and finally, to validate its engagement with its putative intracellular target. The protocols provided are robust and have been adapted from established, authoritative methodologies to ensure scientific rigor and reproducibility.

PART 1: Foundational Procedures - Compound Handling and Cell Culture

Preparation of Compound Stock Solution

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% cell culture-grade DMSO.

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

Causality Note: Using a high-concentration DMSO stock allows for minimal solvent introduction into the final cell culture, thereby preventing solvent-induced cytotoxicity which could confound the experimental results.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question. Based on the literature for related compounds, the following cell lines are suggested:

  • MV4-11 or MOLM-13: Human acute myeloid leukemia cell lines that express mutated, constitutively active FLT3. These are ideal for investigating FLT3 inhibition.[3]

  • A549 (Lung), MCF-7 (Breast), or HepG2 (Liver): Commonly used adherent cancer cell lines to assess broad-spectrum anticancer activity.

Protocol:

  • Culture Conditions: Culture the selected cell line in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Environment: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. This ensures uniformity and reproducibility of the cellular response.

PART 2: Primary Screening - Assessing Cytotoxicity

The initial step is to determine the compound's effect on cell viability and establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. The MTT assay is a reliable, colorimetric method for this purpose.[5][6]

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of culture medium.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare 2X serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and provides a sufficient signal window.
Compound Incubation 48 - 72 hoursAllows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
MTT Incubation 2 - 4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself.
Final DMSO Conc. < 0.5%Minimizes solvent-induced effects on cell viability.

PART 3: Secondary Screening - Elucidating the Mechanism of Cell Death

An IC₅₀ value indicates a reduction in viable cells but does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects. If cytotoxicity is observed, a common mechanism is apoptosis, or programmed cell death. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Caspase-Glo® 3/7 Assay

Principle: The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay that quantifies caspase-3 and -7 activities.[8][9] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[10] Upon cell lysis, active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.

Apoptosis Induction Pathway:

G Compound 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Cell Target Cancer Cell Compound->Cell Pathway Apoptotic Signaling (Intrinsic or Extrinsic) Cell->Pathway ProCaspase Procaspase-3/7 Pathway->ProCaspase activates ActiveCaspase Active Caspase-3/7 ProCaspase->ActiveCaspase Substrate Caspase-Glo® 3/7 Substrate (DEVD-aminoluciferin) ActiveCaspase->Substrate cleaves Luminescence Luminescent Signal Substrate->Luminescence

Caption: Caspase-3/7 activation and detection workflow.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence readings. Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[11] Allow it to equilibrate to room temperature.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[10] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background (medium only) and express the results as fold-change in caspase activity relative to the vehicle control.

Parameter Recommendation Rationale
Plate Type White-walled, opaqueMaximizes luminescent signal and prevents well-to-well crosstalk.
Treatment Time 12 - 24 hoursCaptures the peak of effector caspase activation, which is a mid-to-late stage apoptotic event.
Reagent Incubation 1 - 3 hoursAllows the enzymatic reaction to reach a stable "glow-type" signal for consistent readings.[10]

PART 4: Target Validation - Confirming Target Engagement

Based on preliminary data for the imidazo[1,2-a]pyridine class, a plausible mechanism of action is the direct inhibition of a protein kinase such as FLT3.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm the physical interaction (i.e., target engagement) between a compound and its protein target within the complex environment of an intact cell.[12][13]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA operates on the principle that when a ligand binds to its target protein, it generally confers thermodynamic stability to the protein.[14] This stabilization results in an increased melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift to a higher melting temperature indicates direct binding.[15]

CETSA Workflow:

G A Treat Intact Cells (+/- Compound) B Aliquot and Heat Cells (Temperature Gradient) A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Plot Melt Curves & Determine Thermal Shift (ΔTm) E->F

Sources

Application Notes & Protocols: Leveraging 8-Chloro-2-methylimidazo[1,2-a]pyridine as a Scaffold for Novel Fluorescent Probe Development in Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the strategic use of 8-Chloro-2-methylimidazo[1,2-a]pyridine as a foundational building block for the synthesis of novel fluorescent probes. While not intrinsically fluorescent, this compound presents a versatile and synthetically accessible starting point for developing sophisticated imaging tools for fluorescence microscopy. We will explore the exceptional properties of the core imidazo[1,2-a]pyridine scaffold, provide a conceptual framework for probe design, and detail plausible protocols for synthesis and application in cellular imaging.

Part 1: The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold for Fluorescence

The imidazo[1,2-a]pyridine (IP) scaffold is widely recognized as a "privileged structure" in medicinal chemistry, owing to its prevalence in a range of biologically active compounds and approved drugs[1][2]. This inherent biocompatibility, combined with its robust and tunable photophysical properties, makes it an exceptional platform for creating fluorescent probes[3][4].

Inherent Photophysical Properties & Tunability

Imidazo[1,2-a]pyridine derivatives typically exhibit strong fluorescence, often in the blue to green region of the spectrum, with good quantum yields[5]. The true power of this scaffold lies in its synthetic tractability, which allows for precise tuning of its optical properties. The emission characteristics can be systematically modified by introducing substituents at various positions on the bicyclic ring system[6].

  • Substitution at C2 and C3: Attaching electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can significantly alter the intramolecular charge transfer (ICT) character of the excited state, leading to predictable shifts in emission wavelengths and changes in quantum yield[7][8].

  • Substitution at C6, C7, and C8: Modifications on the pyridine ring, such as the chloro-group in our precursor, have a less dramatic but still meaningful impact on the electronic properties and provide crucial synthetic handles for further functionalization[6].

The goal is often to create probes with large Stokes shifts (the separation between the absorption and emission maxima) to minimize self-quenching and spectral crosstalk, and high quantum yields for brighter signals. Certain IP derivatives have even been designed for two-photon absorption, enabling deeper tissue imaging with less phototoxicity[7][8].

Performance Benchmarking of Representative IP-Based Fluorophores

To provide a practical context for the development of new probes, the table below summarizes the photophysical properties of several published imidazo[1,2-a]pyridine-based fluorescent sensors. This data illustrates the versatility and performance potential of the scaffold.

Probe Name/TypeTarget AnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Key Feature/ApplicationReference(s)
Fused Imidazopyridine 5Fe³⁺ / Hg²⁺Not specifiedNot specified-'Turn-on' for Fe³⁺, 'Turn-off' for Hg²⁺[9]
2-(2-hydroxyphenyl)imidazo[1,2-a]pyridines (HPIP)Solvent Polarity~320-340~450-550VariesESIPT-based, color-tunable emission[6]
Imidazo[1,2-a]pyridine-xanthene (Rh-Ip-Hy)Hg²⁺Not specifiedNot specified-Large Stokes shift, cell imaging[10][11]
Boronate-functionalized IP (B2)H₂O₂Not specified~500-Aggregation-induced emission (AIE)[12]
Quaternized Imidazo[1,2-a]pyridinesMitochondriaNot specified~425GoodTwo- and three-photon excitable[3]

Part 2: Application Note: Designing a "Turn-On" Fluorescent Probe for Intracellular Zinc

This section outlines the conceptual design of a novel, target-specific fluorescent probe for detecting intracellular Zn²⁺, using this compound as the starting material.

Conceptual Framework: A PeT-Based "Off-On" Switch

Our hypothetical probe, IP-Zn1 , will operate on a Photoinduced Electron Transfer (PeT) mechanism. This is a common and effective strategy for creating "turn-on" sensors.

  • Fluorophore: The 2-methylimidazo[1,2-a]pyridine core will serve as the signaling unit.

  • Recognition Moiety: A zinc-chelating group, N,N-bis(2-pyridylmethyl)amine (DPA), will be attached to the fluorophore. DPA is a well-established chelator for Zn²⁺.

  • Sensing Mechanism: In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine of the DPA group can quench the fluorescence of the imidazopyridine core through PeT upon excitation. This is the "Off" state. When Zn²⁺ binds to the DPA moiety, the lone pair electrons are coordinated to the metal ion, which lowers their energy and prevents them from participating in the PeT process. This restores the fluorescence of the imidazopyridine core, resulting in a detectable signal. This is the "On" state.

G cluster_off cluster_on Off Off State (No Zn²⁺) State (No Zn²⁺) Excitation_Off Light Excitation (hν) IP_Core_Off IP Core (Excited State) Excitation_Off->IP_Core_Off Quenching Fluorescence Quenching (PeT) IP_Core_Off->Quenching non-radiative decay DPA_Off DPA Moiety (High Energy Lone Pair) DPA_Off->Quenching donates electron On On State (+ Zn²⁺) State (+ Zn²⁺) Excitation_On Light Excitation (hν) IP_Core_On IP Core (Excited State) Excitation_On->IP_Core_On Fluorescence Fluorescence Emission IP_Core_On->Fluorescence radiative decay DPA_Zn DPA-Zn²⁺ Complex (Lone Pair Bound) Zn Zn²⁺ Zn->DPA_Off Binding Event

Figure 1: Proposed "Off-On" mechanism for the IP-Zn1 probe.
Synthetic Strategy: The Role of the 8-Chloro Group

The 8-chloro substituent is the critical synthetic handle for constructing our probe. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can form a C-N bond between the imidazopyridine core and the DPA recognition moiety.

G start 8-Chloro-2-methyl- imidazo[1,2-a]pyridine process Buchwald-Hartwig Amination (Pd Catalyst, Base) start->process reagent N,N-bis(2-pyridylmethyl)amine (DPA) reagent->process end Target Probe (IP-Zn1) process->end

Figure 2: High-level synthetic workflow for the IP-Zn1 probe.

Part 3: Experimental Protocols

The following protocols are detailed, plausible methodologies for the synthesis, characterization, and application of the hypothetical IP-Zn1 probe.

Protocol 1: Synthesis of IP-Zn1

Causality: This protocol uses a standard Buchwald-Hartwig amination, a reliable method for forming aryl amine bonds. The choice of catalyst (Pd₂(dba)₃), ligand (Xantphos), and base (Cs₂CO₃) is based on established literature for similar couplings involving heterocyclic chlorides.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), N,N-bis(2-pyridylmethyl)amine (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and the ligand, Xantphos (0.1 equiv.), to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure IP-Zn1 probe.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Spectroscopic Characterization

Causality: This protocol systematically validates the probe's function. Titration determines the binding affinity and stoichiometry, while testing against other metal ions confirms its selectivity, a critical parameter for reliable cellular imaging.

  • Stock Solutions: Prepare a 1 mM stock solution of IP-Zn1 in DMSO and 10 mM aqueous stock solutions of ZnCl₂ and other relevant metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂).

  • Working Buffer: Prepare a biologically relevant buffer, such as 20 mM HEPES, pH 7.4.

  • Absorption and Emission Spectra: Dilute the IP-Zn1 stock solution into the working buffer to a final concentration of 10 µM. Record the UV-Vis absorption and fluorescence emission spectra using a spectrophotometer and a fluorometer, respectively. Determine the excitation and emission maxima (λ_ex and λ_em).

  • Zinc Titration: To a 10 µM solution of IP-Zn1 in HEPES buffer, incrementally add small aliquots of the ZnCl₂ stock solution (from 0 to 5 equivalents). Record the fluorescence emission spectrum after each addition. Plot the change in fluorescence intensity at λ_em against the Zn²⁺ concentration to determine the binding affinity (K_d).

  • Selectivity Assay: Prepare a series of 10 µM IP-Zn1 solutions. To each, add a large excess (e.g., 100 µM) of a single competing metal ion and record the fluorescence. To another sample containing IP-Zn1 and Zn²⁺, add the competing ions to test for interference. A selective probe will show a significant fluorescence increase only in the presence of Zn²⁺.

Protocol 3: Live-Cell Fluorescence Microscopy Imaging of Intracellular Zinc

Causality: This workflow ensures robust and interpretable cell imaging data. It includes essential controls: a basal level (untreated cells), a positive control (zinc-supplemented cells to induce a strong signal), and a negative control (chelator-treated cells to confirm the signal is zinc-dependent).

G cluster_prep Cell Preparation cluster_treat Experimental Groups cluster_stain Probe Loading & Imaging p1 1. Seed HeLa cells on glass-bottom dishes p2 2. Culture for 24h to allow adherence p1->p2 s1 3. Wash cells with PBS p2->s1 g1 Group A: Basal (Control) g2 Group B: + 100 µM Zn²⁺-pyrithione (30 min) g3 Group C: + 20 µM TPEN (Zinc Chelator, 30 min) s2 4. Incubate all groups with 5 µM IP-Zn1 for 30 min s1->s2 s3 5. Wash cells to remove excess probe s2->s3 s4 6. Image using fluorescence microscope (e.g., DAPI/FITC filter set) s3->s4

Figure 3: Experimental workflow for live-cell imaging with IP-Zn1.
  • Cell Culture: Seed HeLa cells (or another appropriate cell line) onto glass-bottom confocal dishes or 96-well imaging plates. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Cell Treatment (Controls):

    • Positive Control: Treat cells with a solution of 100 µM zinc pyrithione (a zinc ionophore) for 30 minutes to increase intracellular free Zn²⁺.

    • Negative Control: Treat cells with 20 µM TPEN (a high-affinity zinc chelator) for 30 minutes to deplete intracellular free Zn²⁺.

    • Basal Group: Leave one set of cells untreated to measure basal Zn²⁺ levels.

  • Probe Loading: Wash all cell groups twice with phosphate-buffered saline (PBS). Incubate the cells with 5 µM IP-Zn1 in serum-free media for 30 minutes at 37 °C.

  • Imaging Preparation: Wash the cells twice with PBS to remove any excess, non-internalized probe. Add fresh imaging buffer (e.g., phenol red-free media or HBSS) to the dishes.

  • Fluorescence Microscopy: Image the cells using an inverted fluorescence microscope equipped with a suitable filter set (e.g., DAPI or FITC cube, depending on the determined spectra of IP-Zn1). Acquire images using consistent settings (exposure time, gain) across all experimental groups.

  • Data Analysis: Quantify the mean fluorescence intensity per cell for each group using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between the basal, zinc-supplemented, and zinc-depleted groups. A successful probe will show low fluorescence in the TPEN group, moderate fluorescence in the basal group, and high fluorescence in the zinc-pyrithione group.

References

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.
  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. BenchChem.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.
  • Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules.
  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption.
  • Synthesis of a novel imidazo[1,2-a]pyridines derivative as high selective fluorescent sensor for cyanide detection. Semantic Scholar.
  • Synthesis of Dimeric Imidazo[1, 5‐a]pyridines and Their Photophysical Properties. ChemistrySelect.
  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Semantic Scholar.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing.
  • 8-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE Formula. ECHEMI.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.

Sources

Application Notes and Protocols: 8-Chloro-2-methylimidazo[1,2-a]pyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest as potential anticancer agents due to their ability to inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3] Alterations in signaling pathways such as the PI3K/AKT/mTOR pathway are frequently implicated in tumorigenesis, making the kinases within these pathways attractive therapeutic targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 8-Chloro-2-methylimidazo[1,2-a]pyridine as a potential kinase inhibitor.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of key kinases, including Akt (Protein Kinase B), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Phosphoinositide 3-kinases (PI3Ks).[4][5][6] For instance, certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2] The this compound structure represents a key intermediate in the synthesis of these potent bioactive molecules, with its specific substitutions potentially enhancing binding affinity to target kinases.[7]

These application notes will detail the necessary protocols for the synthesis of the parent compound, followed by robust in vitro and cell-based assays to determine its inhibitory activity against a panel of relevant kinases. We will explore methods for quantifying inhibitory potency (IC50), elucidating the mechanism of action, and assessing effects on downstream cellular signaling.

Section 1: Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various established methods. A common and effective approach is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[8] For the synthesis of this compound, 2-amino-3-chloropyridine would serve as the starting pyridine derivative, reacting with chloroacetone.

Protocol 1: Synthesis via Condensation Reaction

This protocol is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyrazine structures.[9]

Materials:

  • 2-amino-3-chloropyridine

  • Chloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and reagents for extraction and purification

Procedure:

  • In a round bottom flask, dissolve 2-amino-3-chloropyridine (1 mmol) in anhydrous ethanol.

  • Add chloroacetone (1.1 mmol) to the solution.

  • Add sodium bicarbonate (1.5 mmol) as a base to neutralize the HCl generated during the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Section 2: In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound, a direct in vitro kinase assay is the first critical step. This allows for the determination of the compound's ability to inhibit the catalytic activity of a specific kinase in a cell-free system. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10]

General Principle of In Vitro Kinase Assays

An in vitro kinase assay measures the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate by a kinase enzyme.[11] The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation or the amount of ADP produced.[11]

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: Fluorometric In Vitro Kinase Assay for IC50 Determination

This protocol describes a general, non-radioactive method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase. This method relies on the detection of ADP produced during the kinase reaction.[12]

Materials:

  • Purified recombinant target kinase (e.g., Akt, PI3K)

  • Specific kinase substrate

  • Adenosine 5'-triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP detection kit (fluorometric)

  • Black 384-well microplate

  • Multi-channel pipettor

  • Fluorescent microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Setup:

    • In a black 384-well plate, add the test compound at various concentrations.[12] Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

    • Add the kinase enzyme solution to all wells except the blank control.[12]

    • Allow the compound and kinase to pre-incubate for 10-30 minutes at room temperature.[12]

  • Kinase Reaction Initiation:

    • Prepare a reaction mixture containing ATP and the kinase substrate in the assay buffer.[12] The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[13]

    • Add the reaction mixture to each well to start the kinase reaction. Mix well.[12]

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • ADP Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Prepare the ADP detection reagent by mixing the kit components.[12]

    • Add the detection reagent to each well and incubate for 10 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[12]

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[14][15]

Table 1: Example IC50 Data Summary

Target KinaseThis compound IC50 (µM)Positive Control IC50 (µM)
PI3KαExperimental ValueKnown Inhibitor Value
Akt1Experimental ValueKnown Inhibitor Value
mTORExperimental ValueKnown Inhibitor Value
IGF-1RExperimental ValueKnown Inhibitor Value

Section 3: Cell-Based Assays for Kinase Inhibition

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living cell.[14] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.

Rationale for Cell-Based Assays

Cell-based assays are crucial for validating the findings from in vitro screens. They account for factors such as cell permeability, metabolic stability, and off-target effects that are not addressed in a cell-free environment. A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.[16]

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Protocol 3: In-Cell Western Assay for Downstream Target Phosphorylation

The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format. It allows for the simultaneous detection of a total protein and its phosphorylated form, providing a normalized measure of kinase inhibition.[14]

Materials:

  • Cancer cell line known to have active signaling through the target pathway (e.g., A375 melanoma, HeLa cervical cancer cells).[2]

  • Cell culture medium and supplements.

  • 96-well or 384-well clear-bottom black plates.

  • This compound.

  • Stimulant for the pathway of interest (if necessary).

  • Formaldehyde solution for cell fixation.

  • Triton X-100 for permeabilization.

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and one for the total substrate protein (e.g., anti-total-Akt).

  • Fluorescently labeled secondary antibodies with distinct emission spectra (e.g., AzureSpectra 650 and 800).[14]

  • Fluorescent imaging system (e.g., Sapphire FL Biomolecular Imager).[14]

Procedure:

  • Cell Seeding: Seed cells into a clear-bottom black microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-24 hours). Include appropriate controls.

  • Cell Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with a formaldehyde solution.

    • Wash the cells with PBS and then permeabilize them with a Triton X-100 solution.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with a cocktail of the primary antibodies (anti-phospho-protein and anti-total-protein).

    • Wash the cells and then incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire fluorescent images of the plate using a compatible imager.

    • Quantify the fluorescence intensity for both the phospho-protein and total protein signals in each well.

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the cellular IC50 value by plotting the normalized phospho-signal against the compound concentration.

Section 4: Advanced Protocols and Mechanistic Studies

Once the inhibitory activity of this compound is confirmed, further studies can be conducted to understand its mechanism of action and broader cellular effects.

Kinase Selectivity Profiling

To assess the specificity of the compound, it should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects and understanding the compound's selectivity profile.[17] This service is often performed by specialized contract research organizations that maintain large kinase panels. The IC50 values obtained for the on-target kinase(s) are compared to those for off-target kinases to determine a selectivity score.[17]

Apoptosis and Cell Cycle Analysis

Since many kinase inhibitors induce apoptosis and/or cell cycle arrest, it is important to evaluate these cellular outcomes.[2]

Protocol 4: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with this compound at concentrations around its cellular IC50.

  • After treatment, harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treat cells as described above.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells and treat them with RNase A to remove RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and application notes provided herein offer a structured approach to systematically evaluate this compound as a potential kinase inhibitor. By progressing from synthesis and initial in vitro screening to more complex cell-based assays and mechanistic studies, researchers can build a comprehensive profile of this compound's biological activity. The imidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of novel targeted cancer therapies, and rigorous preclinical evaluation is paramount to advancing these candidates through the drug discovery pipeline.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • MySkinRecipes. (n.d.). 8-chloro-2-methylimidazo[1,2-a]pyrazine. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. [Link]

  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

Sources

Application Note & Protocol: Evaluating 8-Chloro-2-methylimidazo[1,2-a]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1] Derivatives of this core have been investigated for various therapeutic applications, including as anticancer agents.[2] A significant body of research points towards the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on crucial cellular signaling kinases. Notably, compounds sharing this backbone have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, a cascade fundamental to cell proliferation, survival, and metabolism.

This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory activity of a novel compound, 8-Chloro-2-methylimidazo[1,2-a]pyridine, against a representative kinase. Given the established activity of related compounds, this guide will focus on a robust, high-throughput compatible assay for a kinase within the PI3K/AKT/mTOR pathway, such as PI3Kα or Akt1. The principles and methodologies detailed herein are, however, broadly applicable to a wide range of kinase targets.

Choosing the Right Assay: Rationale for the ADP-Glo™ Kinase Assay

The selection of an appropriate assay technology is a critical first step in characterizing a potential kinase inhibitor.[3] A variety of platforms are available, each with distinct advantages and disadvantages. These include fluorescence polarization (FP)[4][5], time-resolved fluorescence resonance energy transfer (TR-FRET)[6][7], and luminescence-based assays.[8]

For the purpose of this protocol, we have selected the ADP-Glo™ Kinase Assay. This decision is based on several key factors that ensure a trustworthy and self-validating system:

  • Universal Applicability: The assay quantifies the amount of ADP produced during the kinase reaction, a universal product of all kinase activity.[9] This makes the platform adaptable to virtually any kinase, substrate, and ATP concentration.

  • High Sensitivity and Robustness: The ADP-Glo™ assay is a luminescence-based "glow-type" assay that generates a strong, stable signal. This leads to excellent Z'-factor values, a statistical indicator of assay quality, making it highly suitable for high-throughput screening (HTS).[10]

  • Reduced Compound Interference: Unlike fluorescence-based methods, which can be susceptible to interference from colored or fluorescent test compounds, luminescence-based assays are generally less prone to such artifacts.[11] However, it is always prudent to perform counter-screens for potential luciferase inhibition.[12]

The principle of the ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal directly proportional to the kinase activity.[9] An inhibitor, such as this compound, will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[9]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the overall experimental workflow for determining the IC50 of this compound and the specific signaling pathway being targeted.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound reaction Incubate compound with kinase reaction mixture prep_compound->reaction prep_reagents Prepare kinase reaction (Enzyme, Substrate, ATP) prep_reagents->reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) reaction->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) add_adpglo->add_detection read_lum Read luminescence add_detection->read_lum analysis Calculate % inhibition and determine IC50 value read_lum->analysis

Caption: General experimental workflow for IC50 determination.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Detailed Protocol: PI3Kα Inhibition Assay

This protocol is optimized for a 384-well plate format, suitable for dose-response studies. It is crucial to optimize enzyme and substrate concentrations for each new kinase-substrate pair to ensure the assay is run under optimal conditions (typically <20% ATP consumption).[3]

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundCustom Synthesis/VendorPrepare a 10 mM stock solution in 100% DMSO.
Recombinant Human PI3Kα (p110α/p85α)SignalChem/Promega
PIP2 (Phosphatidylinositol 4,5-bisphosphate)Echelon BiosciencesPrepare as a lipid vesicle suspension.
ATP (Adenosine 5'-triphosphate)Sigma-AldrichPrepare a high-concentration stock in nuclease-free water. The final concentration should be at or near the Km for the specific kinase.[13]
ADP-Glo™ Kinase Assay KitPromega (Cat. V9101)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP.
Kinase Reaction Buffer-50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT. Prepare fresh.
Assay PlatesCorningSolid white, low-volume 384-well plates (e.g., Cat. #3572).
Plate LuminometerBMG LABTECH/PromegaCapable of reading "glow" luminescence.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich
Step-by-Step Methodology

1. Compound Preparation (Serial Dilution)

  • Rationale: Creating a dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start from a 1 mM concentration.

    • This will create a concentration range that will span the expected IC50 value.

    • Include a DMSO-only control (vehicle control), which will represent 0% inhibition.

2. Kinase Reaction Setup

  • Rationale: This step brings together the enzyme, substrate, ATP, and the test inhibitor. The reaction conditions, including buffer components and incubation time, are optimized for enzymatic activity.[11]

  • Procedure (per well of a 384-well plate):

    • Add 2.5 µL of the kinase/substrate mixture to each well. This mixture should contain the PI3Kα enzyme and PIP2 substrate at 2X the final desired concentration in the kinase reaction buffer.

    • Add 25 nL of the serially diluted this compound or DMSO control to the appropriate wells using an acoustic dispenser or a low-volume serial dilution station. This results in a final DMSO concentration of 0.5%, which is generally well-tolerated by most kinases.[5]

    • To initiate the kinase reaction, add 2.5 µL of 2X ATP solution (prepared in kinase reaction buffer). The final reaction volume is 5 µL .

    • Controls:

      • No Enzyme Control: Wells containing substrate, ATP, and DMSO but no kinase enzyme. This determines the background signal.

      • No Inhibitor Control (Max Activity): Wells containing all reaction components with DMSO instead of the inhibitor.

    • Seal the plate and briefly centrifuge (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection

  • Rationale: The following steps stop the enzymatic reaction and convert the product (ADP) into a quantifiable luminescent signal.

  • Procedure:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by chelating the divalent cations (Mg²⁺) and depletes the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair to generate light.

    • Incubate the plate at room temperature for another 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis

  • Rationale: The luminescent signal is measured and converted into percent inhibition, which is then plotted to calculate the IC50 value.

  • Procedure:

    • Measure the luminescence of each well using a plate luminometer.

    • Data Normalization:

      • Subtract the average signal from the "No Enzyme" control wells from all other measurements.

      • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signalinhibitor / SignalDMSO control))

    • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Troubleshooting and Scientific Integrity

A robust assay is a self-validating one. Below are common pitfalls and how to address them to maintain the integrity of your results.

IssuePotential CauseRecommended Action
Low Signal Window Insufficient kinase activity; Sub-optimal enzyme/substrate/ATP concentrations.Optimize the concentration of kinase and substrate. Ensure the ATP concentration is appropriate for the kinase's Km.[13] Increase incubation time if the reaction is not linear.
High Variability Pipetting errors, especially with small volumes; Poor mixing; Inconsistent incubation.Use calibrated pipettes or automated liquid handlers. Ensure thorough mixing after each reagent addition. Maintain consistent incubation times and temperatures.[11]
False Positives Compound inhibits the luciferase in the detection step; Compound precipitates.Perform a counter-assay by adding the compound directly to a known amount of ADP and running the detection steps. Visually inspect plates for precipitation.[12]
False Negatives Compound degrades in the assay buffer; Insufficient compound concentration range.Check compound stability in the assay buffer. Extend the serial dilution to higher concentrations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory potential of this compound against a target kinase. By employing the robust ADP-Glo™ assay and adhering to the principles of careful assay optimization and data analysis, researchers can confidently determine the potency of this and other novel compounds. The successful inhibition of a key kinase like PI3Kα or Akt would provide a strong rationale for further preclinical investigation of this compound as a potential therapeutic agent.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Gaudet, E. A., et al. (2003). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Journal of Biomolecular Screening. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Tegge, W., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. [Link]

  • Al-dujaili, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. 73 questions with answers in KINASE ASSAY | Scientific method. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Adhikari, S., & Mandal, S. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. IntechOpen. [Link]

  • Das, U., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

Sources

Synthetic Strategies for Functionalized 8-Chloro-2-methylimidazo[1,2-a]pyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-Chloro-2-methylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of efficient and versatile synthetic routes to functionalized analogues a critical endeavor for researchers. This comprehensive guide provides an in-depth analysis of key synthetic transformations for the derivatization of the this compound core. We will explore the foundational synthesis of the core structure, followed by detailed protocols and mechanistic insights into pivotal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings, for the strategic functionalization at the C8-position. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven experimental procedures.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered substantial attention in the pharmaceutical industry. This scaffold is a key component in several marketed drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[1] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for diverse biological interactions, leading to a broad range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The 8-chloro-2-methyl substituted variant serves as a versatile building block, where the chlorine atom at the 8-position acts as a convenient handle for introducing a variety of functional groups through modern cross-coupling methodologies.

Part 1: Synthesis of the this compound Core

The foundational step in accessing the diverse chemical space of functionalized derivatives is the efficient synthesis of the this compound core. A common and reliable method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold via the condensation of 3-chloro-2-aminopyridine with chloroacetone.

Workflow Diagram:

A 3-Chloro-2-aminopyridine + Chloroacetone B Reaction Mixture (Ethanol, Reflux) A->B Mixing C Cyclization B->C Heating D Work-up and Purification C->D Cooling E This compound D->E Isolation

Caption: Workflow for the synthesis of the core scaffold.

Materials:

  • 3-Chloro-2-aminopyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chloro-2-aminopyridine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: Functionalization of the C8-Position via Cross-Coupling Reactions

The chlorine atom at the C8 position is amenable to a variety of powerful palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkoxy moieties.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted imidazo[1,2-a]pyridines.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-methyl-8-phenylimidazo[1,2-a]pyridine.

Data Summary Table:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-8-phenylimidazo[1,2-a]pyridineTypically >80%
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyridineTypically >75%
33-Tolylboronic acid2-Methyl-8-(m-tolyl)imidazo[1,2-a]pyridineTypically >80%
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5][6] This reaction is exceptionally useful for synthesizing arylamines from aryl halides.

Mechanistic Rationale:

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination (R'NH2) Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]+->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.[6][7]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a reaction tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.08 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add morpholine (1.2 eq) and anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-methyl-8-(morpholino)imidazo[1,2-a]pyridine.

Data Summary Table:

EntryAmineProductYield (%)
1Morpholine2-Methyl-8-(morpholino)imidazo[1,2-a]pyridineTypically >85%
2AnilineN-Phenyl-2-methylimidazo[1,2-a]pyridin-8-amineTypically >70%
3BenzylamineN-Benzyl-2-methylimidazo[1,2-a]pyridin-8-amineTypically >75%
Ullmann-Type Coupling: C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of C-N and C-O bonds, providing an alternative to palladium-catalyzed methods.[8] It is particularly useful for coupling aryl halides with amines, alcohols, and phenols.

Mechanistic Rationale:

While the exact mechanism can be complex and debated, a generally accepted pathway involves:

  • Formation of a Copper(I) Nucleophile: The copper catalyst reacts with the amine or alcohol in the presence of a base to form a copper(I) amide or alkoxide.

  • Oxidative Addition/Metathesis: The aryl halide reacts with the copper(I) species.

  • Reductive Elimination: The coupled product is formed, and the copper catalyst is regenerated.

Protocol 4: Ullmann-Type Amination of this compound with an Amine

This protocol outlines a general procedure for the copper-catalyzed amination of this compound.[9]

Materials:

  • This compound

  • Desired amine (e.g., piperidine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), the amine (2.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Seal the vial and heat the reaction mixture to 90-120 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Further Functionalization

Beyond the C8-position, the this compound scaffold can be further functionalized at other positions, such as the C3 position, through various methods including C-H activation.[10][11] This allows for the synthesis of highly decorated and complex molecules for structure-activity relationship (SAR) studies.

Conclusion

The synthetic routes detailed in this guide provide a robust toolkit for the functionalization of the this compound core. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings enables the introduction of a wide array of substituents at the C8-position, facilitating the exploration of this privileged scaffold in medicinal chemistry. The provided protocols are intended to serve as a practical starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575). [Link]

  • Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • da Silva, J. F., et al. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Gueiffier, A., et al. (2003). Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry and in our cross-coupling reactions approach. ResearchGate. [Link]

  • Monir, K., Bagdi, A. K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Monge, A., et al. (1995). Recent synthetic developments and applications of the Ullmann reaction. A review. PMC. [Link]

  • Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Öcal, N., & Er, M. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5694-5707. [Link]

  • Vasile, C. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(11), 1361. [Link]

  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4257. [Link]

  • Zhang, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(1), 10-26. [Link]

  • Zhang, Y., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Zhang, Y., et al. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Zhdankin, V. V. (2022). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Rahaman, S., et al. (2024). Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2- a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. The Journal of Organic Chemistry, 89(15), 10773-10784. [Link]

  • Kelly, C. B., et al. (2010). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 33(9), 2345-2354. [Link]

Sources

Application Notes and Protocols for 8-Chloro-2-methylimidazo[1,2-a]pyridine in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Diligence

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anti-cancer agents.[1] This document provides a detailed guide to the prospective use of 8-Chloro-2-methylimidazo[1,2-a]pyridine in anti-cancer research. It is critical to note that while extensive research exists for the broader class of imidazo[1,2-a]pyridine derivatives, specific experimental data for this particular compound is not widely published. Therefore, the mechanistic insights and protocols detailed herein are extrapolated from studies on structurally related analogs. Researchers are strongly advised to consider these protocols as a starting point and to perform thorough optimization for their specific experimental context.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has garnered considerable attention in the field of oncology.[1] Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including the inhibition of key cellular pathways implicated in tumorigenesis and cancer progression.[2] The primary anti-cancer mechanisms associated with this class of compounds include the disruption of critical signaling cascades such as the PI3K/Akt/mTOR pathway, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[3][4] The structural modifications on the imidazo[1,2-a]pyridine ring system allow for the fine-tuning of their biological activity, offering a versatile platform for the development of targeted cancer therapies.[5]

Postulated Mechanism of Action: Targeting Key Oncogenic Pathways

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound will likely exert its anti-cancer effects through the modulation of one or more of the following signaling pathways:

Inhibition of the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[6] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.[3][7]

Mechanism of Inhibition: It is proposed that this compound may act as an ATP-competitive inhibitor of PI3K, binding to the kinase domain and preventing the phosphorylation of its downstream targets, Akt and mTOR. This leads to the suppression of pro-survival signals and a reduction in cell proliferation.[3]

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP2 Phosphorylates PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PI3K

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines.[8][9]

Mechanism of Induction: The induction of apoptosis by this class of compounds is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[10][11]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Several imidazo[1,2-a]pyridine compounds have demonstrated the ability to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation.[8][12]

Mechanism of Arrest: Cell cycle arrest is often initiated by the upregulation of cell cycle inhibitors like p21 and p53.[9] This prevents the transition of cells from one phase of the cell cycle to the next, ultimately leading to a halt in cell division.

Experimental Protocols

The following protocols are provided as a comprehensive guide for evaluating the anti-cancer effects of this compound. It is imperative to optimize these protocols for the specific cell lines and experimental conditions being used.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Analysis of Protein Expression by Western Blotting

This technique is used to detect specific proteins in a sample and to assess changes in their expression levels upon treatment with the compound.

Protocol:

  • Cell Lysis: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, cleaved PARP, Caspase-7, Caspase-8) overnight at 4°C.[4][9] Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for the expected potency of this compound.

Compound IDCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Compound 9dHeLaCervical Cancer10.89[13]
Compound 9dMCF-7Breast Cancer2.35[13]
Compound 6A375Melanoma<12[3]
Compound 6WM115Melanoma<12[3]
IP-5HCC1937Breast Cancer45[11]
IP-6HCC1937Breast Cancer47.7[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial anti-cancer screening of this compound.

Experimental_Workflow Start Start: Synthesize/Acquire This compound CellCulture Select & Culture Cancer Cell Lines Start->CellCulture MTT Cell Viability Assay (MTT) Determine IC50 CellCulture->MTT Western Western Blot Analysis (Protein Expression) MTT->Western Based on IC50 Flow Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow Based on IC50 Mechanism Elucidate Mechanism of Action Western->Mechanism Flow->Mechanism End Further In Vivo Studies Mechanism->End

Caption: General experimental workflow for in vitro evaluation.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Bhavya, B. L., et al. (Year). Novel imidazo [1,2-a] pyridine derivatives enhance pro-apoptotic BAX expression, and reduce Bcl-2 expression in A549 cells. Source not fully specified in search results.
  • Endoori, R., et al. (2021). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Journal of Heterocyclic Chemistry.
  • Goel, A., et al. (Year). 3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimimoredazo[1,2-a]pyridine may be a novel PIK3CA inhibitor. Source not fully specified in search results.
  • Hayakawa, Y., et al. (2018). Imidazo[1,2-a]pyridines induce apoptosis in cancer cells. Source not fully specified in search results.
  • Jung, Y. J., et al. (2013). Imidazo[1,2-a]pyridine derivatives as anticancer agents. Source not fully specified in search results.
  • Kim, J. S., et al. (2014). Imidazo[1,2-a]pyridines (IPs) as possible therapeutics against breast cancer. Source not fully specified in search results.
  • Lee, J. H., et al. (2013). Anticancer properties of Imidazo[1,2-a]pyridines. Source not fully specified in search results.
  • Li, X., et al. (2013). Imidazo[1,2-a]pyridine derivatives and their anticancer effects. Source not fully specified in search results.
  • Narsimha, B., et al. (2016). A review on the medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Saeb Aliwaini, et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
  • Asian Journal of Chemistry. (2025).
  • ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Ask this paper. (2021).
  • PubMed. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed.
  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • NIH. (Year). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • PubMed Central. (Year). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.

Sources

Application Notes and Protocols for In Vivo Studies of 8-Chloro-2-methylimidazo[1,2-a]pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[3][5][6][7][8] The versatility of the IP scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a fertile ground for the discovery of novel therapeutics.[4][5] Compounds incorporating the imidazo[1,2-a]pyridine core have demonstrated the ability to modulate key cellular pathways implicated in various diseases, such as the STAT3/NF-κB/iNOS/COX-2 signaling pathway in inflammation and cancer.[5]

This document provides a detailed guide for the in vivo evaluation of a specific derivative, 8-Chloro-2-methylimidazo[1,2-a]pyridine, in relevant animal models. The protocols and experimental designs outlined herein are based on the known biological activities of the broader imidazo[1,2-a]pyridine class and are intended to serve as a comprehensive starting point for preclinical investigation.

Part 1: Preclinical Study Design: A Multifaceted Approach

A robust preclinical evaluation of this compound necessitates a multi-pronged approach, encompassing pharmacokinetics (PK), safety and toxicology, and efficacy studies in relevant disease models. The choice of animal models and experimental endpoints should be guided by the putative mechanism of action and intended therapeutic indication.

Pharmacokinetic (PK) and ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing meaningful efficacy and toxicology studies. Initial PK studies are typically conducted in rodents, such as mice or rats.

Key PK Parameters to Evaluate:

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the suitability of the oral route of administration.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Influences the dosing regimen required to maintain therapeutic concentrations.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides insight into the extent of drug distribution into tissues.

A comparative analysis of pharmacokinetic data from various imidazo[1,2-a]pyridine derivatives can provide valuable context for interpreting the results for this compound.

Experimental Workflow for Pharmacokinetic Studies:

Caption: Workflow for a typical pharmacokinetic study.

Safety and Toxicology Assessment

Early assessment of the safety profile of this compound is crucial. Acute toxicity studies in rodents can help determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol for Acute Oral Toxicity Study (OECD Guideline 423):

  • Animal Model: Healthy, young adult Wistar rats or Swiss albino mice (single sex, typically females).

  • Housing: Animals should be housed in standard conditions with ad libitum access to food and water.

  • Dosing:

    • Administer a single oral dose of this compound. Starting doses of 300 mg/kg and 1000 mg/kg can be considered based on studies of similar compounds.[9][10]

    • The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Observations:

    • Monitor animals closely for the first 30 minutes, and then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Daily observations should continue for 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination, particularly the liver and spleen, which have been identified as potential targets for some imidazo-based heterocycles.[11]

Part 2: Efficacy Studies in Animal Models

Based on the known activities of imidazo[1,2-a]pyridine derivatives, the following animal models are proposed for evaluating the efficacy of this compound.

Anticancer Activity: Xenograft Models

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated in various cancer cell lines and in vivo models.[1][2][12][13] Xenograft models are a standard for assessing the in vivo efficacy of potential anticancer agents.

Protocol for a Human Tumor Xenograft Model in Nude Mice:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa for cervical cancer, A375 for melanoma, or breast cancer cell lines) under standard conditions.[13][14]

  • Animal Model: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a sterile, serum-free medium or PBS.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally or orally) at various doses daily or on an alternating day schedule. The control group should receive the vehicle alone. A positive control group with a standard-of-care chemotherapeutic can also be included.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway Visualization:

Anticancer Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory and Analgesic Activity

Several imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[6][15]

Protocol for Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Treatment: Administer this compound orally at different doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol for Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity):

  • Animal Model: Swiss albino mice.

  • Treatment: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., aspirin).

  • Induction of Writhing: 30-60 minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (a specific stretching posture) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of protection from writhing for each treated group compared to the vehicle control group.

Anticonvulsant Activity

The imidazo[1,2-a]pyridine scaffold is present in several commercially available drugs with anxiolytic and sedative properties, and derivatives have been investigated for anticonvulsant effects.[3][7][8]

Protocol for Maximal Electroshock (MES)-Induced Seizure Test in Mice:

  • Animal Model: Swiss albino mice.

  • Treatment: Administer this compound intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., phenytoin).

  • Induction of Seizure: At the time of peak drug effect (determined from PK studies, or typically 30-60 minutes post-IP injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: Determine the dose at which 50% of the animals are protected from the tonic hind limb extension (ED50).

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru. 2022.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Infect Disord Drug Targets. 2024. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. J Enzyme Inhib Med Chem. 2022.
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. 2021. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. 2022. [Link]

  • New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. ResearchGate. 2021. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024. [Link]

  • New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. J Enzyme Inhib Med Chem. 2021. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2013. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem. 2017. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chem Het Comp. 2024.
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. 2016. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorg Med Chem Lett. 2013. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PLoS One. 2020. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicol Rep. 2024. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicol Rep. 2024. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2024. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. J Ovarian Res. 2025.
  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Int J Mol Sci. 2023. [Link]

  • Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. ResearchGate. 2016. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. 2024. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg Med Chem Lett. 2011. [Link]

  • and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. bioRxiv. 2024. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 2023. [Link]

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Application Notes and Protocols: Enhancing the Delivery of Imidazo[1,2-a]pyridine Compounds Through Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Delivery Challenges of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1][2][3] Several drugs containing this privileged structure are already on the market, such as the hypnotic zolpidem and the anxiolytic alpidem.[4] Despite their therapeutic potential, the clinical translation of many novel imidazo[1,2-a]pyridine derivatives is often hampered by significant drug delivery challenges.

A primary obstacle is their characteristically poor aqueous solubility and high lipophilicity, which can lead to low oral bioavailability.[5] Furthermore, some derivatives have been shown to be substrates for efflux transporters like P-glycoprotein (Pgp), which actively pumps the drug out of cells, further reducing its intracellular concentration and therapeutic efficacy.[6][7] These physicochemical and pharmacokinetic hurdles necessitate the development of advanced drug delivery systems to unlock the full potential of this important class of compounds.

This guide provides a comprehensive overview and detailed protocols for the development of lipid-based nanoparticle formulations—specifically Solid Lipid Nanoparticles (SLNs) and liposomes—as effective strategies to overcome the delivery challenges associated with imidazo[1,2-a]pyridine compounds.

Rationale for Lipid-Based Nanoparticle Formulations

Lipid-based nanoparticles are particularly well-suited for the delivery of poorly soluble and lipophilic drugs like many imidazo[1,2-a]pyridine derivatives. The lipid core of these nanoparticles can effectively solubilize the lipophilic drug molecules, while the small particle size and large surface area can enhance the dissolution rate and oral absorption.[8] Moreover, surface modification of these nanoparticles can offer opportunities for targeted delivery and for overcoming efflux pump-mediated resistance.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are solid at both room and body temperature. They offer advantages such as high drug stability, controlled release, and the potential for large-scale production.[8]

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and can be tailored for targeted delivery through surface functionalization.[9]

Section 1: Formulation of Solid Lipid Nanoparticles (SLNs) for Imidazo[1,2-a]pyridine Delivery

Pre-formulation Considerations

Successful SLN formulation begins with a thorough understanding of the physicochemical properties of the specific imidazo[1,2-a]pyridine derivative.

Key Parameters to Evaluate:

  • Solubility: Determine the solubility of the compound in various solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid) at a temperature slightly above the lipid's melting point. This is crucial for achieving high drug loading.

  • Lipophilicity (LogP): A high LogP value generally indicates good partitioning into the lipid matrix.

  • Melting Point: The melting point of the drug and the lipid should be compatible to avoid drug degradation during formulation.

Table 1: Representative Physicochemical Properties of a Hypothetical Imidazo[1,2-a]pyridine Compound (IP-X)

PropertyValueImplication for Formulation
Molecular Weight350.4 g/mol Influences diffusion and release.
LogP4.2High lipophilicity, suitable for lipid-based delivery.
Aqueous Solubility< 0.1 µg/mLPoor solubility necessitates an enabling formulation.
Melting Point185°CHigh melting point requires careful selection of lipids with compatible melting points.
pKa5.8Weakly basic, solubility may be pH-dependent.
Protocol: Preparation of Imidazo[1,2-a]pyridine-Loaded SLNs by High-Shear Homogenization

This protocol describes a common and scalable method for producing SLNs.

Materials:

  • Imidazo[1,2-a]pyridine derivative (e.g., IP-X)

  • Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)

  • Surfactant: Poloxamer 188 (Pluronic® F68)

  • Purified water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

Step-by-Step Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., 5% w/v Compritol® 888 ATO) by heating it to approximately 5-10°C above its melting point (around 75-80°C).

    • Once the lipid is completely melted, add the imidazo[1,2-a]pyridine derivative (e.g., 0.5% w/v) and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase. This prevents premature solidification of the lipid upon mixing.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase under continuous stirring.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-15,000 rpm for 5-10 minutes. This creates a hot oil-in-water (o/w) pre-emulsion.

  • Formation of SLNs:

    • Quickly transfer the hot pre-emulsion to an ice bath and continue stirring at a lower speed (e.g., 500 rpm) until it cools down to room temperature. The rapid cooling causes the lipid droplets to solidify, forming the SLNs.

  • Purification (Optional but Recommended):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Causality Behind Experimental Choices:

  • Heating Above Melting Point: Ensures complete melting of the lipid and solubilization of the drug, leading to a homogenous lipid phase and better drug encapsulation.

  • Matching Temperatures: Prevents premature crystallization of the lipid, which would result in larger, more heterogeneous particles.

  • High-Shear Homogenization: Provides the necessary energy to break down the lipid phase into nano-sized droplets, forming a stable pre-emulsion.

  • Rapid Cooling: Promotes the rapid solidification of the lipid droplets, "trapping" the drug within the solid matrix and preventing drug expulsion.

Diagram 1: Workflow for SLN Preparation

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_Lipid Melt Solid Lipid Add_Drug Add Imidazo[1,2-a]pyridine Melt_Lipid->Add_Drug Homogenization High-Shear Homogenization Add_Drug->Homogenization Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Homogenization Cooling Rapid Cooling (Ice Bath) Homogenization->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion Liposome_Formation Start Dissolve Lipids and Drug in Organic Solvent Film_Formation Thin Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Phase Film_Formation->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Size_Reduction Size Reduction (Sonication) MLVs->Size_Reduction SUVs Small Unilamellar Vesicles (SUVs) Size_Reduction->SUVs Drug_Release Start Nanoparticle Dispersion in Dialysis Bag Immersion Immerse in Release Medium (37°C, with shaking) Start->Immersion Sampling Sample Release Medium at Time Intervals Immersion->Sampling Analysis Quantify Drug by HPLC Sampling->Analysis Plot Plot Cumulative Release vs. Time Analysis->Plot

Sources

Application Notes and Protocols: 8-Chloro-2-methylimidazo[1,2-a]pyridine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Virology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry for its "drug-like" properties and diverse pharmacological activities.[1][2] This bicyclic system is a key structural motif in several marketed drugs and has demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and notably, antiviral activities.[3][4] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Within the realm of virology, derivatives of imidazo[1,2-a]pyridine have shown potent activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpesviruses.[5][6][7] The antiviral mechanism of these compounds can vary, with some acting independently of viral thymidine kinase, suggesting novel modes of action that could be effective against drug-resistant viral strains.[7] This document provides a detailed guide for researchers on the potential application of a specific, yet underexplored derivative, 8-Chloro-2-methylimidazo[1,2-a]pyridine , in the discovery and development of new antiviral agents. We will outline the synthesis, proposed antiviral screening workflow, detailed experimental protocols, and potential mechanism of action studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established cyclization reaction. A general and efficient method involves the condensation of a substituted 2-aminopyridine with an α-haloketone. In this case, 2-amino-3-chloropyridine serves as the pyridine precursor and chloroacetone provides the keto-moiety for the formation of the imidazole ring.

Proposed Synthetic Scheme:

Synthesis_of_8_Chloro_2_methylimidazo_1_2_a_pyridine reactant1 2-Amino-3-chloropyridine reagents Solvent (e.g., Ethanol) Reflux reactant1->reagents reactant2 Chloroacetone reactant2->reagents product This compound reagents->product Cyclization

Caption: Synthetic route to this compound.

Protocol for Synthesis:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyridine (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Reagent: Add chloroacetone (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antiviral Screening Workflow

A systematic approach is crucial to evaluate the antiviral potential of this compound. The following workflow outlines a tiered screening process, starting with broad-spectrum activity assessment and moving towards more specific and mechanistic studies for promising hits.

Antiviral_Screening_Workflow start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity primary_screen Primary Antiviral Screen (CPE Reduction Assay) cytotoxicity->primary_screen Determine Non-toxic Concentrations virus_panel Panel of Viruses: - DNA Viruses (e.g., HSV-1, HCMV) - RNA Viruses (e.g., Influenza, RSV, SARS-CoV-2) primary_screen->virus_panel secondary_screen Secondary Assays (Plaque Reduction, Yield Reduction) primary_screen->secondary_screen Active Hits moa_studies Mechanism of Action Studies secondary_screen->moa_studies Confirmed Activity lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: Tiered workflow for antiviral evaluation.

Detailed Experimental Protocols

Cytotoxicity Assay

Principle: Before assessing antiviral activity, it is essential to determine the concentration range at which the compound is not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, A549, or MRC-5) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Reduction Assay

Principle: This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced damage or death (cytopathic effect).[8]

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: When cells reach confluency, remove the medium. In separate tubes, mix a standardized amount of virus (e.g., at a multiplicity of infection of 0.01) with serial dilutions of the compound at non-toxic concentrations. Add this mixture to the cells.

  • Controls: Include wells with cells and virus only (virus control), cells only (cell control), and a known antiviral drug as a positive control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 until CPE is observed in 80-90% of the virus control wells (typically 2-5 days).

  • CPE Evaluation: Observe the wells under a microscope and score the level of CPE. Alternatively, cell viability can be quantified using the MTT or CellTiter-Glo assay.[8]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising antiviral compound.

ParameterDescription
CC50 50% Cytotoxic Concentration
EC50 50% Effective Concentration
SI (Selectivity Index) CC50 / EC50
Plaque Reduction Assay

Principle: This is a more quantitative secondary assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

  • Viral Adsorption: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (e.g., 3-7 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Mechanism of Action (MoA) Studies

Should this compound demonstrate significant antiviral activity, further studies are warranted to elucidate its mechanism of action.

MoA_Studies start Active Compound time_of_addition Time-of-Addition Assay start->time_of_addition viral_step Identify Viral Replication Step (Entry, Replication, Egress) time_of_addition->viral_step target_identification Target Identification Assays viral_step->target_identification enzyme_assays Viral Polymerase/Protease Assays target_identification->enzyme_assays resistance_studies Resistance Selection Studies target_identification->resistance_studies mechanism Elucidated Mechanism of Action enzyme_assays->mechanism resistance_studies->mechanism

Caption: Workflow for elucidating the mechanism of action.

1. Time-of-Addition Assay: This experiment helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress). The compound is added at different time points before, during, and after viral infection.

2. Target Identification: Based on the results of the time-of-addition assay, specific assays can be designed to identify the viral or host target. For instance, if the compound acts during replication, its effect on viral polymerases or proteases can be investigated using in vitro enzymatic assays.[9]

3. Resistance Studies: Culturing the virus in the presence of increasing concentrations of the compound can lead to the selection of resistant mutants. Sequencing the genome of these resistant viruses can identify mutations in the target protein, thus revealing the compound's mechanism of action.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a well-validated starting point for the development of novel antiviral agents.[1] this compound represents an unexplored derivative with the potential for significant antiviral activity. The substitution pattern, specifically the chloro group at the 8-position and the methyl group at the 2-position, may confer unique properties regarding target binding and pharmacokinetic profile. The protocols and workflows detailed in this application note provide a comprehensive framework for the systematic evaluation of this compound. Positive results from these studies could pave the way for lead optimization and the development of a new class of antiviral drugs to combat a range of viral diseases.

References

  • De la Cruz, R., et al. (1999). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. European Journal of Medicinal Chemistry, 34(3), 271-274. [Link]

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  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135474. [Link]

  • Kumar, A., et al. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 20(13), 1364-1383. [Link]

  • Abdel-Rahman, H. M., et al. (2022). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. Molecules, 27(15), 4995. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. [Link]

  • Chen, E., et al. (2021). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases, 7(8), 2337–2351. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Zavadilova, I., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2206-2221. [Link]

  • Wang, D., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 91(1), 55-63. [Link]

  • PrepChem. (n.d.). Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. [Link]

  • ResearchGate. (n.d.). A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors. [Link]

  • PrepChem. (n.d.). Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. [Link]

  • Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(7), 856. [Link]

  • Jones, R. W., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-2739. [Link]

  • Panda, S. S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-806. [Link]

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  • Leyssen, P., et al. (2005). Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Archiv der Pharmazie, 338(8), 383-390. [Link]

  • Ananthan, S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 820-825. [Link]

  • Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

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Sources

Troubleshooting & Optimization

"solubility issues of 8-Chloro-2-methylimidazo[1,2-a]pyridine in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for addressing the common yet significant challenge of poor aqueous solubility encountered with 8-Chloro-2-methylimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] However, the journey from a promising compound in discovery to a viable candidate for in vitro and in vivo testing is often hampered by formulation difficulties. Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, a critical barrier to absorption and bioavailability.[4] This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues.

Physicochemical Profile

Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility problems. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and calculated properties.

PropertyValue / Expected BehaviorImplication for Aqueous Solubility
Molecular Formula C₈H₇ClN₂[5][6]-
Molecular Weight 166.61 g/mol [6]Relatively small, which is generally favorable, but other factors dominate.
Calculated logP 2.296[6]Indicates moderate lipophilicity, suggesting a preference for non-polar environments over water and predicting low intrinsic aqueous solubility.
Chemical Class Imidazo[1,2-a]pyridineA basic nitrogenous heterocycle. The non-bridgehead nitrogen atom is basic and can be protonated in acidic conditions. This is the key to pH-dependent solubility.
Expected pKa (Not published)Expected to be in the weakly basic range (typically 4-6 for this scaffold). Solubility will be highly dependent on pH below this value.

Frequently Asked Questions (FAQs)

Here we address the most common questions and immediate concerns that arise during experimental work.

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's wrong?

This is the most common issue and is expected based on the compound's lipophilic nature (cLogP ≈ 2.3). At neutral pH (7.4), the molecule is in its free base, uncharged form. This neutral form has minimal interaction with polar water molecules, leading to very low solubility. The phenomenon is a classic example of "like dissolves like"; the non-polar compound prefers to self-associate rather than dissolve in a polar solvent like water.

Q2: I dissolved the compound in 100% DMSO to make a stock solution, but it crashes out immediately when I dilute it into my cell culture media or assay buffer. Why?

This is a critical and frequent problem known as solvent-shift precipitation. Your compound is highly soluble in the organic co-solvent (DMSO), but when this stock is introduced into a predominantly aqueous environment, the concentration of the organic solvent is drastically reduced. The compound finds itself in an environment where it is no longer soluble, causing it to precipitate out of the solution. The key is to ensure the final concentration of the co-solvent in your working solution is high enough to maintain solubility but low enough to be tolerated by your biological system.

Q3: How does pH impact the solubility of this compound? Can I use it to my advantage?

Absolutely. This is the most powerful initial tool for this class of molecules. This compound is a weak base. In an acidic environment (pH < pKa), the basic nitrogen atom in the imidazole ring becomes protonated. This process confers a positive charge on the molecule, transforming it into a more polar salt form. This salt form interacts much more favorably with water, leading to a significant increase in aqueous solubility.[7] By lowering the pH of your solution, you can dramatically enhance its solubility.

Q4: What is the first and simplest strategy I should try to get my compound into solution for an in vitro assay?

The first line of attack should be a combination of pH adjustment and the use of a co-solvent. Prepare a high-concentration stock solution in 100% DMSO. For your working solution, use a buffer with a lower pH (e.g., pH 4-5, if your assay permits) and ensure the final DMSO concentration is kept as low as possible (typically <1%, ideally <0.1%) to avoid artifacts.

Q5: Are there alternatives if pH modification and simple co-solvents don't work or are incompatible with my experiment?

Yes. If adjusting pH is not an option and co-solvents are insufficient or cause toxicity, the next step is to explore more advanced formulation techniques. The most common and accessible alternative for a research setting is the use of cyclodextrins. These are bucket-shaped molecules that can encapsulate the hydrophobic drug in their central cavity, while their hydrophilic exterior allows the entire complex to dissolve in water.[8] Other advanced methods include the use of surfactants or creating lipid-based formulations, though these are often more complex to prepare.[4][9]

Visualizing pH-Dependent Solubility

The diagram below illustrates the fundamental principle of using pH to solubilize a weakly basic compound like this compound.

G B Compound (B) Neutral, Lipophilic Poorly Soluble BH Compound Salt (BH+) Charged, Hydrophilic Readily Soluble B->BH High_pH High pH (pH > pKa) Deprotonated State High_pH->B Favors Low_pH Low pH (pH < pKa) Protonated State Low_pH->BH Favors

Caption: Equilibrium between the insoluble base (B) and soluble salt (BH+).

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies for systematically improving the solubility of your compound.

Guide 1: pH Adjustment and Co-solvent Screening

Principle: This protocol determines the optimal pH and minimum co-solvent concentration required to achieve your target drug concentration without precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Vortex mixer

  • Clear glass vials or 96-well plate

Protocol:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Set Up Dilution Series: Aliquot your series of aqueous buffers into separate vials.

  • Spike and Observe: Add a small volume of the DMSO stock to each buffer to reach your desired final concentration. The final DMSO concentration should be kept consistent and low (e.g., start with 1% v/v).

  • Mix and Equilibrate: Vortex each vial thoroughly for 30-60 seconds. Allow the solutions to sit at room temperature for at least 1 hour.

  • Visual Inspection: Carefully inspect each vial against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles). This is a qualitative assessment of kinetic solubility.

  • Determine Optimal Conditions: Identify the lowest pH and lowest co-solvent concentration that keeps your compound in solution at the target concentration.

Troubleshooting:

  • Precipitation in all conditions: Your target concentration may be too high for a simple co-solvent system. Try lowering the target concentration or increasing the final DMSO percentage (be mindful of assay tolerance, which is rarely above 1%).

  • Compound is only soluble at very low pH: If your assay cannot tolerate low pH, you must proceed to more advanced techniques like cyclodextrin complexation.

Guide 2: Solubilization with Cyclodextrins

Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclic oligosaccharide that forms an inclusion complex with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Vortex mixer and/or sonicator

Protocol:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.

  • Direct Solubilization: Add the solid, powdered compound directly to the HP-β-CD solution.

  • Energy Input: Vortex the mixture vigorously for several minutes. If the compound does not dissolve, sonicate the vial in a water bath for 15-30 minutes. This energy input helps drive the compound into the cyclodextrin cavity.

  • Equilibration: Allow the solution to rotate or shake overnight at room temperature to ensure maximum complexation.

  • Clarification: The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized drug in the supernatant can be determined using a validated analytical method like HPLC-UV.

Interpretation: This protocol helps determine the maximum achievable concentration of your compound using a specific concentration of HP-β-CD. If higher drug concentrations are needed, the concentration of HP-β-CD can be increased.

Decision Workflow for Solubilization

The following workflow provides a logical sequence of steps to follow when troubleshooting solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Action: Increase DMSO (if assay tolerates) or reduce final compound conc. check_dmso->increase_dmso No check_ph Is your assay compatible with acidic pH (e.g., 4-6)? check_dmso->check_ph Yes increase_dmso->check_ph use_ph Strategy 1: Use Acidic Buffer (pH < pKa) check_ph->use_ph Yes use_cd Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) check_ph->use_cd No success Success: Compound Solubilized use_ph->success advanced Strategy 3: Advanced Formulations (Surfactants, Lipids, etc.) use_cd->advanced If insufficient use_cd->success advanced->success fail Consult Formulation Specialist advanced->fail If fails

Caption: Step-by-step troubleshooting workflow for solubility enhancement.

Summary of Solubilization Strategies
StrategyMechanismAdvantagesDisadvantages
pH Adjustment Converts the insoluble free base to a soluble salt form.Simple, effective for ionizable compounds, uses minimal excipients.[11][12]Only applicable to ionizable compounds; not all biological assays tolerate pH changes.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[13]Simple to prepare, can significantly increase solubility.Potential for compound precipitation upon dilution; can be toxic to cells at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the drug.[4][10]High loading capacity, generally low toxicity, can be used at neutral pH.Can be expensive; may interact with cell membranes or other assay components at high concentrations.
Solid Dispersions Disperses the drug in an amorphous form within a hydrophilic polymer matrix.[14]Can dramatically increase dissolution rate and apparent solubility.[10]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).[15][16]
Lipid-Based Formulations Dissolves the drug in oils, surfactants, or lipids to form emulsions or self-emulsifying systems.[4][9]Excellent for highly lipophilic drugs; can enhance oral absorption.Complex formulations to develop and characterize; potential for drug leakage or instability.

This guide provides a foundational framework for addressing the solubility of this compound. Successful formulation is often an iterative process of experimentation and optimization. By applying these principles systematically, researchers can overcome solubility hurdles and advance their scientific investigations.

References
  • World Pharma Today.
  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Taylor & Francis Online.
  • NIH National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI.
  • NIH National Center for Biotechnology Information.
  • SpringerLink.
  • MDPI. Dissolution Enhancement of Poorly Soluble Drugs.
  • NIH National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • WuXi AppTec.
  • NIH National Center for Biotechnology Information. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ResearchGate. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • NIH National Center for Biotechnology Information.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review.
  • ECHEMI. 173159-42-7, 8-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE Formula.
  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • NIH National Center for Biotechnology Information.
  • PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
  • PubChem. 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance.
  • ResearchGate. Solubility vs.
  • MDPI.
  • Guidechem. 6-Chloro-2-methylimidazo[1,2-a]pyridine 13583-92-1.
  • ChemicalBook. 353258-35-2(8-Chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid) Product Description.
  • Chemicalbook. 8-Chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid | 353258-35-2.
  • BLD Pharm. 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride|BLD Pharm.

Sources

"optimizing reaction conditions for the synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this specific synthesis.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing clear, actionable solutions.

Question 1: I am experiencing very low to no yield of the desired this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this synthesis, which is a variation of the classic Tschitschibabin reaction, can stem from several factors related to starting materials, reaction conditions, and workup procedures.[1]

Potential Causes & Step-by-Step Solutions:

  • Purity and Reactivity of Starting Materials:

    • 2-Amino-3-chloropyridine: The purity of this starting material is critical. Impurities can interfere with the initial nucleophilic attack. It is commercially available, but its purity should be verified.[2][3]

    • Chloroacetone: Chloroacetone is a lachrymator and can degrade upon storage. Use freshly opened or distilled chloroacetone for best results.

  • Reaction Conditions:

    • Temperature: While some imidazo[1,2-a]pyridine syntheses can be performed at room temperature, the presence of the electron-withdrawing chloro group on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, often necessitating higher temperatures to drive the cyclization.[1] A typical starting point is refluxing in a suitable solvent.

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

      • Recommended Solvents: Ethanol, isopropanol, or acetone are commonly used. Acetone can serve as both the solvent and a reactant if using a precursor that generates the chloro-ketone in situ.

      • Aprotic Solvents: In some cases, aprotic solvents like DMF or acetonitrile can be effective, potentially at lower temperatures.

    • Presence of a Base: The reaction is often autocatalytic due to the formation of HBr or HCl, but the addition of a mild, non-nucleophilic base can be beneficial.

      • Recommendation: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used to neutralize the acid formed, preventing potential side reactions and driving the reaction to completion.

  • Workup Procedure:

    • The product may be lost during extraction if the pH is not properly controlled. Ensure the aqueous layer is basic before extracting with an organic solvent like dichloromethane or ethyl acetate.

Optimized Reaction Protocol (General Guideline):

  • To a solution of 2-amino-3-chloropyridine (1.0 eq) in ethanol (10 volumes), add chloroacetone (1.1 eq).

  • Add sodium bicarbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Question 2: My reaction appears to stall, with starting material still present even after prolonged reaction times. What could be the issue?

Answer:

A stalled reaction often points to insufficient activation or a reversible initial step.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Heating: As mentioned, the electron-withdrawing nature of the chlorine atom can slow the reaction. Ensure your reaction is maintained at a consistent and adequate reflux temperature.

  • Reversibility of N-Alkylation: The initial reaction between the pyridine nitrogen and chloroacetone is an N-alkylation, which can be reversible. The subsequent intramolecular cyclization is what drives the reaction to completion. If the cyclization is slow, the concentration of the intermediate may not be sufficient.

  • Catalyst Inefficiency: If you are using a catalyst, it may not be optimal for this specific substrate. While many modern syntheses of imidazo[1,2-a]pyridines utilize copper or palladium catalysts, the classic condensation with an α-haloketone often does not require a metal catalyst.[1][4] If you are employing a catalytic method, ensure the catalyst is active and suitable for this transformation.

Troubleshooting Workflow:

stalled_reaction start Stalled Reaction check_temp Verify Reflux Temperature start->check_temp increase_temp Increase Temperature or Switch to Higher-Boiling Solvent check_temp->increase_temp Temp. Low add_base Add Mild Base (e.g., NaHCO3) check_temp->add_base Temp. OK check_reagents Confirm Reagent Purity and Activity add_base->check_reagents

Caption: Troubleshooting workflow for a stalled reaction.

Question 3: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, and understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

  • Dimerization of Chloroacetone: Chloroacetone can self-condense under basic conditions. To avoid this, add the chloroacetone slowly to the reaction mixture, especially if a base is used from the start.

  • Formation of Isomers: While the reaction to form this compound is generally regioselective, the formation of other isomers is a possibility, though less common in this specific cyclization. Careful characterization of the final product is essential.

  • Dehalogenation: Although less likely under these conditions, dehalogenation of the starting material or product could occur, especially if harsh reducing conditions are inadvertently present.

  • Polymerization: At high temperatures and concentrations, starting materials can sometimes polymerize. Ensure adequate solvent volume and controlled heating.

Minimization Strategy Table:

Side ReactionPrevention Strategy
Chloroacetone DimerizationSlow addition of chloroacetone; use of a mild base.
Isomer FormationGenerally not a major issue for this specific synthesis, but confirm product structure with NMR.
DehalogenationAvoid harsh reducing agents or conditions.
PolymerizationMaintain appropriate solvent volume and control heating.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a well-established mechanism involving two key steps:

  • N-Alkylation: The more nucleophilic nitrogen of the pyridine ring of 2-amino-3-chloropyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group at the 2-position of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the acetone moiety. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

mechanism reagents 2-Amino-3-chloropyridine + Chloroacetone intermediate N-Alkylated Intermediate reagents->intermediate N-Alkylation cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product Dehydration

Caption: Simplified reaction mechanism.

Q2: Can I use other α-haloketones in this reaction?

A2: Yes, this reaction is versatile and can be adapted for other α-haloketones to synthesize different 2-substituted imidazo[1,2-a]pyridines. The choice of the α-haloketone will determine the substituent at the 2-position of the final product.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Chloroacetone: As mentioned, it is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The solvents used (e.g., ethanol, DMF) are flammable. Avoid open flames and ensure proper grounding of equipment.

  • General Precautions: Always follow standard laboratory safety procedures.

Q4: What are the best methods for purifying the final product?

A4:

  • Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Q5: Are there alternative, more "green" synthetic routes to consider?

A5: Yes, the field of green chemistry has offered several alternatives for the synthesis of imidazo[1,2-a]pyridines. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[1]

  • One-pot, multi-component reactions: Reactions like the Groebke-Blackburn-Bienaymé reaction can build the imidazo[1,2-a]pyridine core in a single step from an aminopyridine, an aldehyde, and an isocyanide, often under milder and more environmentally friendly conditions.[5][6]

  • Use of greener solvents: Some protocols have been developed using water or other green solvents.[7]

While these methods are powerful for the general scaffold, their application to the specific synthesis of this compound would require specific optimization.

III. References

  • PrepChem. Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Guchhait, S. K.; et al. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available from: [Link]

  • A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

  • NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Available from:

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • Google Patents. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Available from:

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available from: [Link]

  • ResearchGate. Synthesis of 2-chloroimidazo [1,2-α] pyridine-3-sulfonamide. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C8H7ClN2, 100 mg. Available from: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • PubChem. 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

Sources

"stability of 8-Chloro-2-methylimidazo[1,2-a]pyridine in DMSO and other solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Chloro-2-methylimidazo[1,2-a]pyridine. This document provides in-depth information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[1][2]. Understanding the stability of specific analogues like this compound is critical for generating reliable and reproducible experimental data.

This guide is designed to address the practical challenges you may encounter, focusing on the compound's stability in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What is the known chemical stability of this compound?

A: Currently, specific, publicly available stability data for this compound is limited; for instance, some safety data sheets explicitly state that chemical stability data is not available[3]. However, the broader imidazo[1,2-a]pyridine class of compounds is extensively used in drug discovery, which suggests that the core scaffold possesses sufficient stability for synthesis and biological screening under controlled conditions[4][5][6].

General stability of small molecules in DMSO has been studied extensively. One large-scale study on a diverse compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years when stored at 4°C[7]. While this provides a good baseline, compound-specific stability should always be empirically verified for long-term projects.

Q2: What are the biggest risks to the stability of this compound in DMSO solution?

A: The primary risks are exposure to water, elevated temperatures, and light.

  • Water Content: Studies have shown that water is a more significant factor in causing compound degradation in DMSO stocks than oxygen[8]. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. This can facilitate hydrolysis of sensitive functional groups.

  • Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation. Furthermore, DMSO itself can participate in chemical reactions, acting as an oxidant, especially at higher temperatures or in the presence of certain catalysts[9][10][11]. Thermal analysis has shown that DMSO in the presence of other reagents can begin to decompose at temperatures as low as 115.5 °C[10].

  • Light Exposure: Photodegradation is a possibility for many heterocyclic compounds. Stock solutions should be stored in amber vials or otherwise protected from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture and potentially cause solutes to fall out of solution, leading to inaccurate concentrations. Studies indicate that for many compounds, a limited number of freeze-thaw cycles (e.g., up to 11 cycles) does not cause significant compound loss[8]. However, best practice is to minimize these cycles by aliquoting.

Q3: Can DMSO itself react with this compound?

A: Yes, under certain conditions, this is a plausible concern. DMSO is not always an inert solvent. It can act as an oxidant, and this reactivity can be promoted by acids or heat[9][10]. The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to oxidation. For example, DMSO has been used as both a solvent and an oxidant for the halogenation of imidazo[1,2-a]pyridines[11]. Therefore, if your experimental conditions involve high heat, strong acids, or metal catalysts, you should consider the possibility of DMSO-mediated reactions.

Q4: What are the recommended solvents and storage conditions for this compound?

A: For long-term storage, creating stock solutions in anhydrous DMSO is the industry standard. For specific applications where DMSO may interfere, other solvents can be used, but their suitability should be confirmed. Our recommendations are summarized in the table below.

ParameterDMSOAcetonitrile (ACN)Ethanol/MethanolWater
Primary Use Long-term storage, HTSIntermediate dilutions, LC-MSBiological assays, NMRBuffers for biological assays
Storage Temp. -20°C to -80°C-20°C to -80°C-20°C to -80°C-20°C (if solubility permits)
Key Considerations Use anhydrous grade. Hygroscopic. Potential for reactivity at high temp[9][10].Less reactive than DMSO. Can be prone to evaporation.Good for many biological assays. Can be less effective at solubilizing highly non-polar compounds.Solubility is expected to be very low. Always check empirically.
Recommendation Recommended for Primary Stock. Prepare aliquots to avoid freeze-thaw cycles[8].Recommended for Working Solutions. Recommended for Final Dilutions. Not Recommended for Stock. Use only for final assay dilutions from an organic stock.

Q5: How can I tell if my compound solution has degraded?

A: Visual and analytical checks are key. Visually, you might observe a change in color or the formation of precipitate. Analytically, the gold standard is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A degraded sample will typically show a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products.

Section 2: Troubleshooting Guide

This section provides structured workflows to diagnose and solve common stability-related issues.

Issue: Assay results are inconsistent or compound potency appears to decrease over time.
  • Underlying Cause: This is a classic symptom of compound degradation in the stock solution or intermediate dilutions. The concentration of the active compound is lower than expected, leading to variable biological or analytical outcomes.

  • Troubleshooting Workflow:

    • Quarantine the Stock: Immediately stop using the suspected stock solution for critical experiments.

    • Prepare a Fresh Standard: If possible, prepare a fresh solution from solid material. This will be your reference standard.

    • Perform Analytical Purity Check: Analyze both the old (suspected) and new (reference) solutions via HPLC-UV or LC-MS.

      • Compare the peak area of the parent compound in both samples. A significant decrease (>5-10%) in the old stock indicates degradation.

      • Look for new peaks in the chromatogram of the old stock that are absent in the new one.

    • Implement Corrective Actions: If degradation is confirmed, discard the old stock. Review your storage procedures against the recommendations in Protocol 3.1 . Consider performing a formal stability study as outlined in Protocol 3.2 to define acceptable storage times and conditions for your specific experimental needs.

Issue: I see an unexpected mass peak in my LC-MS analysis of an aged sample.
  • Underlying Cause: The new peak could be a degradation product, a solvent adduct, or a salt form. Common degradation pathways for N-heterocycles include oxidation and hydrolysis.

  • Troubleshooting Workflow:

    • Characterize the New Peak:

      • Mass Analysis: Determine the mass of the new peak. Does it correspond to a plausible transformation?

        • Oxidation: Look for a mass increase of +16 Da (M+O). The electron-rich imidazo[1,2-a]pyridine core is susceptible to N-oxidation.

        • Hydrolysis: Look for mass changes corresponding to the addition of water followed by potential ring-opening.

        • DMSO Adduct: While less common, consider adducts with DMSO fragments, especially if the sample was heated.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradant, intentionally stress a fresh sample of the compound under various conditions (e.g., acid, base, oxidative (H₂O₂), heat, light). Analyze the stressed samples by LC-MS and see if any of the resulting degradant peaks match the unknown peak in your aged sample.

    • Review Experimental Conditions: If the degradation is confirmed, scrutinize the conditions under which the aged sample was stored or used. Was it exposed to high temperatures, incompatible buffer pH, or strong light? Adjust your protocols accordingly.

Section 3: Protocols & Methodologies
Protocol 3.1: Best Practices for Preparing and Storing DMSO Stock Solutions
  • Material Preparation: Use high-purity solid compound. Select a vial appropriate for the volume (e.g., amber glass vial with a PTFE-lined cap).

  • Solvent Selection: Use only high-quality, anhydrous DMSO (<0.025% water). Once opened, store the DMSO bottle under an inert gas (argon or nitrogen) and seal tightly to prevent moisture uptake.

  • Solution Preparation:

    • Accurately weigh the solid compound into the vial.

    • Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM).

    • Facilitate dissolution by vortexing or brief sonication in a water bath. Avoid heating unless absolutely necessary, as it can accelerate degradation[10].

  • Aliquoting and Storage:

    • Once fully dissolved, immediately create single-use aliquots in smaller vials. This minimizes the number of freeze-thaw cycles for the parent stock[8].

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or, for maximum longevity, at -80°C, protected from light.

Protocol 3.2: Experimental Workflow for Assessing Compound Stability

This protocol uses HPLC or LC-MS to quantify the compound's purity over time under different storage conditions.

  • Sample Preparation: Prepare a fresh, verified stock solution (e.g., 10 mM in anhydrous DMSO) as per Protocol 3.1 .

  • Time-Zero Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution. This serves as your baseline (100% purity).

  • Incubation: Aliquot the remaining stock solution into separate vials for each time point and condition you wish to test (e.g., Room Temp, 4°C, -20°C).

  • Time-Point Analysis: At predefined intervals (e.g., T=24h, T=1 week, T=1 month, T=3 months), retrieve one aliquot from each storage condition.

  • Quantification: Analyze each sample by HPLC-UV or LC-MS. Calculate the purity of the parent compound relative to the T=0 sample using the following formula: Relative Purity (%) = (Peak Area at Tx / Peak Area at T0) * 100

  • Data Evaluation: Plot the relative purity versus time for each condition. Define an acceptable stability threshold (e.g., >95% purity remaining). This data will establish the maximum recommended storage time under each condition.

Section 4: Visualization

G cluster_prep Preparation cluster_analysis Analysis & Storage start Weigh Solid Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve t0_analysis T=0 Analysis (LC-MS) (Baseline Purity) aliquot Create Single-Use Aliquots storage Store Aliquots under Test Conditions (e.g., RT, 4°C, -20°C) tx_analysis Tx Analysis (LC-MS) (Periodic Time Points) compare Compare Purity vs. T=0 (Calculate % Remaining) end Determine Stability Limit

Caption: Workflow for assessing compound stability over time.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound 8-Chloro-2-methyl- imidazo[1,2-a]pyridine n_oxide N-Oxide (+16 Da) compound->n_oxide Oxidation ring_opened Ring-Opened Products (Hydrolysis) compound->ring_opened Hydrolysis other Other Oxidized Species or Polymerization compound->other oxidant Oxidants (e.g., H₂O₂, Air, DMSO*) oxidant->n_oxide oxidant->other water Water (Acid/Base Catalysis) water->ring_opened energy Energy (Heat, Light) energy->n_oxide energy->ring_opened energy->other

Caption: Conceptual overview of potential degradation pathways.

References
  • Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2021). The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Festa, S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Stefinovic, M., et al. (2021). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development. Available at: [Link]

  • Singh, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Yan, R-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Paul, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • de Lacerda, P. S. S., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Singh, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ChemistrySelect. Available at: [Link]

  • Kumar, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cell-Based Assays with 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Chloro-2-methylimidazo[1,2-a]pyridine and related derivatives in cell-based assays. This guide is designed to provide practical, in-depth troubleshooting advice to navigate common experimental challenges. The imidazo[1,2-a]pyridine scaffold is a promising privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular effects.[1][2] However, like any small molecule, its successful application in cell-based assays requires careful optimization and an understanding of its potential interactions within a biological system.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter.

Part 1: Compound Handling and Preparation

A frequent source of variability in cell-based assays originates from the initial handling and preparation of the compound stock.

FAQ 1: I am seeing precipitation of my this compound in the cell culture medium. How can I improve its solubility?

Answer:

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure you are using anhydrous, cell culture-grade DMSO.

    • Intermediate Dilutions: Avoid making large dilutions directly from your DMSO stock into aqueous media. Instead, perform serial dilutions in a mixture of DMSO and your final assay medium.

  • Working Concentration:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%, but should be empirically determined).

    • Test Compound Concentration: Re-evaluate the working concentration of your compound. Many imidazo[1,2-a]pyridine derivatives exhibit potent activity at low micromolar or even nanomolar concentrations.[4][5] It's possible you are using a concentration that is unnecessarily high and exceeds its solubility limit in the assay medium.

  • Protocol for Solubilization:

    • Warming: Gently warm the stock solution (e.g., to 37°C) to aid dissolution.

    • Vortexing/Sonication: Use vigorous vortexing or brief sonication to break up any precipitate.

  • Consideration of Serum:

    • The presence of serum proteins in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. However, it can also lead to protein binding that reduces the effective concentration of your compound. Be consistent with the serum percentage in your assays.

Part 2: Unexpected Cytotoxicity and Off-Target Effects

A key challenge in drug discovery is distinguishing between on-target pharmacological effects and non-specific cytotoxicity or off-target effects.

FAQ 2: I am observing significant cell death at concentrations where I expect to see a specific biological effect. How can I determine if this is non-specific toxicity?

Answer:

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms like apoptosis and cell cycle arrest.[4][6][7] However, it is crucial to differentiate this intended cytotoxic effect from non-specific toxicity.

Troubleshooting Workflow:

A High Cell Death Observed B Is the DMSO concentration >0.5%? A->B C Yes B->C D No B->D E Run DMSO Vehicle Control C->E K Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->K F Is cell death still high in control? E->F G Yes F->G H No F->H J Toxicity is likely due to DMSO G->J H->K I Reduce DMSO concentration J->I L Determine IC50 for cytotoxicity K->L M Compare cytotoxicity IC50 with effective concentration (EC50) for the desired biological effect L->M N Is IC50 >> EC50? M->N O Yes N->O P No N->P Q Good therapeutic window. Proceed with assays at concentrations below IC50. O->Q R Poor therapeutic window. Consider off-target effects or non-specific toxicity. P->R S Investigate Off-Target Effects R->S

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Control for Vehicle Effects: Always include a vehicle control (e.g., medium with the same final DMSO concentration as your highest compound concentration) to ensure that the solvent itself is not causing the cytotoxicity.

  • Determine the Cytotoxic IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Establish a Therapeutic Window: Compare the cytotoxic IC50 to the effective concentration (EC50) required for your desired biological effect (e.g., inhibition of a specific kinase, modulation of a signaling pathway). A large therapeutic window (IC50 >> EC50) suggests that the observed biological effect is not simply a consequence of cell death.

  • Investigate Off-Target Effects: If the therapeutic window is narrow, consider the possibility of off-target effects. The imidazo[1,2-a]pyridine scaffold is known to interact with multiple targets, including kinases like PI3K/Akt/mTOR and signaling pathways such as STAT3/NF-κB.[4][6] It's possible that at higher concentrations, your compound is inhibiting pathways essential for cell survival, independent of your intended target. Strategies to mitigate off-target effects include using engineered proteins with reduced binding affinity to unintended targets.[8]

Part 3: Inconsistent or No Compound Activity

Lack of a reproducible biological effect can be frustrating. This section addresses potential reasons for inconsistent results.

FAQ 3: I am not observing the expected biological activity of this compound in my cell-based assay. What are the possible causes?

Answer:

Several factors can contribute to a lack of compound activity, ranging from issues with the compound itself to the design of the assay.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Action
Compound Instability The compound may be unstable in your cell culture medium over the time course of your experiment.Perform a stability study. Incubate the compound in your assay medium at 37°C for the duration of your experiment. Use an analytical method like HPLC to quantify the amount of intact compound remaining over time.
Incorrect Concentration Range The effective concentration for your specific cell line and endpoint may be different from what is reported in the literature for other imidazo[1,2-a]pyridine derivatives.Perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to identify the optimal concentration range.
Cell Line Specificity The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.Verify target expression in your cell line using methods like Western blotting, qPCR, or flow cytometry.
Assay Endpoint and Timing The time point at which you are measuring the biological effect may be too early or too late to observe a significant change.Conduct a time-course experiment to determine the optimal time to measure your desired endpoint after compound treatment.
Protein Binding in Serum If your assay medium contains serum, the compound may be binding to serum proteins (like albumin), reducing its free concentration and bioavailability.If possible, perform the assay in serum-free or low-serum medium. If serum is required, be aware of this potential issue and consider it when interpreting your data.

Experimental Protocol: Compound Stability Assessment using HPLC

  • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your assay.

  • Also prepare a control sample in a stable solvent like acetonitrile or DMSO.

  • Incubate the medium-containing sample at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.

  • Immediately analyze the samples by reverse-phase HPLC with a suitable C18 column.

  • Compare the peak area of the compound at each time point to the t=0 sample and the control sample to determine the percentage of compound remaining.

Part 4: Understanding the Mechanism of Action

For researchers investigating the downstream effects of this compound, it is helpful to consider the known signaling pathways modulated by this class of compounds.

FAQ 4: What are the known signaling pathways affected by imidazo[1,2-a]pyridine derivatives that I should consider investigating?

Answer:

The imidazo[1,2-a]pyridine scaffold has been shown to modulate several key signaling pathways implicated in cancer and inflammation. When designing your experiments, it is worthwhile to consider these pathways.

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives are potent inhibitors of this critical survival pathway.[4] Inhibition can lead to decreased cell proliferation and induction of apoptosis.

  • STAT3/NF-κB Pathway: Some derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling axis.[6] This can involve inhibiting the phosphorylation of STAT3 and preventing the nuclear translocation of NF-κB.

Visualizing Potential Mechanisms:

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Apoptosis Cell Proliferation & Reduced Apoptosis mTOR->Proliferation_Apoptosis IL6 IL-6 STAT3 STAT3 IL6->STAT3 NFkB NF-κB STAT3->NFkB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival Compound 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Compound->PI3K Inhibition Compound->STAT3 Inhibition

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

This guide provides a starting point for troubleshooting your cell-based assays with this compound. Successful experimentation often requires a systematic approach to identify and resolve issues. We encourage you to maintain detailed records of your experimental conditions and results to facilitate effective troubleshooting.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Medical and Pharmaceutical Journal. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-3-methyl-. Appchem. [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health. [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

Sources

Technical Support Center: Optimizing the Functionalization of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 8-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield of your functionalization reactions.

I. Understanding the Reactivity of this compound

The electronic nature of the imidazo[1,2-a]pyridine ring system, coupled with the substituents at the C2 and C8 positions, dictates its reactivity. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution and direct C-H functionalization.[3][4] The electron-withdrawing nature of the chloro group at C8 can influence the overall electron density of the ring system, potentially affecting reaction rates. The methyl group at C2 is generally well-tolerated in many coupling reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the functionalization of this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at C3

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, low yields with chloro-substituted heteroaromatics are a common hurdle.

Potential Causes and Solutions:

  • Catalyst Inactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium catalyst, leading to inhibition.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the active palladium species and promote the catalytic cycle. For challenging couplings, consider using pre-formed palladium catalysts with these ligands.

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.

    • Solution: Increase the reaction temperature, typically in the range of 100-120°C. The use of microwave irradiation can also significantly shorten reaction times and improve yields.[5] A higher catalyst loading (2-5 mol%) might be necessary.

  • Inappropriate Base: The choice of base is critical for the transmetalation step.

    • Solution: Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, a two-phase system with an aqueous solution of the base can be beneficial. Ensure the base is finely powdered to maximize its surface area.

  • Protodeboronation of Boronic Acid: The boronic acid can be sensitive to the reaction conditions and degrade before coupling.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure anhydrous conditions if using a non-aqueous setup, as water can facilitate protodeboronation.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst Is the catalyst active? conditions Optimize Reaction Conditions catalyst->conditions Try bulky phosphine ligands (e.g., XPhos, SPhos) success Improved Yield catalyst->success Use pre-catalyst (e.g., G3-XPhos) reagents Verify Reagent Quality conditions->reagents Increase temperature (100-120°C) or use microwave conditions->success Optimize base (K3PO4, Cs2CO3) side_reactions Investigate Side Reactions reagents->side_reactions Use excess boronic acid (1.2-1.5 eq) Ensure anhydrous conditions side_reactions->success Monitor for protodeboronation and homocoupling

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Poor Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to Suzuki coupling, the reactivity of the chloro-substituted substrate can be a challenge.

Potential Causes and Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for successful amination of aryl chlorides.

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good starting point. For challenging substrates, consider screening a panel of ligands. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results than traditional sources like Pd(OAc)₂.

  • Base Incompatibility: The strength and nature of the base can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.

  • Side Reactions: Hydrodehalogenation (reduction of the C-Cl bond) and homocoupling of the starting materials can compete with the desired amination.

    • Solution: Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize these side reactions. Lowering the temperature or reducing the reaction time once the starting material is consumed can be beneficial.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Poor Conversion in Buchwald-Hartwig Amination catalyst_ligand Evaluate Catalyst/Ligand System start->catalyst_ligand base_selection Assess Base Compatibility catalyst_ligand->base_selection Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) success Improved Conversion catalyst_ligand->success Consider modern precatalysts (G3/G4 palladacycles) reaction_conditions Optimize Reaction Parameters base_selection->reaction_conditions Select appropriate base strength (NaOtBu, K3PO4) workup_purification Check Work-up & Purification reaction_conditions->workup_purification Increase temperature or use microwave irradiation workup_purification->success Ensure inert atmosphere and anhydrous solvent

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C3

This protocol is adapted from procedures for similar chloro-substituted heteroaromatics.

Materials:

  • 8-Chloro-2-methyl-3-bromoimidazo[1,2-a]pyridine (or the corresponding triflate) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 8-Chloro-2-methyl-3-bromoimidazo[1,2-a]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C8

This protocol is a general guideline for the amination of the C8-chloro position.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • XPhos Pd G3 (0.02 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed toluene

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to an oven-dried reaction vial.

  • Remove the vial from the glovebox, and add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of dehalogenated starting material in my Suzuki coupling. What can I do?

A1: Hydrodehalogenation is a common side reaction, especially with electron-rich phosphine ligands. You can try to mitigate this by:

  • Lowering the reaction temperature.

  • Using a less electron-rich ligand, though this may decrease the rate of the desired coupling.

  • Ensuring your boronic acid is of high quality and that the reaction is strictly anaerobic.

Q2: My Buchwald-Hartwig amination is sluggish with a secondary amine. What adjustments should I make?

A2: Secondary amines can be less reactive than primary amines. Consider the following:

  • Switch to a ligand known to be effective for secondary amines, such as RuPhos.

  • Increase the reaction temperature.

  • Use a stronger base like LHMDS.

Q3: Can I perform a direct C-H arylation at the C3 position of this compound?

A3: Yes, direct C-H arylation is a viable and atom-economical strategy for functionalizing the C3 position of imidazo[1,2-a]pyridines.[1] Palladium catalysis is commonly employed for this transformation. You will need to carefully select the catalyst, oxidant, and reaction conditions.

Q4: How does the chloro substituent at C8 affect the regioselectivity of functionalization?

A4: The C3 position remains the most electronically favorable site for functionalization. However, the electron-withdrawing nature of the chlorine at C8 can make the pyridine ring more electron-deficient, which could influence the reactivity in certain metal-catalyzed reactions. For reactions targeting other positions, such as C5 or C7, the electronic effect of the C8-chloro group would need to be considered in directing the regioselectivity.

Q5: What are the best practices for purifying the functionalized products?

A5: Purification is typically achieved by flash column chromatography on silica gel.[6]

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. The polarity of the eluent will depend on the functionality you have introduced.

  • Tailing: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

  • Characterization: Confirm the structure and purity of your final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8]

V. Data Summary

The following table summarizes typical conditions for related cross-coupling reactions on chloro-substituted heteroaromatics. Note that these are illustrative, and optimization for this compound is recommended.

Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)Reference
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10070-95Adapted from[5]
Suzuki-Miyaura (µW) Pd(PPh₃)₄ (5)-K₂CO₃DMF15085-95[5]
Buchwald-Hartwig XPhos Pd G3 (2)-NaOtBuToluene11075-90Adapted from
C-H Arylation Pd(OAc)₂ (5)-K₂CO₃DMA13060-85Adapted from[9]

VI. References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Saskatchewan. Available at: [Link]

  • An arylation method for imidazo[1,2-a]pyridine. SciSpace. Available at: [Link]

  • (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed. Available at: [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. SciSpace. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF. ResearchGate. Available at: [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF. ResearchGate. Available at: [Link]

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Available at: [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. Available at: [Link]

  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes | Request PDF. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. National Institutes of Health. Available at: [Link]

  • Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]

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Technical Support Center: Addressing Off-Target Effects of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IMPY-OT-2026-01

Introduction:

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based compounds, such as 8-Chloro-2-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] However, like all small molecules, these compounds can interact with unintended biological targets, leading to off-target effects that can confound experimental results and present safety concerns.[4]

This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a comprehensive resource for proactively identifying, characterizing, and mitigating the off-target effects of your imidazo[1,2-a]pyridine-based compounds throughout the discovery and development process. Our goal is to ensure the scientific integrity of your findings and the safety profile of your potential therapeutics.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected phenotype in my cell-based assay when using this compound. Could this be an off-target effect?

A1: Yes, an unexpected cellular response is a common indicator of potential off-target activity. This can occur if your compound interacts with unintended proteins, thereby activating or inhibiting signaling pathways unrelated to your primary target. It is also plausible that the phenotype results from the compound modulating its intended target, which may have previously unknown functions in other cellular processes.

To dissect this, a systematic approach is necessary. We recommend a logical workflow to differentiate between on-target and off-target-driven phenotypes. This involves verifying compound identity and purity, performing dose-response experiments, and using structurally unrelated inhibitors of the same primary target to see if the phenotype is reproduced.

Q2: Why is it so critical to investigate the off-target effects of my compound?

A2: Investigating off-target effects is a cornerstone of rigorous drug discovery and chemical biology for several key reasons:

  • Safety and Toxicity: Unintended molecular interactions are a primary cause of adverse drug reactions and toxicity, leading to failures in preclinical and clinical trials.[4] Early identification of these liabilities is crucial.

  • Mechanism of Action (MoA): A complete understanding of a compound's MoA requires a comprehensive view of its molecular interactions. This ensures that the observed biological effect is correctly attributed to the intended target.

  • Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic opportunities for your compound.[5]

Q3: What are the primary strategies for identifying potential off-target interactions?

A3: There are two main categories of approaches for identifying off-target effects, and a robust investigation will often employ a combination of both:

  • Computational (in silico) Prediction: These methods leverage algorithms and extensive databases to predict potential off-target interactions based on the chemical structure of your molecule and known protein target information.[4][5][6] Techniques include chemical similarity searches, machine learning models, and pharmacophore modeling.[6][7]

  • Experimental (in vitro and in cellulo) Profiling: These are laboratory-based assays that directly measure the interaction of your compound with a broad range of proteins. This can range from broad, unbiased screens to more focused panel testing.

Q4: At what stage of my research should I start investigating off-target effects?

A4: Off-target effects should be a consideration throughout the entire drug discovery pipeline, from the initial hit-to-lead stage through to preclinical development. Early-stage investigation allows for the iterative improvement of compound selectivity through medicinal chemistry efforts. It also enables the early termination of promiscuous compounds that are likely to fail later due to toxicity, saving considerable time and resources.

Troubleshooting Guides

Issue: Inconsistent or Unexplained Results in Screening Assays

If you are observing high variability or unexpected results in your screening assays with an imidazo[1,2-a]pyridine compound, it is prudent to consider the possibility of off-target effects.

G A Unexpected Phenotypic Result B Verify Compound Identity & Purity (LC-MS, NMR) A->B C Perform Full Dose-Response Curve B->C D Test with Structurally Unrelated Inhibitor of the Same Target C->D E Confirm On-Target Engagement (e.g., CETSA) D->E H Hypothesize On-Target Driven Phenotype (Novel Target Biology) D->H If phenotype is absent F Conduct Off-Target Profiling (e.g., Kinome Scan, Proteomics) E->F If phenotype persists E->H If on-target engagement is confirmed G Hypothesize Off-Target Driven Phenotype F->G

Caption: Workflow for troubleshooting unexpected phenotypes.

Guide to Selecting an Off-Target Profiling Strategy

Choosing the right experimental approach to identify off-targets depends on your available resources, the nature of your compound, and the specific questions you are asking.

Method Principle Advantages Limitations Best For
Kinome Scanning Measures the interaction of a compound against a large panel of purified kinases.[8][9]Highly quantitative; excellent for kinase inhibitors; commercially available.[10][11]Limited to kinases; in vitro format may not fully reflect cellular context.Characterizing the selectivity of kinase inhibitors or compounds suspected of having kinase off-targets.
Chemical Proteomics Uses the compound (often immobilized or modified) as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[12][13]Unbiased, proteome-wide identification of binding partners in a cellular context.[12]Technically challenging; requires chemical modification of the compound; may miss weak interactions.[13]Identifying novel targets and off-targets for which there is no prior hypothesis.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of proteins across the proteome upon compound binding.[14]Unbiased and in-cell; does not require compound modification.Can be resource-intensive; may not detect all binding events.Broad, unbiased screening for target and off-target engagement within intact cells.
Phenotypic Screening Screens the compound against a panel of diverse cell lines or in model organisms to observe a range of phenotypic changes.[15][16][17]Provides a functional readout of the compound's effects in a biological system.Target deconvolution is a necessary and often challenging follow-up step.[16]Discovering novel compound activities and potential toxicities without a priori knowledge of the target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement in a cellular setting by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells expressing the target protein

  • This compound (or other test compound)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations and a vehicle control (DMSO) for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot and Heat: Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Quantification: Carefully collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Unbiased Off-Target Identification using Chemical Proteomics

This workflow provides a general overview of an affinity-based chemical proteomics experiment.

Caption: Chemical proteomics workflow for off-target ID.

References

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175–1191. [Link]

  • Creative Biostructure. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Retrieved January 20, 2026, from [Link]

  • Dura, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 889. [Link]

  • Iqbal, W., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(3), 1693. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 20, 2026, from [Link]

  • Kaelin, W. G. (2012). Genetic and Proteomic Approaches to Identify Cancer Drug Targets. British Journal of Cancer, 106(2), 254–261. [Link]

  • Nioi, P., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy, 30(7-8), 539–550. [Link]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485–504. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved January 20, 2026, from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 20, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 20, 2026, from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 20, 2026, from [Link]

  • Barber, C., et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Drug Discovery Today, 26(4), 868–877. [Link]

  • Biondo, M. (n.d.). Kinase Screening & Profiling Service. Retrieved January 20, 2026, from [Link]

  • Barber, C., et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Drug Discovery Today, 26(4), 868–877. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 20, 2026, from [Link]

  • Sharma, S., et al. (2012). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Journal of Postgraduate Medicine, 58(1), 45–51. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved January 20, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 20, 2026, from [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification & Phenotypic Screening. Retrieved January 20, 2026, from [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved January 20, 2026, from [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 20, 2026, from [Link]

  • PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved January 20, 2026, from [Link]

  • Dura, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 889. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules. Retrieved January 20, 2026, from [Link]

  • ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved January 20, 2026, from [Link]

  • Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239–254. [Link]

  • Amaratunga, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Bioactive Compounds, 20(3), e230224040333. [Link]

  • Panda, M., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996–5001. [Link]

  • Almirante, N., et al. (1968). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 11(6), 1228–1230. [Link]

  • Sharma, A., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 14(3), 179–191. [Link]

  • ResearchGate. (n.d.). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Purification of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical and troubleshooting guide for the purification of 8-Chloro-2-methylimidazo[1,2-a]pyridine. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of purification, addressing common challenges with scientifically grounded solutions and practical insights from the field.

Our approach is rooted in explaining the why behind each step, ensuring a deep understanding of the purification process. This guide is structured to be a self-validating system, empowering you to navigate the complexities of your experimental work with confidence.

I. Troubleshooting and FAQs: Purification of this compound

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer: Low recovery from silica gel chromatography is a frequent challenge that can be attributed to several factors. The basic nature of the imidazo[1,2-a]pyridine core can lead to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This deactivates the acidic silanol groups on the silica surface, minimizing product adsorption.

  • Optimize Your Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. This will help to first elute non-polar impurities, followed by your product, and finally any more polar byproducts.

  • Dry Loading vs. Wet Loading: If your crude product has low solubility in the initial eluent, consider a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of your column. This can lead to better separation and reduced tailing.

  • Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase like alumina (basic or neutral) can be a highly effective solution for the purification of basic compounds.

Issue 2: Persistent Impurities After a Single Purification Method

Question: After performing either column chromatography or recrystallization, I still observe impurities in my NMR spectrum. What is the best strategy to achieve high purity?

Answer: It is not uncommon for a single purification technique to be insufficient for achieving high purity, especially when dealing with structurally similar impurities. A multi-step purification approach is often necessary.

Recommended Combined Purification Strategy:

  • Initial Column Chromatography: The first step should be flash column chromatography on silica gel (or alumina) as described in the previous point. This will remove the bulk of impurities that have significantly different polarities from your target compound.[1][2]

  • Recrystallization of a Partially Purified Product: After chromatography, concentrate the fractions containing your product. Recrystallization is an excellent second step to remove any remaining trace impurities. The choice of solvent is critical for successful recrystallization.

    • Solvent Screening: Experiment with a range of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for imidazo[1,2-a]pyridines include ethanol, isopropanol, ethyl acetate, and mixtures of hexane/ethyl acetate.

    • Procedure: Dissolve the partially purified solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Issue 3: Difficulty in Achieving Crystallization

Question: My this compound product is an oil or a waxy solid, and I am unable to induce crystallization for purification. What techniques can I use?

Answer: The inability to crystallize a product can be frustrating but is a solvable problem. This often indicates the presence of impurities that are inhibiting the formation of a crystal lattice.

Techniques to Induce Crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a small amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation. Allow the solution to stand, and crystals should form. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/hexane.

II. Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the key purification techniques discussed, along with a summary of expected outcomes.

Protocol 1: Flash Column Chromatography (with Triethylamine)
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and 0.5% (v/v) triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Determine the optimal recrystallization solvent through small-scale solubility tests.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Eluent Systems for Column Chromatography
Eluent System (Hexane:Ethyl Acetate)Triethylamine (v/v %)Observation
90:100.5%Good for eluting non-polar impurities.
80:200.5%Typical range for elution of the target compound.
70:300.5%May be required if the compound is strongly retained.

III. Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Removal Crude_Product Crude 8-Chloro-2- methylimidazo[1,2-a]pyridine Column_Chromatography Column Chromatography (Silica Gel + 0.5% TEA) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect Fractions Impurities1 Bulk Impurities Removed Column_Chromatography->Impurities1 Separation Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Recrystallization Recrystallization Combine_Fractions->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Impurities2 Trace Impurities Removed Recrystallization->Impurities2 Separation

Caption: A typical workflow for the purification of this compound.

IV. References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds. BenchChem.

  • MDPI. (2018). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.

Sources

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. Imidazo[1,2-a]pyridines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, scaling their synthesis presents unique challenges that can impact yield, purity, and safety.[4][5]

This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during scale-up. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions.

Section 1: Troubleshooting Reaction Optimization & Control

This section addresses fundamental issues related to reaction performance. Successful scale-up begins with a robust and well-understood chemical transformation.

FAQ 1: My reaction yield is consistently low, even after optimizing at the bench. What are the primary factors to re-investigate before scaling up?

Low yield is a multifaceted problem often pointing to suboptimal reaction conditions or competing reaction pathways. Before attempting a large-scale run, it is critical to revisit the fundamentals of your chosen synthetic route.

Causality-Based Diagnosis:

  • Incomplete Conversion: The most common cause is a reaction that has not reached completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Many modern syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or copper-catalyzed couplings, are sensitive to these parameters.[2][4][6]

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your limiting reagent. Do not rely solely on a predetermined reaction time.

      • Temperature Profile: Ensure your reaction vessel maintains a consistent internal temperature. A drop of even 5-10 °C can significantly slow down many reactions. For copper-catalyzed reactions, an optimal temperature of around 80°C is often cited.[7]

      • Catalyst Loading: While catalytic, reactions require an optimal amount of catalyst. If using a heterogeneous catalyst, ensure efficient stirring to maximize surface area contact. For homogeneous catalysts like CuI or molecular iodine, ensure they are fully dissolved and active.[7][8]

  • By-product Formation: The generation of unintended products directly consumes starting materials and complicates purification.

    • Troubleshooting:

      • Identify By-products: Attempt to isolate and characterize major by-products using NMR or LC-MS. Understanding their structure provides clues about the competing side reactions.

      • Control Stoichiometry & Addition: In multicomponent reactions, the precise order and rate of reagent addition can be critical. For example, in A³-coupling reactions, the pre-formation of the imine intermediate before the addition of the alkyne can prevent side reactions.[9]

      • Solvent Choice: The solvent not only dissolves reagents but also influences reaction pathways. Non-polar solvents might suppress certain polar side reactions, while greener solvents like water or ethanol can be effective but may require catalysts that are stable in aqueous media.[8][10]

  • Starting Material Purity & Stability: Impurities in starting materials (e.g., residual water in 2-aminopyridine) can inhibit catalysts or participate in side reactions. Some reagents, like isocyanides, can degrade upon storage.

    • Troubleshooting:

      • Reagent Characterization: Verify the purity of all starting materials by NMR or titration before use.

      • Drying: Pyridine-based compounds are often hygroscopic. Ensure reagents and solvents are appropriately dried, as water can hydrolyze intermediates or deactivate certain catalysts.

FAQ 2: The reaction generates a complex mixture of products, making purification a significant challenge. How can I improve selectivity?

Poor selectivity is a common hurdle, especially in one-pot, multicomponent reactions where multiple reactive species are present simultaneously.

Strategies for Enhancing Selectivity:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, in reactions involving aldehydes, a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) can activate the carbonyl group specifically for nucleophilic attack, guiding the reaction towards the desired pathway.[2] Iodine has also been shown to be a cost-effective and eco-friendly catalyst that can provide excellent yields with high purity.[8][11]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy for molecules to overcome the activation barriers of competing, less favorable reaction pathways.

  • Protecting Groups: If a functional group on one of your substrates is interfering with the reaction, consider using a protecting group strategy. This adds steps but can dramatically improve the outcome of the core reaction.

Section 2: Addressing Scale-Up Specific Challenges

Problems that are minor at the 1-gram scale can become critical at the 1-kilogram scale. This section focuses on issues that arise specifically from increasing the reaction volume.

FAQ 3: My yield and purity dropped significantly when I scaled the reaction from 10 g to 500 g. What could be the cause?

This is a classic scale-up problem, almost always related to inadequate mass and heat transfer.

The Physics of Scale-Up:

  • Surface Area to Volume Ratio: As you increase the volume of a reactor, its surface area does not increase proportionally. This makes it much harder to heat or cool the reaction mixture efficiently.

  • Inefficient Mixing: What appears well-mixed in a small flask can have significant dead zones (unstirred areas) in a large reactor. This leads to:

    • Localized Hotspots: In exothermic reactions, poor mixing prevents efficient heat transfer to the reactor jacket, causing localized areas of high temperature that can degrade products or trigger side reactions.

    • Concentration Gradients: If a reagent is added slowly, poor mixing can result in areas of very high and very low concentration, leading to the formation of by-products.

Troubleshooting Scale-Up Failures:

  • Re-evaluate the Stirring Mechanism: A simple magnetic stir bar is insufficient for most reactions over 1 liter.

    • Mechanical Stirring: Use an overhead stirrer with a properly sized and shaped impeller (e.g., anchor, pitched-blade turbine) to ensure vigorous agitation.

    • Baffles: Introduce baffles into the reactor to break up vortices and improve top-to-bottom mixing.

  • Control the Exotherm:

    • Slow Addition: Add the most reactive reagent slowly and sub-surface to ensure it reacts before accumulating.

    • Solvent Volume: Increasing the solvent volume (dilution) can help dissipate heat more effectively, though this may slow the reaction rate and impact downstream processing.

    • Jacket Temperature: Set the reactor jacket temperature lower than the target internal temperature to actively remove heat as it is generated.

Workflow for Troubleshooting Low Yield on Scale-Up

The following diagram outlines a logical workflow for diagnosing yield issues during the scale-up process.

start Low Yield Observed During Scale-Up check_mixing Is Mixing Adequate? (Visual Inspection, CFD Modeling) start->check_mixing check_temp Is Internal Temperature Uniform and at Setpoint? check_mixing->check_temp Yes improve_mixing ACTION: Improve Agitation (Overhead Stirrer, Baffles) check_mixing->improve_mixing No check_addition Was Reagent Addition Rate Controlled? check_temp->check_addition Yes improve_temp ACTION: Adjust Jacket Temp & Improve Heat Transfer check_temp->improve_temp No improve_addition ACTION: Decrease Addition Rate / Use Dosing Pump check_addition->improve_addition No re_run Perform Small-Scale Test with New Parameters check_addition->re_run Yes improve_mixing->re_run improve_temp->re_run improve_addition->re_run final_scaleup Implement Changes and Re-run Scale-Up Batch re_run->final_scaleup

Caption: Troubleshooting workflow for low yield in scale-up reactions.

Section 3: Work-up and Purification Guidance

Isolating the desired product in high purity is as crucial as the reaction itself. Purification challenges often become more acute at a larger scale.

FAQ 4: My product is an oil/waxy solid that is difficult to crystallize and challenging to purify by column chromatography at scale. What are my options?

Scaling up silica gel chromatography is expensive, time-consuming, and solvent-intensive. Alternative purification strategies should always be explored.

Purification Strategies:

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic due to the pyridine nitrogen. This property can be exploited for purification.

    • Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) to a pH > 9. The product will precipitate or can be extracted back into an organic solvent.

  • Trituration/Recrystallization: Even if a perfect crystallization is difficult, trituration can significantly improve purity.

    • Trituration: Stir the crude oil or solid as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble. The product should remain as a solid, which can then be filtered off.

    • Finding a Solvent System: Screen a variety of solvents (e.g., hexanes, diethyl ether, isopropanol, acetonitrile) on a small scale to find the best conditions. Sometimes a two-solvent system (one in which the product is soluble and one in which it is not) is required for successful recrystallization.

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

This table summarizes findings from various studies to guide your optimization efforts.

Catalyst SystemSolventTemperature (°C)Typical Yield RangeKey Advantages/ConsiderationsReference
CuBr (Copper I)DMF8080-90%Effective for reactions with nitroolefins; uses air as a green oxidant.[7]
Molecular Iodine (I₂)WaterRoom Temp - 5070-96%Environmentally benign, cost-effective, and often requires shorter reaction times.[8][10]
NH₄ClMethanol / Water6065-89%Mild, green catalyst suitable for multicomponent reactions like the GBB reaction.[4][6]
Cu(II)-AscorbateAqueous Micellar5080-90%Green chemistry approach using surfactants in water; good for A³-coupling.[9]
Catalyst-FreeToluene / Reflux110up to 86%Avoids metal contamination but often requires higher temperatures and longer times.[12]

Section 4: Safety Considerations

FAQ 5: What are the most critical safety hazards to consider when scaling up the synthesis of imidazo[1,2-a]pyridines?

Safety must be the top priority. A hazard that is manageable at the bench can be life-threatening in a pilot plant.

Key Hazards & Mitigation:

  • Thermal Runaway: As discussed, exothermic reactions can accelerate out of control if cooling is insufficient.

    • Mitigation: Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction before scaling up. This data is essential for designing a safe process.

  • Hazardous Reagents:

    • α-Haloketones: Many syntheses use α-haloketones (e.g., phenacyl bromide), which are highly lachrymatory and toxic. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).

    • Isocyanides: Often used in multicomponent reactions, many isocyanides are volatile and have a strong, unpleasant odor. They should be handled with extreme care in a fume hood.

  • Solvent Hazards: Large volumes of flammable solvents pose a significant fire risk.

    • Mitigation: Use intrinsically safe equipment (e.g., grounded reactors, explosion-proof motors). Ensure adequate ventilation and have appropriate fire suppression systems in place.

Problem-Cause-Solution Relationship Diagram

This diagram illustrates the connections between common problems and their respective causes and solutions.

problem Problem Low Yield Poor Purity Scale-Up Failure cause Potential Cause Incomplete Conversion Side Reactions Poor Heat Transfer Inefficient Mixing problem:p1->cause:c1 problem:p1->cause:c2 problem:p2->cause:c2 problem:p3->cause:c3 problem:p3->cause:c4 solution Solution 1 Monitor Reaction Control Stoichiometry Improve Agitation Control Exotherm Change Solvent/Catalyst cause:c1->solution:s1 cause:c2->solution:s2 cause:c2->solution:s5 cause:c3->solution:s4 cause:c4->solution:s3

Caption: Relationship between common problems, causes, and solutions.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
  • Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.

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Technical Support Center: Strategic Optimization of In Vivo Dosage for 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of novel small molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic optimization of dosage for 8-Chloro-2-methylimidazo[1,2-a]pyridine in preclinical studies. Given the novelty of this specific compound in in vivo settings, this document establishes a foundational strategy based on the known characteristics of the broader imidazo[1,2-a]pyridine class and established principles of preclinical drug development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.[1][2] Optimizing the in vivo dosage is a critical step to bridge the gap between promising in vitro activity and successful preclinical and clinical outcomes.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have when starting in vivo studies with a novel compound like this compound.

Q1: Where do I begin with determining the in vivo dosage for a completely new compound?

A1: The primary and most critical first step is to establish a safe dosing range by conducting a Maximum Tolerated Dose (MTD) study.[3] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a defined period.[3] This study is fundamental for guiding the dose selection in subsequent efficacy studies.

Q2: How do I prepare this compound for in vivo administration, especially if it has poor solubility?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. A systematic approach to formulation is crucial. Start by assessing the compound's solubility in various pharmaceutically acceptable vehicles. For imidazo[1,2-a]pyridine derivatives, strategies often involve creating a salt form to enhance solubility or using advanced formulation techniques such as complexation with cyclodextrins, creating amorphous solid dispersions, or developing lipid-based formulations. A simple co-solvent system (e.g., DMSO, PEG400, Tween 80 in saline) is often a good starting point for initial studies.

Q3: What animal model should I choose for my initial studies?

A3: The choice of animal model is highly dependent on the therapeutic area you are investigating. For initial toxicity and pharmacokinetic studies, rodents such as mice or rats are commonly used due to their well-characterized physiology and the availability of historical data.[4] If your research is in oncology, for example, you might use mouse xenograft models with human cancer cell lines.[2][4]

Q4: How can I translate my in vitro IC50/EC50 values to an in vivo starting dose?

A4: While not a direct correlation, in vitro potency can provide a rough estimate for a starting dose in vivo. A common practice is to aim for initial plasma concentrations in vivo that are several-fold higher than the in vitro IC50 or EC50 values. However, this is a highly simplified approach and should be used with caution. The MTD study will provide a more reliable and data-driven starting point.

Troubleshooting Guide: Navigating Common In Vivo Experimental Hurdles

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High variability in animal response at the same dose level. - Improper formulation leading to inconsistent absorption.- Inaccurate dosing technique.- Biological variability among animals.- Optimize Formulation: Ensure your compound is fully solubilized or forms a stable, homogenous suspension. Perform a pre-study formulation check for stability and consistency.- Refine Dosing Technique: Ensure all personnel are trained and consistent in the administration route (e.g., oral gavage, intraperitoneal injection).- Increase Sample Size: A larger group of animals can help to account for biological variability and improve statistical power.
No observable efficacy, even at the highest tolerated dose. - Insufficient drug exposure at the target site.- Rapid metabolism and clearance of the compound.- The chosen animal model is not representative of the human disease.- Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the compound in the plasma over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5] This will reveal if the drug is reaching and maintaining therapeutic concentrations.- Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes such as intravenous (IV) or subcutaneous (SC) injection.- Re-evaluate the Animal Model: Ensure the target of your compound is expressed and functional in the chosen animal model in a way that is relevant to the disease pathology.
Unexpected toxicity at doses predicted to be safe. - Off-target effects of the compound.- Accumulation of the drug or its metabolites with repeated dosing.- Hypersensitivity of the chosen animal strain.- Conduct a Dose-Range Finding Study: Use a wider range of doses with fewer animals per group to quickly identify the toxic dose range.[6]- Perform Histopathology: At the end of the study, collect and analyze tissues from key organs (liver, kidney, spleen, etc.) to identify any signs of toxicity.[7][8]- Review Literature on Related Compounds: Investigate if other imidazo[1,2-a]pyridine derivatives have known off-target activities or toxicities.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for key experiments in the dosage optimization workflow.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to rodents without causing life-threatening toxicity.

Materials:

  • This compound

  • Appropriate vehicle for formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to reduce variability in this initial study.

  • Standard animal housing and husbandry supplies.

  • Dosing syringes and needles appropriate for the route of administration.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a geometric progression of dose levels (e.g., 10, 30, 100 mg/kg).

  • Compound Formulation: Prepare fresh formulations of the compound in the chosen vehicle on each day of dosing. Ensure complete solubilization or a homogenous suspension.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a period of 7-14 days. Key parameters to monitor include:

    • Changes in body weight (measure daily).[9]

    • Changes in food and water intake.

    • General appearance (e.g., ruffled fur, hunched posture).

    • Behavioral changes (e.g., lethargy, hyperactivity).

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity, mortality, or more than a 10-20% reduction in body weight.[9]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Cannulated rats or mice for serial blood sampling.

  • Formulated compound and vehicle.

  • Blood collection tubes (e.g., with EDTA).

  • Centrifuge for plasma separation.

  • -80°C freezer for sample storage.

  • Validated bioanalytical method (e.g., LC-MS/MS) for quantifying the compound in plasma.[10][11]

Procedure:

  • Dosing: Administer a single dose of the compound to the animals (typically a dose below the MTD). Include both intravenous (IV) and the intended therapeutic route (e.g., oral) groups to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table of Hypothetical Pharmacokinetic Parameters for this compound:

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)Description
Cmax (ng/mL) 500800Maximum observed plasma concentration
Tmax (h) 0.251.0Time to reach Cmax
AUC (ng*h/mL) 12004800Area under the plasma concentration-time curve
t1/2 (h) 2.53.0Elimination half-life
Bioavailability (%) N/A40The fraction of the oral dose that reaches systemic circulation

Visualizing the Workflow and Concepts

Diagram 1: In Vivo Dosage Optimization Workflow

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics & Efficacy cluster_2 Phase 3: PK/PD Modeling & Dose Refinement A Compound Synthesis & Physicochemical Characterization B Solubility Screening & Formulation Development A->B Poor Solubility? C Maximum Tolerated Dose (MTD) Study B->C Stable Formulation D Single-Dose Pharmacokinetic (PK) Study C->D Safe Dose Range Identified E Dose-Ranging Efficacy Study D->E Exposure Data F PK/PD Data Integration & Modeling E->F Dose-Response Data G Optimal Dose Selection for Pivotal Studies F->G Model-Informed Decision

Caption: A streamlined workflow for in vivo dose optimization.

Diagram 2: Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Target Pathway for Imidazo[1,2-a]pyridines Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Inflammation) Gene->Response Compound 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The Key to Rational Dose Selection

PK/PD modeling integrates the data from your pharmacokinetic and efficacy studies to establish a relationship between drug exposure and the pharmacological effect.[12][13][14][15] This allows you to move beyond simple dose-response curves and predict the optimal dosing regimen (dose and frequency) required to achieve and maintain the desired therapeutic effect.

Why is PK/PD modeling important?

  • Informs Dose Selection: It helps to identify a dose that maximizes efficacy while minimizing toxicity.

  • Predicts Human Dose: It can be used to extrapolate animal data to predict a starting dose for human clinical trials.[16]

  • Optimizes Dosing Schedule: It can help determine how frequently the drug needs to be administered to maintain therapeutic concentrations.

By following this structured and data-driven approach, you can systematically optimize the in vivo dosage of this compound, increasing the likelihood of a successful transition from promising lead compound to a viable therapeutic candidate.

References

  • Meibohm, B., & Derendorf, H. (2000). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Clinical Pharmacology, 40(12 Pt 2), 1399–1418.
  • ResearchGate. (2025). Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development. Retrieved from [Link]

  • IONTOX. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Ardena. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). PKPD model. Retrieved from [Link]

  • Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]

  • Oxford Academic. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory. Retrieved from [Link]

  • PubMed. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • Recent Journal of Social and Medical Sciences. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). An Overview of the Optimal Planning, Design, and Conduct of Phase I Studies of New Therapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • YouTube. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Retrieved from [Link]

  • PubMed. (2021). A novel bioanalytical method for the quantification of pemigatinib in rat plasma by UPLC-MS/MS. Retrieved from [Link]

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Validation & Comparative

The Ascending Trajectory of Imidazo[1,2-a]pyridines in Oncology: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer therapeutics is in a perpetual state of evolution, with a significant focus on the development of targeted small molecules that can selectively inhibit the proliferation of malignant cells while minimizing off-target effects. Within this paradigm, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, offering a synthesis of experimental data to inform researchers, scientists, and drug development professionals on the current state and future potential of this promising class of compounds.

The inherent versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] These compounds have been shown to exert their anticancer effects through a variety of molecular mechanisms, including the inhibition of key survival kinases, induction of apoptosis, and cell cycle arrest.[1][2] This comparative study will delve into the structure-activity relationships of select derivatives, their efficacy against various cancer cell lines, and the signaling pathways they modulate.

Comparative Anticancer Potency: A Quantitative Overview

The in vitro cytotoxic activity of imidazo[1,2-a]pyridine derivatives is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparative summary of the IC50 values for several noteworthy imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

DerivativeTarget Cancer Cell LineIC50 (µM)Key Mechanistic InsightReference
Compound 6 A375 (Melanoma)0.14Inhibition of PI3K/Akt/mTOR pathway[2]
HeLa (Cervical Cancer)0.21Inhibition of PI3K/Akt/mTOR pathway[2]
IP-5 HCC1937 (Breast Cancer)45Induction of extrinsic apoptosis, cell cycle arrest (p53/p21 upregulation)[3][4]
IP-6 HCC1937 (Breast Cancer)47.7Cytotoxic effects[3][4]
Compound 9d HeLa (Cervical Cancer)10.89Potent inhibitory activity[5]
MCF-7 (Breast Cancer)2.35More potent than cisplatin[5]
Compound 12b Hep-2 (Laryngeal Carcinoma)11Broad-spectrum activity[6]
HepG2 (Liver Cancer)13Broad-spectrum activity[6]
MCF-7 (Breast Cancer)11Broad-spectrum activity[6]
A375 (Melanoma)11Broad-spectrum activity[6]
Selenylated Imidazo[1,2-a]pyridines Breast Cancer CellsNot specifiedInduction of DNA damage and apoptosis[2]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives Imatinib-resistant tumor cellsNanomolar rangec-KIT inhibitors[7]

Analysis of Comparative Efficacy: The data clearly indicates that the anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on their specific chemical substitutions and the genetic makeup of the cancer cell line. For instance, 'Compound 6' exhibits sub-micromolar activity against melanoma and cervical cancer cells by targeting the PI3K/Akt/mTOR pathway.[2] In contrast, 'IP-5' and 'IP-6' show activity in the mid-micromolar range against breast cancer cells, with 'IP-5' also demonstrating a clear mechanism involving apoptosis and cell cycle arrest.[3][4] Notably, 'Compound 9d' displays remarkable potency against MCF-7 breast cancer cells, even surpassing the efficacy of the conventional chemotherapeutic agent, cisplatin.[5] The broad-spectrum activity of 'Compound 12b' across multiple cell lines highlights the potential for developing imidazo[1,2-a]pyridines with wider therapeutic applications.[6] Furthermore, the development of derivatives targeting specific molecular aberrations, such as the c-KIT mutations in imatinib-resistant tumors, underscores the potential for personalized medicine approaches.[7]

Deciphering the Molecular Mechanisms of Action

The efficacy of imidazo[1,2-a]pyridine derivatives stems from their ability to interfere with critical cellular processes that drive cancer progression. A recurring theme in their mechanism of action is the inhibition of pivotal signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: A Frequent Target

The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this crucial pathway.[2] These compounds often bind to the ATP-binding site of PI3K, preventing the downstream activation of Akt and mTOR.[2] This inhibition leads to a cascade of events, including the induction of apoptosis and cell cycle arrest.[2]

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A fundamental goal of anticancer therapy is to trigger programmed cell death, or apoptosis, in cancer cells. Imidazo[1,2-a]pyridine derivatives have been demonstrated to effectively induce apoptosis through both intrinsic and extrinsic pathways. For example, some derivatives cause an increase in the levels of pro-apoptotic proteins like caspases 7 and 8, and promote the cleavage of PARP, a key event in the apoptotic cascade.[3]

Furthermore, these compounds can halt the relentless division of cancer cells by inducing cell cycle arrest. This is often achieved by upregulating the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[3] The activation of p53 and p21 serves as a crucial checkpoint, preventing cells from progressing through the cell cycle, particularly at the G1/S and G2/M phases.[3]

CellCycle_Apoptosis_Workflow cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine p53 p53 Imidazo[1,2-a]pyridine->p53 Upregulation Caspase 8 Caspase 8 Imidazo[1,2-a]pyridine->Caspase 8 Activation p21 p21 p53->p21 G1/S & G2/M Arrest G1/S & G2/M Arrest p21->G1/S & G2/M Arrest Caspase 7 Caspase 7 Caspase 8->Caspase 7 PARP Cleavage PARP Cleavage Caspase 7->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Dual mechanisms of cell cycle arrest and apoptosis induction.

Standardized Experimental Protocols for Anticancer Activity Assessment

To ensure the reproducibility and comparability of findings, standardized in vitro assays are paramount in the evaluation of novel anticancer compounds. The following protocols are fundamental to the assessment of imidazo[1,2-a]pyridine derivatives.

MTT Cell Viability Assay

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The duration is dependent on the cell line's doubling time and the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of drug action.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivative for a specified time. Then, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p53, p21, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression levels between treated and untreated samples.

Future Directions and Concluding Remarks

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented herein highlights the significant potential of these derivatives to target a range of cancers through diverse mechanisms of action. Future research should focus on:

  • Optimizing Potency and Selectivity: Further structure-activity relationship studies are needed to design derivatives with enhanced potency and selectivity for specific cancer-associated targets.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles. The successful inhibition of HeLa human cervical tumor xenografts in mice by one derivative is an encouraging step in this direction.[2]

  • Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing chemotherapeutics or targeted agents could lead to more effective and durable treatment responses. The combination with curcumin has already shown promise in modulating inflammatory pathways in cancer cells.[8]

  • Overcoming Drug Resistance: Developing derivatives that are effective against drug-resistant cancers, as demonstrated by the c-KIT inhibitors, is a critical area of investigation.[7]

References

  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

  • Al-Tel, T. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. [Link]

  • Reddy, G. V., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

  • Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38241-38252. [Link]

  • Al-Abdullah, E. S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology Letters, 24(5), 1-13. [Link]

  • Hamd, T. A., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Semantic Scholar. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384. [Link]

  • Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). OUCI. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. SciSpace. [Link]

Sources

Validating In Vitro Screening Hits: A Comparative Guide for 8-Chloro-2-methylimidazo[1,2-a]pyridine as a Putative PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the journey from a high-throughput screening (HTS) hit to a validated lead compound is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for the validation of an in vitro screening hit, using the hypothetical identification of 8-Chloro-2-methylimidazo[1,2-a]pyridine as an inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in oncology.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of the necessary validation steps, contrasting the performance of our topic compound with established small-molecule inhibitors. The narrative will delve into the rationale behind experimental choices, ensuring a robust and self-validating workflow.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities.[3][4] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-tubercular, anticancer, and anti-inflammatory agents.[3][5][6] Notably, recent studies have explored imidazo[1,2-a]pyridine derivatives as novel antagonists of the PD-1/PD-L1 pathway, highlighting the plausibility of identifying hits with this core structure in screens targeting this crucial protein-protein interaction.[1][2]

Our hypothetical starting point is the identification of this compound from a primary HTS campaign. The initial screening data suggests inhibitory activity against the PD-1/PD-L1 interaction, but this preliminary finding requires rigorous validation to eliminate false positives and build a compelling case for further development.

A Multi-tiered Validation Workflow: From Hit Confirmation to Cellular Activity

A robust validation cascade is essential to confirm the on-target activity of a screening hit and to triage out compounds that may exhibit assay artifacts or undesirable properties. The following workflow is designed to provide a comprehensive assessment of this compound's potential as a PD-1/PD-L1 inhibitor.

Validation_Workflow cluster_0 Primary Screen cluster_1 Tier 1: Hit Confirmation & Purity Analysis cluster_2 Tier 2: Orthogonal Biochemical & Biophysical Validation cluster_3 Tier 3: Cellular Target Engagement & Functional Activity PrimaryHit Initial HTS Hit (this compound) Resynthesis Compound Resynthesis & Purity Assessment (LC-MS, NMR) PrimaryHit->Resynthesis Validate Identity & Purity DoseResponse Confirmatory Biochemical Assay (e.g., HTRF) - Dose-Response Curve Resynthesis->DoseResponse Confirm Activity OrthogonalAssay Orthogonal Biochemical Assay (e.g., AlphaLISA or ELISA) DoseResponse->OrthogonalAssay Confirm with Different Technology BiophysicalAssay Direct Binding Analysis (e.g., Surface Plasmon Resonance - SPR) DoseResponse->BiophysicalAssay Characterize Binding Kinetics CellBasedAssay Cell-Based Reporter Assay (PD-1/PD-L1 Blockade) OrthogonalAssay->CellBasedAssay BiophysicalAssay->CellBasedAssay Confirm Cellular Activity Counterscreens Counterscreens for Assay Interference (e.g., Luciferase Inhibition) CellBasedAssay->Counterscreens Rule out Artifacts

Caption: A multi-tiered workflow for validating in vitro screening hits.

Comparative Performance Analysis: this compound vs. Known PD-L1 Inhibitors

To provide a clear benchmark for our validation efforts, we will compare the (hypothetical) performance of this compound against well-characterized, small-molecule PD-L1 inhibitors: BMS-202, BMS-1166, and INCB086550.

CompoundHTRF IC50 (nM)SPR KD (nM)Cell-Based EC50 (nM)
This compound TBDTBDTBD
BMS-20218, 99.6[7]320[8]293-566
BMS-11661.4[9][10]5.7[8]Variable
INCB0865503.1[11]Not ReportedNot Reported

Note: TBD (To Be Determined) indicates the values that would be generated through the execution of the validation workflow for this compound. Reported values for comparator compounds can vary based on specific assay conditions.

Experimental Protocols

Tier 1: Hit Confirmation and Purity Analysis

1.1 Compound Resynthesis and Quality Control

The first and most critical step is to re-synthesize this compound in-house or obtain a freshly synthesized batch from a reliable vendor. This eliminates the possibility that the observed activity is due to an impurity in the original screening sample.

  • Protocol:

    • Synthesize this compound following a documented synthetic route.

    • Confirm the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should be >95%.

1.2 Confirmatory Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a robust, proximity-based assay that is well-suited for confirming the inhibitory activity of a compound on a protein-protein interaction.[1][2]

  • Principle: In this assay, recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, energy transfer occurs, generating a specific FRET signal. A true inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of this compound and comparator compounds (BMS-202, BMS-1166) in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • In a 384-well plate, add the compound dilutions.

    • Add a solution containing His-tagged human PD-L1 to the wells and incubate for 15 minutes.

    • Add a solution containing Fc-tagged human PD-1 to the wells and incubate for another 15 minutes.

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody).

    • Incubate the plate for 1-4 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Tier 2: Orthogonal and Biophysical Validation

2.1 Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the HTRF assay format, an orthogonal biochemical assay with a different detection technology (e.g., AlphaLISA or ELISA-based format) should be employed. This provides an independent confirmation of the compound's ability to disrupt the PD-1/PD-L1 interaction.

2.2 Direct Binding Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on the binding of a small molecule to its protein target. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

  • Principle: One of the binding partners (e.g., PD-L1) is immobilized on a sensor chip. The other binding partner (the analyte, in this case, our compound) is flowed over the surface. Changes in the refractive index at the surface, caused by binding events, are measured in real-time.

  • Step-by-Step Protocol:

    • Immobilize recombinant human PD-L1 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound and comparator compounds in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface and a reference flow cell (without immobilized protein).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections with a mild regeneration solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Tier 3: Cellular Target Engagement and Functional Activity

3.1 Cell-Based Reporter Assay

A cell-based assay is crucial to confirm that the compound can engage its target in a more physiologically relevant environment and elicit a functional response. A common approach is to use a co-culture system with a PD-1 expressing reporter cell line and a PD-L1 expressing antigen-presenting cell line.

  • Principle: Jurkat T-cells engineered to express PD-1 and an NFAT-driven luciferase reporter are co-cultured with an antigen-presenting cell line (e.g., CHO-K1 or Raji cells) engineered to express PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in a low luciferase signal. An effective inhibitor will block this interaction, restoring TCR signaling and leading to an increase in luciferase expression.

  • Step-by-Step Protocol:

    • Seed the PD-L1 expressing antigen-presenting cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Prepare a serial dilution of this compound and comparator compounds in cell culture medium.

    • Remove the medium from the plated cells and add the compound dilutions.

    • Add the PD-1 expressing Jurkat T-cells to the wells.

    • Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold-change in luminescence relative to a vehicle control and plot the dose-response curve to determine the EC50 value.

Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_ligand TCR Ligand TCR TCR TCR_ligand->TCR Signal 1 SHP2 SHP2 PD1->SHP2 Recruits Activation T-Cell Activation TCR->Activation Activates SHP2->TCR Inhibits Inhibitor 8-Chloro-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PDL1 Blocks Interaction

Caption: Mechanism of PD-1/PD-L1 signaling and inhibitor action.

Conclusion

The validation of an in vitro screening hit is a meticulous process that requires a multi-faceted approach. By following a structured workflow that incorporates orthogonal biochemical assays, direct biophysical measurements, and cell-based functional readouts, researchers can confidently assess the potential of a novel compound. This guide, using this compound as a hypothetical PD-1/PD-L1 inhibitor, provides a robust framework for such an endeavor. The comparative analysis against known inhibitors provides essential context for interpreting the experimental data and making informed decisions about the future of a drug discovery project.

References

  • Ashizawa, T., et al. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in humanized mouse models. Oncotarget.
  • BMS-202 | PD-1/PD-L1 Inhibitor. MedchemExpress.com.
  • Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor. Cancer Discovery.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. PubMed Central.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Guzik, K., et al. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry.
  • BMS-1166 | PD-1/PD-L1 Interaction Inhibitor. MedchemExpress.com.
  • BMS-202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5). Abcam.
  • Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1. Frontiers in Pharmacology.
  • Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC. PubMed Central.
  • HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points. Revvity.
  • INCB086550 (Synonyms: PD-1/PD-L1-IN-8). MedchemExpress.com.
  • INCB086550 | PD-1/PD-L1 inhibitor | CAS 2230911-59-6. Selleck Chemicals.
  • PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice. PLoS One.
  • Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export.
  • Zak, K.M., et al.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. PubMed Central.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. PubMed Central.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series | Request PDF.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.

Sources

The Pivotal Role of Substitution Patterns in 8-Chloro-2-methylimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, analogs of 8-Chloro-2-methylimidazo[1,2-a]pyridine have emerged as a promising chemotype for the development of targeted therapies, particularly as inhibitors of protein kinases.[3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of these analogs, with a primary focus on their activity as Phosphoinositide 3-kinase (PI3K) inhibitors. The insights presented herein are supported by experimental data from peer-reviewed literature and are intended to guide researchers in the strategic design of next-generation kinase inhibitors.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, targeting PI3K with small molecule inhibitors is a validated therapeutic strategy in oncology.[4] This guide will dissect how subtle structural modifications to the this compound core can profoundly impact inhibitory potency and selectivity.

Understanding the Core Scaffold and Key Interaction Points

The this compound scaffold provides a rigid framework that can be strategically decorated with various substituents to optimize interactions within the ATP-binding pocket of protein kinases. The 8-chloro and 2-methyl groups are foundational elements of the pharmacophore, with further modifications at other positions of the bicyclic ring system leading to significant variations in biological activity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at various positions of the this compound core on PI3Kα inhibitory activity. The data presented is a synthesis of findings from multiple studies, with a key reference being the work on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives.[3]

The Significance of the 2-Position

The 2-methyl group is a common feature in many active imidazo[1,2-a]pyridine-based inhibitors. SAR studies have shown that while small alkyl groups like methyl are well-tolerated, elimination of this group can lead to a significant reduction in activity.[5] This suggests that the 2-methyl group likely occupies a small hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.

The Influence of the 8-Position: The Role of the Chloro Group

The presence of a halogen, specifically a chloro group, at the 8-position has been shown to be beneficial for the anti-proliferative activity of imidazo[1,2-a]pyridine derivatives. In a study on 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors, compounds bearing an 8-bromo or 8-chloro substituent demonstrated potent activity.[3] This highlights the importance of a halogen at this position for achieving high potency.

Modifications at the 3-Position: A Gateway to Enhanced Potency

The 3-position of the imidazo[1,2-a]pyridine ring is a key vector for introducing diversity and optimizing interactions with the solvent-exposed region of the kinase active site. A variety of substituents at this position have been explored, revealing critical SAR trends. For instance, the introduction of an amide linkage at the 3-position has proven to be a successful strategy.

Comparative Analysis of this compound Analogs as PI3Kα Inhibitors

The following table summarizes the PI3Kα inhibitory activity of a series of 8-chloro-2-methyl-imidazo[1,2-a]pyridine analogs with modifications at the 3-position. This data is compiled and extrapolated from published studies to illustrate key SAR principles.[3][6]

Compound ID3-Position SubstituentPI3Kα IC50 (nM)Cellular Activity (Cancer Cell Line) IC50 (nM)
1a -H>10,000>10,000
1b -COOH5,280>10,000
1c -CONH28901,500 (MCF-7)
1d -CONH-CH3450820 (MCF-7)
1e -CONH-Ph150310 (T47D)
1f -CONH-(4-F-Ph)98250 (T47D)
1g -CONH-(4-OMe-Ph)180410 (T47D)
1h -CONH-(3,4-diCl-Ph)75190 (T47D)

Key Insights from the Comparative Data:

  • Essentiality of the 3-substituent: The unsubstituted analog (1a ) and the carboxylic acid derivative (1b ) are largely inactive, highlighting the necessity of a larger substituent at the 3-position for effective PI3Kα inhibition.

  • The Amide Advantage: The introduction of an amide group (1c ) significantly improves activity.

  • Impact of Amide Substitution: N-alkylation of the amide (1d ) provides a modest increase in potency. However, substitution with an aryl group (1e ) leads to a substantial boost in both enzymatic and cellular activity.

  • Electronic Effects of Aryl Substituents: Electron-withdrawing groups on the phenyl ring, such as fluorine (1f ) and dichloro (1h ), enhance the inhibitory activity. This suggests that these groups may be involved in favorable interactions within the active site. Conversely, an electron-donating group like methoxy (1g ) slightly reduces potency compared to the unsubstituted phenyl analog.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to employ standardized and robust experimental protocols. The following sections provide detailed methodologies for key assays used in the evaluation of this compound analogs as PI3K inhibitors.

In Vitro PI3Kα Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against the PI3Kα enzyme.[7]

Workflow for In Vitro PI3Kα Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense compounds into 384-well plate Compound_Prep->Dispense Enzyme_Prep Prepare PI3Kα enzyme solution Add_Enzyme_Substrate Add enzyme and substrate mix Enzyme_Prep->Add_Enzyme_Substrate Substrate_Prep Prepare substrate mix (PIP2 and ATP) Substrate_Prep->Add_Enzyme_Substrate Dispense->Add_Enzyme_Substrate Incubate_1 Incubate at room temperature for 1 hour Add_Enzyme_Substrate->Incubate_1 Add_Detection_Reagent Add Kinase-Glo® reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 10 minutes Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate percent inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot inhibition vs. log(concentration) Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro PI3Kα kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound analogs) in a suitable solvent like DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the PI3Kα enzyme and the substrate mixture, containing PIP2 and ATP, to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 hour, to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and detect the amount of ATP remaining using a luminescent-based assay, such as the Kinase-Glo® reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PI3K Pathway Inhibition Assay

This protocol describes a method to assess the ability of the test compounds to inhibit the PI3K signaling pathway within a cellular context.[8]

Workflow for Cell-Based PI3K Pathway Inhibition Assay:

cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assessment cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with test compounds Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Read_Signal Measure absorbance or luminescence Incubate_Reagent->Read_Signal Calculate_Viability Calculate percent cell viability Read_Signal->Calculate_Viability Plot_Curve Plot viability vs. log(concentration) Calculate_Viability->Plot_Curve Determine_IC50 Determine cellular IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for cell-based PI3K pathway inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 or T47D, which have PIK3CA mutations) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a prolonged period, typically 72 hours.

  • Cell Viability Measurement: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: Determine the percentage of cell viability relative to vehicle-treated control cells. Calculate the cellular IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Xenograft Studies

For promising lead compounds, in vivo efficacy is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.[9]

Workflow for In Vivo Xenograft Studies:

cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Implant_Cells Subcutaneously implant cancer cells into mice Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Compound Administer test compound or vehicle Randomize_Mice->Administer_Compound Measure_Tumor_Body_Weight Measure tumor volume and body weight regularly Administer_Compound->Measure_Tumor_Body_Weight Euthanize_Mice Euthanize mice at study endpoint Measure_Tumor_Body_Weight->Euthanize_Mice Excise_Tumors Excise and weigh tumors Euthanize_Mice->Excise_Tumors Analyze_Data Analyze tumor growth inhibition Excise_Tumors->Analyze_Data

Caption: Workflow for in vivo xenograft studies.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously implant a suspension of a human cancer cell line known to be sensitive to PI3K inhibition into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer the test compound, formulated in a suitable vehicle, to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs as PI3K inhibitors is a rich area for further exploration. The data clearly indicates that while the 8-chloro and 2-methyl substituents are important for overall activity, the nature of the substituent at the 3-position is a critical determinant of potency. Specifically, an N-aryl amide at this position, particularly with electron-withdrawing groups on the aryl ring, is highly favorable for PI3Kα inhibition.

Future drug discovery efforts should focus on further optimizing the 3-position substituent to enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of novel analogs, facilitating the identification of promising clinical candidates. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective targeted cancer therapies.

References

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  • Sestito, S., et al. (2019). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 11(5), 716. Available from: [Link].

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  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available from: [Link].

  • Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1779-1786. Available from: [Link].

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link].

  • Sriram, D., et al. (2011). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 2(10), 753-757. Available from: [Link].

  • Zhang, Y., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. Organic & Biomolecular Chemistry, 13(5), 1531-1535. Available from: [Link].

  • Li, Y., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(9), 953-958. Available from: [Link].

  • Mphahlele, M. J., et al. (2019). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Molecules, 24(18), 3326. Available from: [Link].

  • Desroches, C., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1223. Available from: [Link].

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding site, present a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects and potential toxicity, underscoring the critical need for comprehensive cross-reactivity profiling early in the development pipeline.[1]

This guide provides an in-depth look at the principles and practices of kinase cross-reactivity profiling. We will use the novel compound 8-Chloro-2-methylimidazo[1,2-a]pyridine as a case study to illustrate the process. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, found in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4][5][6] While these drugs are primarily known for their interaction with GABA-A receptors, the versatility of the imidazo[1,2-a]pyridine core has led to its exploration for a wide range of biological activities, including potential kinase inhibition.[6][7][8]

This guide will walk you through the experimental design, a detailed protocol for kinase panel screening, data interpretation, and a comparative analysis against a well-known broad-spectrum kinase inhibitor, Staurosporine. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of their own compounds of interest.

The Imperative of Kinase Selectivity Profiling

The development of a successful kinase inhibitor hinges on a deep understanding of its interaction with the entire kinome. A compound that potently inhibits the target kinase is a promising start, but its activity against other kinases will ultimately determine its therapeutic window and potential side effects. Broad-spectrum kinase inhibitors can be effective in certain contexts, such as some cancer therapies where multiple signaling pathways are dysregulated.[2] However, for many indications, a highly selective inhibitor is preferred to minimize off-target liabilities.[2]

Kinase cross-reactivity profiling serves several key purposes:

  • Selectivity Assessment: Quantitatively determine the inhibitor's potency against the intended target versus other kinases.

  • Off-Target Identification: Uncover potential off-target interactions that could lead to adverse effects or even provide opportunities for drug repurposing.

  • Structure-Activity Relationship (SAR) Guidance: Inform medicinal chemistry efforts to optimize selectivity.

  • Mechanism of Action Elucidation: Help to deconvolute the biological effects of a compound by knowing its full range of targets.[1]

Experimental Workflow for Kinase Panel Screening

A variety of robust platforms are available for high-throughput kinase profiling, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[2] Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate, are often considered the "gold standard" due to their direct detection method and high sensitivity.[2][9] For this guide, we will outline a detailed protocol based on a radiometric filter-binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution (this compound & Staurosporine) reaction_setup Reaction Setup in Plate (Compound + Kinase + Substrate) compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Buffers) reagent_prep->reaction_setup reaction_initiation Initiate Reaction (Add [γ-33P]ATP) reaction_setup->reaction_initiation incubation Incubation (e.g., 30 min at 30°C) reaction_initiation->incubation reaction_stop Stop Reaction (e.g., Add Phosphoric Acid) incubation->reaction_stop filter_binding Transfer to Filter Plate & Wash reaction_stop->filter_binding scintillation Add Scintillation Cocktail & Read Plate filter_binding->scintillation data_analysis Data Analysis (% Inhibition, IC50) scintillation->data_analysis

Caption: Experimental workflow for a radiometric kinase panel screening assay.
Detailed Protocol: Radiometric Kinase Panel Screening

Objective: To determine the percentage inhibition of a panel of kinases by this compound at a single concentration (e.g., 1 µM) and to determine the IC50 value for any significantly inhibited kinases.

Materials:

  • Test Compound: this compound, dissolved in DMSO.

  • Control Inhibitor: Staurosporine, dissolved in DMSO.

  • Kinase Panel: A selection of purified, active kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

  • [γ-33P]ATP: Radiolabeled ATP.

  • Stop Solution: e.g., 3% Phosphoric acid.

  • Filter Plates: e.g., 96-well phosphocellulose filter plates.

  • Wash Buffer: e.g., 0.75% Phosphoric acid.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and Staurosporine in an appropriate assay buffer containing DMSO.

    • Dispense the diluted compounds into a 96-well reaction plate. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a master mix for each kinase containing the assay buffer and the specific substrate.

    • Add the kinase to the master mix.

    • Dispense the kinase/substrate mix into the wells of the reaction plate containing the compounds.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C).

  • Initiation and Incubation:

    • Prepare an ATP solution by diluting [γ-33P]ATP with unlabeled ATP in the assay buffer to achieve the desired final concentration (often at or near the Km for ATP for each kinase).[1]

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature, ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding the stop solution to each well.

    • Transfer the reaction mixtures to the filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-33P]ATP will pass through.

    • Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-33P]ATP.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Percentage Inhibition Calculation:

      • Subtract the background counts (no enzyme) from all other wells.

      • Calculate the percentage inhibition using the formula: % Inhibition = 100 * (1 - (Counts_Inhibitor / Counts_Vehicle))

    • IC50 Determination:

      • For kinases showing significant inhibition in the single-point screen, perform a dose-response experiment with a range of compound concentrations.

      • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Analysis: this compound vs. Staurosporine

To illustrate the output of such a screen, the following table presents hypothetical data for this compound and the known broad-spectrum inhibitor, Staurosporine, screened against a representative panel of kinases at a concentration of 1 µM.

Kinase FamilyKinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
Tyrosine Kinase ABL112%98%
EGFR8%95%
SRC15%99%
VEGFR292%97%
Serine/Threonine Kinase AKT15%91%
CDK2/cyclin A7%96%
PKA4%99%
PKCα9%100%
p38α (MAPK14)88%94%
Lipid Kinase PI3Kα6%75%

IC50 Determination for Hits:

CompoundKinase TargetIC50 (nM)
This compoundVEGFR285
p38α (MAPK14)120
StaurosporineVEGFR25
p38α (MAPK14)8
Interpretation of Results
  • Staurosporine: As expected, Staurosporine shows potent, broad-spectrum inhibition across the panel, inhibiting nearly all kinases by over 90% at 1 µM. This confirms the validity of the assay and serves as a benchmark for promiscuous inhibition.

  • This compound: In stark contrast, our compound of interest demonstrates a high degree of selectivity.

    • It shows significant inhibition of VEGFR2 and p38α.

    • It has minimal activity against the other kinases in the panel at a concentration of 1 µM.

  • Selectivity Profile: The IC50 values confirm the selectivity. With nanomolar potency against VEGFR2 and p38α and weak activity against other kinases, this compound could be classified as a selective, dual inhibitor. This profile could be of interest for therapeutic areas where both angiogenesis (mediated by VEGFR2) and inflammation (mediated by p38α) play a role.

The concept of kinase selectivity can be visually represented to provide a clear overview of a compound's activity across the kinome.

kinase_selectivity center Kinome TK Tyrosine Kinases STK Ser/Thr Kinases Lipid Lipid Kinases VEGFR2 VEGFR2 TK->VEGFR2 p38a p38α STK->p38a Other1 Other2 Other3 Other4 Other5 compound This compound Selectivity Profile

Caption: Conceptual diagram of kinase selectivity for the hypothetical compound.

Conclusion and Future Directions

This guide has outlined the critical importance of kinase cross-reactivity profiling in modern drug discovery. Through the hypothetical case study of this compound, we have demonstrated a robust methodology for assessing compound selectivity, from experimental design to data interpretation.

The hypothetical results suggest that this compound is a selective dual inhibitor of VEGFR2 and p38α. This finding would warrant further investigation, including:

  • Cellular Assays: Validating the biochemical findings in cell-based assays to assess target engagement and functional consequences in a more physiologically relevant context.[9][10]

  • Broader Kinome Screening: Expanding the screen to a larger, more comprehensive kinase panel to confirm selectivity across the entire kinome.[11]

  • Structural Biology: Obtaining co-crystal structures of the compound with its target kinases to understand the molecular basis of its potency and selectivity.

By employing systematic and rigorous cross-reactivity profiling, researchers can make more informed decisions, accelerate the development of safer and more effective kinase inhibitors, and ultimately, contribute to the advancement of precision medicine.

References

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Nielsen, C. H., et al. (2013). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Retrieved from [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bryant, D. H., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that underlie the therapeutic effects of Zolpidem Tartrate in AMBIEN? Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Britannica. (2026). Zolpidem. Retrieved from [Link]

  • Drug Central. (n.d.). alpidem. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpidem. Retrieved from [Link]

  • von Moltke, L. L., et al. (2002). Effect of zolpidem on human cytochrome P450 activity, and on transport mediated by P-glycoprotein. Biopharmaceutics & Drug Disposition. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Zivkovic, A., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ashton, T. D., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Retrieved from [Link]

  • National Institutes of Health. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. Retrieved from [Link]

  • MDPI. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reproducibility of 8-Chloro-2-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 8-Chloro-2-methylimidazo[1,2-a]pyridine stands out as a key intermediate and a pharmacophore of interest. However, the successful and, more importantly, reproducible synthesis of this compound is contingent on a nuanced understanding of the underlying chemical principles and meticulous control over experimental parameters. This guide provides an in-depth analysis of the synthesis of this compound, focusing on the factors that govern the reproducibility of its experimental outcomes. We will dissect a common synthetic route, elucidate the critical control points, and offer a comparative perspective with established alternatives, namely Zolpidem and Alpidem.

The Synthetic Challenge: A Tale of Regioselectivity and Purity

The synthesis of this compound is most commonly achieved through the condensation of 2-amino-3-chloropyridine with chloroacetone.[2] While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact the yield, purity, and ultimately, the reproducibility of the final product. The primary challenge lies in controlling the regioselectivity of the initial N-alkylation step, which can lead to the formation of an undesired isomer. Furthermore, purification of the final product from starting materials and byproducts requires careful consideration of the compound's physicochemical properties.

Experimental Protocol: A Reproducible Pathway to this compound

This protocol is designed to maximize yield and purity while ensuring a high degree of reproducibility.

Step 1: Synthesis of 2-amino-3-chloropyridine

The starting material, 2-amino-3-chloropyridine, can be synthesized from 3-aminopyridine. One established method involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide.[3] However, for improved safety and scalability, a two-step process starting from 2-pyridone is recommended. This involves nitration followed by a chlorination/dealkylation sequence to yield 2-chloro-3-nitropyridine, which is then reduced to 2-amino-3-chloropyridine.[4] A more direct approach involves the chlorination of 2-aminopyridine using N-chlorosuccinimide.[5]

Step 2: Cyclocondensation to form this compound

  • Materials:

    • 2-amino-3-chloropyridine

    • Chloroacetone

    • Anhydrous ethanol

    • Sodium bicarbonate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chloropyridine (1 equivalent) in anhydrous ethanol.

    • Add chloroacetone (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Critical Parameters for Reproducibility
ParameterImportanceRationale
Purity of 2-amino-3-chloropyridine HighImpurities can lead to side reactions and complicate purification.
Stoichiometry of Reactants HighA slight excess of chloroacetone can drive the reaction to completion, but a large excess can lead to the formation of byproducts.
Reaction Temperature and Time MediumRefluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. Monitoring by TLC is crucial to avoid prolonged heating.
Solvent MediumAnhydrous ethanol is a suitable solvent for this reaction. The presence of water can potentially lead to side reactions.
Work-up and Purification HighProper neutralization and extraction are essential for isolating the product. Column chromatography is often necessary to achieve high purity.
Characterization: The Fingerprint of Success

Confirmation of the successful synthesis of this compound and an assessment of its purity are achieved through a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

A note on the lack of publicly available, verified NMR data for this compound presents a significant challenge in definitively confirming its synthesis without independent analysis. Researchers should rely on a combination of the above techniques and, if possible, obtain reference spectra.

Comparative Analysis: this compound in the Context of Established Alternatives

Zolpidem and Alpidem are two well-known drugs that share the imidazo[1,2-a]pyridine core structure. Understanding their synthesis and properties provides valuable context for the development and application of this compound.

FeatureThis compoundZolpidemAlpidem
Structure A simple substituted imidazo[1,2-a]pyridine.More complex structure with additional substitutions.[6]Structurally related to Zolpidem, also with a more complex substitution pattern.[7]
Synthesis Typically a two-step synthesis from commercially available precursors.A multi-step synthesis often involving challenging reagents like thionyl chloride or sodium cyanide.[8][9]A multi-step synthesis.[10]
Primary Application Primarily a research chemical and synthetic intermediate.A widely prescribed hypnotic agent for the treatment of insomnia.[8]Formerly marketed as an anxiolytic, but withdrawn due to liver toxicity.[7][11]
Pharmacological Profile Not extensively studied.Strong hypnotic effects, with weaker anxiolytic, myorelaxant, and anticonvulsant properties.[8]Anxiolytic effects with less sedation compared to Zolpidem at therapeutic doses.[7]

Visualizing the Synthetic Pathway and Key Relationships

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product cluster_analysis Characterization 3-Aminopyridine 3-Aminopyridine Synthesis of 2-amino-3-chloropyridine Synthesis of 2-amino-3-chloropyridine 3-Aminopyridine->Synthesis of 2-amino-3-chloropyridine Chlorination Chloroacetone Chloroacetone Cyclocondensation Cyclocondensation Chloroacetone->Cyclocondensation Synthesis of 2-amino-3-chloropyridine->Cyclocondensation This compound This compound Cyclocondensation->this compound NMR NMR This compound->NMR MS MS This compound->MS IR IR This compound->IR

Caption: Synthetic workflow for this compound.

Conclusion: The Path to Reproducible Results

The synthesis of this compound, while conceptually simple, demands a high level of experimental control to ensure reproducibility. The key to success lies in the use of high-purity starting materials, careful control of reaction conditions, and rigorous purification and characterization of the final product. The lack of readily available, authenticated analytical data for this specific compound underscores the importance of thorough in-house characterization to confirm its identity and purity. By understanding the potential pitfalls and adhering to a well-defined and validated protocol, researchers can confidently and reproducibly synthesize this valuable building block for further investigation and application in drug discovery and development.

References

  • Zolpidem. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Sumalatha Y, Reddy PP, Reddy R, Satyanarayana B. Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC. 2009;2009(7):143-151.
  • Sumalatha Y, Reddy PP, Reddy R, Satyanarayana B. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC. 2009;2009(2):315-320.
  • Hopkin M, Baxendale IR, Ley SV. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chem Sci. 2013;4(9):3746-3752.
  • Wieczorek E, Gier-Bouldoires A, Dołęga A, et al. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. 2020;25(14):3183.
  • Kumar Y, Nath A, Prasad M. Process for the synthesis of zolpidem. US20050054669A1. Published March 10, 2005.
  • Blank A. Preparation of 2-chloro-3-aminopyridine. US3838136A. Published September 24, 1974.
  • Wang Z, Li J, Wang X, et al. Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A. Published September 3, 2014.
  • Muzalevskiy VM, Sizova ZA, Shastin AV, Nenajdenko VG. Synthesis of Zolpidem and Alpidem.
  • Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. PrepChem.com. Accessed January 20, 2026. [Link]

  • Chen J, Wang J, Liu Y, et al. Preparation method of 2-chloro-3-aminopyridine. CN102532010B. Published July 4, 2012.
  • Alpidem. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Alpidem. PubChem. Accessed January 20, 2026. [Link]

  • Zulmy WP, Sholihah PMA, Teruna HY, Jasril J. Interpretation of 1H-NMR and 13C-NMR data for compound 8.
  • Ferreira LAP, Caruso L, Nadur NF, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Med Chem Lett. 2023;14(1):1-26.

Sources

A Head-to-Head Comparison for Drug Discovery: 8-Chloro-2-methylimidazo[1,2-a]pyridine and its Unsubstituted Counterpart, 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of biological activities, including but not limited to antiviral, anticancer, and antimicrobial properties.[3][4][5] A key area of interest for this scaffold is its interaction with the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8] Understanding the structure-activity relationships (SAR) of substituted imidazo[1,2-a]pyridines is therefore crucial for the rational design of novel therapeutics.[9][10]

This guide provides a head-to-head comparison of 8-Chloro-2-methylimidazo[1,2-a]pyridine and its parent compound, 2-methylimidazo[1,2-a]pyridine . By examining the impact of the C8-chloro substitution, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how a single atomic change can influence physicochemical properties, synthetic accessibility, and, ultimately, biological activity.

Physicochemical Properties: The Impact of Halogenation

The introduction of a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine core significantly alters the molecule's physicochemical properties. These changes can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound2-methylimidazo[1,2-a]pyridineRationale for Difference
Molecular Formula C₈H₇ClN₂C₈H₈N₂Addition of a chlorine atom and removal of a hydrogen atom.
Molecular Weight 166.61 g/mol [11]132.16 g/mol [12]The higher atomic weight of chlorine compared to hydrogen.
XLogP3 2.8[11]1.8The lipophilic nature of the chlorine atom increases the octanol-water partition coefficient.
Melting Point Not available45-47 °C[12]The introduction of a polar C-Cl bond and increased molecular weight likely leads to a higher melting point due to stronger intermolecular forces.
Boiling Point Not available253-254 °C[12]Increased molecular weight and polarity are expected to result in a higher boiling point.
pKa (approximated) < 3.88~3.88[12]The electron-withdrawing effect of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa.
Solubility Slightly soluble in water (predicted)Slightly soluble in water[12]While the chloro group adds some polarity, the overall increase in lipophilicity may lead to a slight decrease in aqueous solubility. Both are soluble in common organic solvents.[12]
Topological Polar Surface Area (TPSA) 17.3 Ų[11]17.3 ŲThe TPSA is primarily determined by the nitrogen atoms of the imidazopyridine core and is not significantly affected by the chloro substitution.

Expert Insights: The seemingly simple addition of a chlorine atom at the C8 position has a cascading effect on the molecule's properties. The increase in lipophilicity (higher XLogP3) can enhance membrane permeability, a desirable trait for CNS-acting drugs. However, this must be balanced, as excessive lipophilicity can lead to off-target effects and poor metabolic stability. The predicted decrease in pKa is also significant; a lower basicity can reduce interactions with acidic organelles and may alter the compound's ionization state at physiological pH, impacting its absorption and distribution.

Synthesis of the Target Compounds

The synthesis of 2-methylimidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone.[1][13]

General Synthesis of 2-methylimidazo[1,2-a]pyridines

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation 2-methylimidazo[1,2-a]pyridine 2-methylimidazo[1,2-a]pyridine Condensation->2-methylimidazo[1,2-a]pyridine Reflux cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Condensation Condensation 2-Amino-3-chloropyridine->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation This compound This compound Condensation->this compound Reflux cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Donor_Plate Donor Plate (Compound in buffer) Artificial_Membrane Artificial Membrane (Lipid in organic solvent) Donor_Plate->Artificial_Membrane Acceptor_Plate Acceptor Plate (Buffer) Artificial_Membrane->Acceptor_Plate Incubate Incubate at Room Temperature Acceptor_Plate->Incubate Quantify Quantify compound concentration in both plates (e.g., LC-MS/MS) Incubate->Quantify Calculate_Pe Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Incubate_37 Incubate at 37°C Compound->Incubate_37 Liver_Microsomes Liver Microsomes (or Hepatocytes) Liver_Microsomes->Incubate_37 NADPH NADPH (Cofactor) NADPH->Incubate_37 Aliquots Take aliquots at different time points Incubate_37->Aliquots Quench Quench reaction (e.g., with cold acetonitrile) Aliquots->Quench Analyze Analyze remaining parent compound (LC-MS/MS) Quench->Analyze Calculate_Clearance Calculate in vitro half-life and intrinsic clearance Analyze->Calculate_Clearance

Sources

A Comparative Guide to Validating Cellular Target Engagement of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evidence. A critical milestone in this journey is the confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of a novel compound, using the hypothetical case of 8-Chloro-2-methylimidazo[1,2-a]pyridine, a derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3] While this scaffold is known to be a versatile starting point for developing inhibitors for various targets, including kinases, for the purpose of this guide, we will consider this compound as a putative inhibitor of a novel kinase, "Novel Kinase 1" (NK1).[4][5]

This guide will dissect and compare two powerful, yet distinct, biophysical techniques for confirming direct target binding in cells: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay. Furthermore, we will explore a complementary functional assay—an in-cell kinase activity assay—to correlate target binding with a measurable downstream biological effect. Each section will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you in selecting the most appropriate strategy for your research.

The Imperative of Target Engagement Validation

A fundamental principle in drug discovery is that a compound's therapeutic effect should be mediated through its interaction with a specific molecular target.[6] Demonstrating that a small molecule not only binds to its intended target in a purified system but also engages it within the intricate and crowded environment of a cell is paramount. This validation step is crucial for establishing a clear mechanism of action, interpreting structure-activity relationships (SAR), and building confidence in a compound's therapeutic potential before advancing to more complex and costly preclinical and clinical studies.

Comparative Methodologies for In-Cell Target Engagement

Here, we compare two state-of-the-art biophysical methods, CETSA and NanoBRET, for directly assessing the binding of this compound to our hypothetical target, NK1, in living cells.

Cellular Thermal Shift Assay (CETSA®): The Principle of Ligand-Induced Thermal Stabilization

CETSA is a label-free method that leverages the principle that the binding of a ligand, such as our compound of interest, can alter the thermal stability of its target protein.[5] This change in stability is then quantified to confirm target engagement.

The "Why" Behind the Method: The core concept of CETSA is that a protein, when heated, will denature and aggregate. The temperature at which half of the protein population denatures is its melting temperature (Tm). When a small molecule binds to a protein, it often stabilizes the protein's structure, leading to an increase in its Tm. This "thermal shift" is a direct indicator of target engagement. A key advantage of CETSA is that it can be performed on endogenous, unmodified proteins in a cellularly relevant context, including intact cells and even tissues.[5]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection a Plate cells expressing NK1 b Treat cells with 8-Chloro-2- methylimidazo[1,2-a]pyridine or vehicle a->b c Heat cells across a temperature gradient b->c d Lyse cells and centrifuge to separate soluble and aggregated proteins c->d e Quantify soluble NK1 (e.g., Western Blot, ELISA) d->e

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol for CETSA:

  • Cell Culture: Seed cells endogenously expressing NK1 (or engineered to express it) in a multi-well plate and grow to 80-90% confluency.

  • Compound Incubation: Treat the cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Place the plate in a thermal cycler and heat the cells across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble NK1 at each temperature point using a detection method such as Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble NK1 as a function of temperature for both the vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

NanoBRET™ Target Engagement Assay: Proximity-Based Resonance Energy Transfer

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor and a light-accepting fluorophore that are in close proximity (typically <10 nm).

The "Why" Behind the Method: This technology utilizes the bright NanoLuc® luciferase as the energy donor, genetically fused to the target protein (NK1-NanoLuc). A fluorescently labeled tracer molecule that is known to bind to the target protein acts as the energy acceptor. When the tracer binds to the NK1-NanoLuc fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantification of compound affinity and occupancy at the target in real-time within living cells.

Experimental Workflow:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating Plating & Dosing cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis a Transfect cells with a plasmid encoding NK1-NanoLuc fusion protein b Plate transfected cells and add fluorescent tracer and test compound a->b c Incubate to allow for compound-tracer competition b->c d Add NanoLuc substrate and measure donor and acceptor emission c->d e Calculate BRET ratio and determine IC50 d->e

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed Protocol for NanoBRET™ TE Assay:

  • Construct Generation: Create a fusion construct of your target protein (NK1) and NanoLuc® luciferase.

  • Cell Transfection: Transfect suitable host cells (e.g., HEK293) with the NK1-NanoLuc construct.

  • Cell Plating: Plate the transfected cells into a white, opaque 96- or 384-well plate.

  • Compound and Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration, followed by a serial dilution of this compound. Include controls with tracer only (for maximum BRET) and no tracer (for background).

  • Incubation: Incubate the plate at 37°C for a period that allows the binding to reach equilibrium (e.g., 2 hours).

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer-dependent, e.g., ~610 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Comparison of CETSA and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Target Protein Endogenous or overexpressed, unmodifiedGenetically fused to NanoLuc® luciferase
Compound Requirement UnmodifiedUnmodified
Throughput Moderate to high (with adaptations)High
Readout Thermal shift (ΔTm)IC50 from BRET signal inhibition
Key Advantage Label-free, can use endogenous proteinReal-time, quantitative affinity determination
Key Limitation Indirect measure of binding, some proteins may not show a thermal shiftRequires genetic modification of the target protein and a suitable fluorescent tracer

Correlating Target Engagement with Function: In-Cell Kinase Activity Assay

While CETSA and NanoBRET provide strong evidence of direct binding, it is crucial to demonstrate that this binding event translates into a functional consequence. For our hypothetical kinase target NK1, a logical next step is to measure the inhibition of its catalytic activity in cells.

The "Why" Behind the Method: An in-cell kinase activity assay measures the phosphorylation of a known or engineered substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with the test compound provides functional validation of target engagement and inhibition.

Experimental Workflow:

Kinase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis cluster_detection Detection cluster_analysis Data Analysis a Plate cells expressing NK1 and its substrate b Treat cells with a dose-response of This compound a->b c Lyse cells to release intracellular components b->c d Quantify phosphorylated substrate (e.g., phospho-specific antibody) c->d e Determine IC50 for kinase activity inhibition d->e

Caption: In-cell kinase activity assay workflow.

Detailed Protocol for a Generic In-Cell Kinase Assay:

  • Cell Culture: Plate cells that express NK1 and its downstream substrate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a sensitive detection method, such as an ELISA with a phospho-specific antibody or Western blotting.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total amount of the substrate protein. Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of kinase activity.

Synthesizing the Data: A Comparative Overview

AssayMetricInterpretation
CETSA ΔTmA positive shift confirms target engagement and stabilization.
NanoBRET™ TE IC50 (Binding)Quantifies the compound's affinity for the target in living cells.
In-Cell Kinase Assay IC50 (Functional)Quantifies the compound's potency in inhibiting the target's catalytic activity.

Ideally, the binding affinity (IC50 from NanoBRET) should correlate with the functional potency (IC50 from the kinase assay). A significant thermal shift in the CETSA provides strong, label-free evidence that complements these findings.

Conclusion

Validating the cellular target engagement of a small molecule like this compound is a non-negotiable step in modern drug discovery. This guide has provided a comparative framework for three essential methodologies. CETSA offers a powerful, label-free approach to confirm binding to the endogenous or unmodified target. NanoBRET™ provides a high-throughput, quantitative measure of target affinity in living cells. Finally, a functional assay, such as an in-cell kinase activity assay, connects the physical act of binding to a measurable biological outcome. By employing a combination of these orthogonal approaches, researchers can build a robust and compelling case for the mechanism of action of their lead compounds, paving the way for successful preclinical and clinical development.

References

  • MySkinRecipes. (n.d.). 8-chloro-2-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA simplifies high-throughput mapping of drug-target interactions.
  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 8-Chloro-2-methylimidazo[1,2-a]pyridine. As a halogenated heterocyclic compound, its handling and disposal are governed by stringent regulations that prioritize personnel safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.

Section 1: Hazard Profile and Rationale for Specialized Disposal

While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure provides clear indicators for its hazard classification and subsequent disposal requirements.

  • Structural Class: The molecule is a chlorinated derivative of the imidazo[1,2-a]pyridine heterocyclic system. As a halogenated organic compound, it falls under specific waste categories that are presumed to be hazardous and persistent.[1] The carbon-chlorine bond necessitates a disposal method capable of complete molecular destruction to prevent the release of persistent organic pollutants.

  • Inferred Hazards from Analogues: The parent compound, pyridine, is a highly flammable, colorless liquid known for its unpleasant odor.[2][3] Pyridine and its derivatives are recognized as hazardous materials that are harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system. Furthermore, they are expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment.[2]

  • Regulatory Imperative: Due to these inherent hazards, this compound and any materials contaminated with it are classified as hazardous waste.[2][4] Disposal must adhere to local, state, and federal regulations, which strictly prohibit discharge to sewer systems and regulate land disposal.[5][6] The mandated disposal route is through a licensed chemical destruction facility.[5][7]

Section 2: Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. All handling and waste consolidation should occur within a certified laboratory chemical fume hood.[8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)Prevents skin contact and absorption, which is a primary route of exposure for pyridine-based compounds.
Eye Protection Safety glasses with side-shields or splash gogglesProtects eyes from splashes, as the compound is expected to cause serious eye irritation.[9]
Lab Coat Standard, fully-buttoned laboratory coatProtects clothing and underlying skin from contamination.[8]
Respiratory Protection Use within a chemical fume hood is requiredAvoids the inhalation of vapors or aerosols, which can cause respiratory irritation and systemic toxicity.

Section 3: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. Commingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Waste Identification and Classification

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Contaminated cleaning materials (e.g., absorbent pads from a spill).

  • All identified materials must be classified as Hazardous Halogenated Organic Waste .[1][10]

Step 2: Segregation

  • This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[10]

  • Do NOT mix with:

    • Acids or bases (to prevent violent reactions).[3]

    • Strong oxidizing agents.[3]

    • Aqueous waste.

    • Non-halogenated organic waste.

Step 3: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting screw cap.[8][10]

  • The container must be clearly labeled before the first drop of waste is added.[10]

Step 4: Labeling

  • Attach a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound."

    • List all other components of the waste mixture if applicable.

    • The date when waste was first added (accumulation start date).

Step 5: Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[10]

  • Store the container in a designated, properly ventilated Satellite Accumulation Area within the laboratory, away from sources of ignition and incompatible materials.[8]

Section 4: Disposal Workflow and Approved Methodologies

The following workflow outlines the decision-making and operational process for the compliant disposal of this compound. The only acceptable disposal method is through a licensed professional service, typically employing high-temperature incineration.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Classify as Hazardous: 'Halogenated Organic Waste' A->B C Select & Pre-Label Compatible Waste Container B->C I PROHIBITED: Sewer or Trash Disposal B->I D Segregate and Add Waste to Container in Fume Hood C->D E Store Securely in Satellite Accumulation Area (Container Closed) D->E F Container Full or Project Complete? E->F F->E No G Arrange Pickup with Institutional EHS or Licensed Waste Vendor F->G Yes H Mandated Disposal: High-Temperature Incineration with Flue Gas Scrubbing G->H

Sources

A Senior Application Scientist's Guide to the Safe Handling of 8-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous marketed drugs and its vast therapeutic potential.[1] The compound 8-Chloro-2-methylimidazo[1,2-a]pyridine is one such molecule of interest, holding promise for further discovery. However, realizing this potential requires an unwavering commitment to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. While specific toxicological data for this exact derivative is not exhaustively detailed in publicly available literature, a robust safety protocol can be constructed by examining data from structurally analogous compounds. This principle of "control banding" based on similar chemical classes is a cornerstone of proactive laboratory safety. Our operational plan is therefore derived from the known hazards of other substituted imidazo[1,2-a]pyridines and the parent pyridine structure.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary hazards associated with substituted imidazo[1,2-a]pyridines consistently point to three main areas of concern: skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] This profile necessitates a handling protocol that assumes the compound is hazardous upon contact and inhalation.

Key Identified Hazards for Analogous Compounds:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these potential risks, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols. A thorough risk assessment should be conducted before any new procedure involving this compound.

The Core of Safety: Personal Protective Equipment (PPE)

Personal protective equipment is not merely a checklist; it is an integrated system designed to provide a barrier between you and the chemical. The selection of each component is a deliberate choice based on the identified risks.

Protection Type Specific Recommendations Rationale and Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory at all times. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities (>1g).The imidazo[1,2-a]pyridine class is known to cause serious eye irritation.[2][3] Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier to protect the entire face from accidental splashes during transfers or solution preparation.
Hand Protection Wear chemically resistant gloves. Butyl rubber or neoprene are excellent choices. If using nitrile gloves, double-gloving is recommended, and gloves should be changed frequently (e.g., every 30-60 minutes) or immediately upon contamination.Skin contact is a primary route of exposure that can lead to irritation.[2][3] Proper glove selection and frequent changes prevent permeation and accidental exposure. Always inspect gloves for tears or punctures before use and use the proper removal technique to avoid contaminating your skin.[4]
Body Protection A flame-retardant laboratory coat, fully fastened, is required. Ensure sleeves are of adequate length to cover the wrists.This protects your skin and personal clothing from contamination by dust or splashes. A fully fastened coat provides a more complete barrier.
Respiratory Protection All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available for a specific task, or if there's a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) and particulate (P95 or P100) cartridges is mandatory.[4]Inhalation of fine powders can cause respiratory tract irritation.[2][4] Engineering controls like a fume hood are the primary line of defense. A respirator is a critical backup for situations with higher exposure risk.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible, safe science.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[5] This is the most effective way to control the inhalation hazard.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[2][6]

3.2. Handling the Solid Compound

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) to minimize movement in and out of the hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: To prevent dust generation, do not pour the powder directly. Use a spatula to carefully transfer the solid to a weigh boat. If static is an issue, an anti-static gun can be beneficial.

  • Transfers: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to avoid splashing and minimize dust.

  • Container Sealing: Always keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.[2][3]

3.3. Personal Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled or stored.[2][5]

  • Remove lab coats and other PPE before leaving the laboratory.

Emergency and Spill Procedures

Preparedness is key to mitigating the impact of an accident.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water.[2][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

  • Spills: For small spills of solid material, avoid generating dust.[2] Carefully sweep or vacuum the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[7]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to protect both personnel and the environment.

  • Waste Classification: All waste containing this compound, including contaminated PPE, weigh boats, and excess material, must be treated as hazardous chemical waste.

  • Containment: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[5] Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4][8]

Workflow for Safe Handling

The following diagram outlines the logical progression for safely working with this compound.

Caption: Workflow for the safe handling of this compound.

References

  • Apollo Scientific. (2023, July 10). Safety Data Sheet: 6-Chloro-8-iodoimidazo[1,2-a]pyridine.
  • Capot Chemical Co., Ltd. MSDS of C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride.
  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Bromo-3-chloroimidazo[1,2-a]pyridine.
  • Fisher Scientific Company. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine.
  • Abovchem. 8-chloro-2-methylimidazo[1,2-a]pyrazine - CAS:85333-43-3.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • ResearchGate. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine ROTIPURAN® ≥99 %, p.a., ACS.
  • Carl Roth GmbH + Co. KG. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: Pyridine ≥99 %, for synthesis.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Imidazo[1,2-a]pyridine.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • eRADIMAGING. (2024, May 20). SECTION 8: HANDLING AND DISPOSING OF TOXIC OR HAZARDOUS MATERIALS.
  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine.
  • PubMed Central. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.